molecular formula C16H22N2O B1207757 EO-122 CAS No. 69267-68-1

EO-122

Katalognummer: B1207757
CAS-Nummer: 69267-68-1
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: HCIRLKXASKPUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure given in first source;  RN given refers to parent cpd

Eigenschaften

CAS-Nummer

69267-68-1

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide

InChI

InChI=1S/C16H22N2O/c1-11-4-3-5-12(2)15(11)17-16(19)14-10-18-8-6-13(14)7-9-18/h3-5,13-14H,6-10H2,1-2H3,(H,17,19)

InChI-Schlüssel

HCIRLKXASKPUHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3

Verwandte CAS-Nummern

23581-62-6 (mono-hydrochloride)

Synonyme

2,6-dimethylanilide quinuclidine-3-carboxylic acid hydrochloride
EO 122
EO 122 monohydrochloride
EO-122

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Executive Order on Biological Research Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This technical guide provides an in-depth analysis of the Executive Order "Improving the Safety and Security of Biological Research," issued on May 5, 2025. The order significantly alters the landscape of federally funded and, in some cases, privately funded biological research in the United States, with a primary focus on "dangerous gain-of-function" studies. This document outlines the core requirements of the executive order, details relevant experimental protocols now under increased scrutiny, and visualizes key biological pathways implicated in this area of research.

Core Requirements of the Executive Order

The executive order, "Improving the Safety and Security of Biological Research," aims to mitigate the risks associated with the creation of pathogens that are more dangerous or easily transmissible.[1] Its central tenets include an immediate cessation of certain research activities and a mandate for the development of a new, more stringent national policy.

Key Mandates:

  • Suspension of "Dangerous Gain-of-Function" Research: The order immediately halts federal funding for "dangerous gain-of-function research."[2] This includes both the initiation of new projects and the continuation of existing ones. The National Institutes of Health (NIH) has issued guidance, specifically notice NOT-OD-25-112, to implement this suspension.[2][3]

  • Definition of "Dangerous Gain-of-Function" Research: The executive order defines this category of research as scientific inquiry on an infectious agent or toxin that has the potential to enhance its pathogenicity or transmissibility, leading to significant societal consequences.[1] Specific outcomes that fall under this definition include experiments that:

    • Enhance the harmful consequences of the agent or toxin.

    • Disrupt beneficial immunological responses or the effectiveness of vaccines.

    • Confer resistance to prophylactic or therapeutic interventions.

    • Increase the stability, transmissibility, or dissemination of the agent.

    • Alter the host range or tropism of the agent.

    • Enhance the susceptibility of a human host population.

    • Generate or reconstitute an eradicated or extinct agent or toxin.[1]

  • Replacement of Previous Policy: The executive order directs the Director of the Office of Science and Technology Policy (OSTP) to revise or replace the 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (DURC/PEPP Policy).[4][5] This new policy is expected to provide a more robust framework for the oversight of high-risk biological research.

  • Restrictions on Foreign Research: The order prohibits federal funding for dangerous gain-of-function research conducted by foreign entities in countries of concern or in nations with inadequate oversight.[4]

  • Oversight of Non-Federally Funded Research: A significant expansion of federal oversight, the order mandates the development of a strategy to govern, limit, and track dangerous gain-of-function research conducted within the U.S. without federal funding.[1]

Data Presentation: Biosafety and Research Funding

While specific quantitative data on the number of grants and total funding amounts immediately impacted by the May 5, 2025, executive order are not yet publicly available, the context of laboratory biosafety underscores the concerns motivating the new policy. The following tables present available data on laboratory-acquired infections (LAIs), providing a broader perspective on the risks inherent in biological research.

Table 1: Laboratory-Acquired Infections (LAIs) by Pathogen Type
Pathogen Type Percentage of Reported Incidents
Bacteria58.6%
Viruses36.1%
Source: Comprehensive analysis of global LAIs from 1974-2024.
Table 2: Most Commonly Reported Laboratory-Acquired Bacterial Infections in the U.S.
Brucellosis
Shigellosis
Salmonellosis
Source: Surveys of clinical laboratory directors in the U.S.

Note: Data on the precise number of paused grants and affected funding due to the new executive order are not yet available from federal agencies. Researchers are encouraged to consult the NIH and other funding bodies for the most current information.

Experimental Protocols Under Scrutiny

The executive order's definition of "dangerous gain-of-function research" encompasses a range of experimental methodologies designed to understand the mechanisms of pathogenicity and transmissibility. The following are detailed overviews of key experimental protocols that are now subject to heightened review and, in many cases, a pause in funding.

Serial Passage in Animal Models for Enhanced Transmissibility

Objective: To investigate the genetic mutations that allow a pathogen to become more transmissible through respiratory droplets. This method was famously used in studies of the H5N1 avian influenza virus.

Methodology:

  • Animal Model Selection: Ferrets are commonly used as they exhibit similar clinical signs of influenza to humans and can transmit the virus to other ferrets.

  • Initial Inoculation: A group of ferrets is intranasally inoculated with the wild-type virus.

  • Monitoring and Sample Collection: The animals are monitored for symptoms, and nasal washes or swabs are collected at regular intervals to measure viral shedding.

  • Serial Transmission: After a set period, the nasal wash from an infected ferret is used to inoculate a new, naive ferret. This process is repeated for multiple "passages."

  • Assessment of Transmissibility: At various stages, the transmissibility of the passaged virus is assessed by placing naive ferrets in the same cage as infected ferrets (direct contact) or in adjacent cages that allow for airflow but no physical contact (respiratory droplet transmission).

  • Genetic Analysis: The genomes of the passaged viruses are sequenced to identify mutations that correlate with increased transmissibility.

Reverse Genetics for the Creation of Modified Viruses

Objective: To create specific mutations in a viral genome to study the function of particular genes or to assess the potential for a virus to gain new, dangerous functions. This technique is a cornerstone of modern virology and is used for a wide range of applications, including vaccine development.

Methodology:

  • Plasmid Construction: The viral genome is cloned as cDNA into a set of plasmids. Each plasmid typically contains one of the viral gene segments flanked by appropriate promoter and terminator sequences.

  • Site-Directed Mutagenesis: The desired mutation(s) are introduced into the cDNA in the plasmids using techniques such as PCR-based site-directed mutagenesis. This allows for precise changes to the viral genome.

  • Transfection: The set of plasmids containing the complete, modified viral genome is transfected into a suitable cell line (e.g., HEK293T or Vero cells).

  • Virus Rescue: Inside the transfected cells, the plasmids direct the synthesis of viral RNA and proteins, which then assemble into new, infectious virus particles.

  • Virus Propagation and Characterization: The "rescued" virus is then propagated in cell culture or embryonated chicken eggs. The phenotype of the mutant virus is then characterized to determine the effect of the introduced mutations on its replication, pathogenicity, or other properties.

Visualization of Key Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune system. Gain-of-function research may involve altering viral proteins that interact with these pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate two such critical pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cells to respond to interferons, which are key antiviral cytokines.[1] Viruses have evolved numerous mechanisms to antagonize this pathway to blunt the host's immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon IFN Receptor IFN Receptor Interferon->IFN Receptor Binds JAK1 JAK1 IFN Receptor->JAK1 Activates TYK2 TYK2 IFN Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates to Nucleus and Binds Antiviral Genes Antiviral Genes ISRE->Antiviral Genes Promotes Transcription

Caption: The JAK-STAT pathway, a key antiviral signaling cascade.

The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory and immune response.[6] Many viruses have evolved strategies to either activate or inhibit this pathway to their own advantage, often to promote their replication or to prevent the death of the host cell.

NF_kB_Pathway cluster_extracellular Extracellular/Cytoplasmic Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs / TNF-alpha Viral PAMPs / TNF-alpha Receptor Receptor Viral PAMPs / TNF-alpha->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Ubiquitin Ubiquitin IκB->Ubiquitin Tagged by DNA DNA NF-κB->DNA Translocates to Nucleus and Binds Proteasome Proteasome Ubiquitin->Proteasome Degraded by Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Promotes Transcription

Caption: The NF-κB pathway, a central regulator of inflammation.

Conclusion

The Executive Order on "Improving the Safety and Security of Biological Research" represents a significant shift in the oversight of biological research in the United States. For researchers, scientists, and drug development professionals, understanding the nuances of this new regulatory landscape is critical for ensuring compliance and for the responsible conduct of research. While the long-term impacts of this policy shift are yet to be fully realized, the immediate pause on certain categories of research necessitates a careful review of ongoing and planned projects. This guide serves as a foundational resource for navigating these changes, but ongoing engagement with guidance from federal funding agencies will be essential in the months and years to come.

References

A Technical Guide to the Executive Order on Improving Biosafety and Biosecurity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: May 5, 2025

This technical guide provides an in-depth summary of the Executive Order on Improving the Safety and Security of Biological Research, issued on May 5, 2025.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to understand the core requirements, operational changes, and strategic implications of this directive. The order aims to balance the prevention of catastrophic biological events with the need to maintain American leadership in biotechnology and biosecurity.[1][2][3]

Core Policy and Directives

The executive order establishes a new policy framework for federally funded biological research, with a primary focus on "dangerous gain-of-function" (GOF) research.[1][3][4] It mandates immediate and long-term actions to increase oversight, transparency, and accountability for research that could pose a significant threat to public health and national security.[5]

Key Mandates and Timelines

The executive order outlines a series of actions to be completed within specific timeframes. These are crucial for understanding the operational impact on research activities.

Timeline Action Required Lead Agency/Office Relevant Section of Executive Order
Immediate End federal funding for dangerous GOF research conducted by foreign entities in countries of concern or with inadequate oversight.[1]Heads of relevant executive departments and agenciesSection 3(a)(i)
Immediate End federal funding for other life-science research in countries of concern that could pose a threat to public health or national security.[1]Heads of relevant executive departments and agenciesSection 3(a)(ii)
Immediate Suspend all other federally funded dangerous GOF research until a new, updated policy is in place.[6]Heads of relevant executive departments and agenciesSection 3(b)
Within 90 days Revise or replace the 2024 "Framework for Nucleic Acid Synthesis Screening" to ensure verifiable screening mechanisms and enforcement.[7]Director of the Office of Science and Technology Policy (OSTP)Section 4(b)
Within 120 days Revise or replace the 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP).[5][7]Director of OSTP, in coordination with the National Security Advisor (NSA)Section 4(a)
Within 180 days Develop and implement a strategy to govern, limit, and track non-federally funded dangerous GOF research and other high-risk life science research.[1][2][3]Director of OSTP, in coordination with OMB, NSA, and other agenciesSection 5
Ongoing Include new enforcement terms in all federal life-science research contracts and grants.Secretary of Health and Human Services and heads of other relevant agenciesSection 7
Every 4 years Review and revise the policy for oversight of dangerous GOF research.[1][2]Director of OSTPSection 4(a)(iii)

Definition of "Dangerous Gain-of-Function Research"

The executive order provides a specific definition for "dangerous gain-of-function research," which is central to its implementation. It is defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility," which "could result in significant societal consequences."[4][8]

The order further specifies seven categories of experimental outcomes that fall under this definition:

  • Enhancing the harmful consequences of the agent or toxin.[6]

  • Disrupting beneficial immunological responses or the effectiveness of immunizations.[6]

  • Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions.[6]

  • Increasing the stability, transmissibility, or ability to disseminate the agent or toxin.[6]

  • Altering the host range or tropism of the agent or toxin.[6]

  • Enhancing the susceptibility of a human host population to the agent or toxin.[6]

  • Generating or reconstituting an eradicated or extinct agent or toxin.[1][6][9]

Procedural Protocols for Compliance

While the executive order does not outline specific experimental protocols, it establishes a clear set of procedural requirements for research institutions and federal agencies. These can be considered the regulatory protocols for compliance.

Immediate Actions for Research Institutions
  • Review of Research Portfolios : Institutions receiving federal funding were required to immediately review their research portfolios to identify any projects that meet the definition of "dangerous gain-of-function research."[10][11]

  • Reporting : Any such projects must be reported to the funding agency.[10]

  • Pausing Research : All research identified as "dangerous gain-of-function" must be paused until further guidance is issued.[9][12]

Federal Agency Protocols
  • Guidance Development : The Director of the OSTP, in coordination with other agencies, is responsible for developing and issuing new guidance for the oversight of high-risk biological research.[1]

  • Funding Suspension and Termination : Federal agencies, such as the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA), are authorized to suspend or terminate funding for research that falls under the purview of the executive order.[10]

  • Public Transparency : A public reporting mechanism will be established to provide information about research programs and awards that have been identified, suspended, or stopped under this order.[1][2]

Visualizing the New Oversight and Reporting Structure

The following diagrams illustrate the key workflows and logical relationships established by the executive order.

policy_development_workflow cluster_white_house White House cluster_agencies Federal Agencies OSTP OSTP New_Policy New/Revised Policy on Dangerous GOF Research OSTP->New_Policy develops (within 120 days) NSA NSA NSA->New_Policy in coordination with OMB OMB HHS HHS HHS->New_Policy in consultation with Other_Agencies Other Relevant Agencies Other_Agencies->New_Policy in consultation with research_funding_and_compliance_workflow Research_Institution Research Institution (Federally Funded) Funding_Agency Funding Agency (e.g., NIH, USDA) Research_Institution->Funding_Agency reports dangerous GOF research Public_Reporting Public Reporting Mechanism Funding_Agency->Public_Reporting reports suspended projects to Suspension Suspension/ Termination of Funding Funding_Agency->Suspension orders Suspension->Research_Institution action on project non_federally_funded_research_oversight cluster_coordination Coordination Group OSTP_Director OSTP Director Strategy_Development Develop Strategy for Non-Federally Funded Research (within 180 days) OSTP_Director->Strategy_Development OMB_Director OMB Director OMB_Director->Strategy_Development NSA National Security Advisor NSA->Strategy_Development Domestic_Policy_Advisor Domestic Policy Advisor Domestic_Policy_Advisor->Strategy_Development Agency_Heads Heads of Relevant Agencies Agency_Heads->Strategy_Development Legislative_Proposal Legislative Proposal (if needed) Strategy_Development->Legislative_Proposal identifies gaps in authority President President Legislative_Proposal->President

References

A Technical Guide to the Definition of "Dangerous Gain-of-Function Research" in Executive Order 14292

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the definition of "dangerous gain-of-function research" as stipulated in Executive Order 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025. This document is intended to equip researchers, scientists, and professionals in drug development with a clear understanding of the EO's provisions, the categories of research it encompasses, and the experimental contexts relevant to this definition.

Core Definition of Dangerous Gain-of-Function Research

Executive Order 14292 defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1][2][3] This definition is further clarified by a list of seven specific outcomes of research activities that are covered under this EO.[1][4]

The EO directs the Office of Science and Technology Policy (OSTP) to revise or replace the 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential."[1][2] It also suspends federal funding for research that falls under the new definition until a new oversight policy is implemented.[1][4][5][6] The National Institutes of Health (NIH) has issued notices to implement these directives, including a pause on funding for such research.[4][5][6][7]

The following sections provide a detailed breakdown of the seven categories of research activities identified in the Executive Order, supplemented with relevant experimental protocols and data presentation formats to aid researchers in assessing their work in the context of this EO.

Categories of Covered Research Activities

The Executive Order outlines seven categories of research outcomes that would classify a study as "dangerous gain-of-function research." Below is a technical description of each category and associated experimental considerations.

Enhancing the Harmful Consequences of an Agent or Toxin

This category focuses on research that could increase the severity of disease or the negative effects of a toxin.

Experimental Protocols:

  • Animal Models of Pathogenicity: Standardized animal models are crucial for assessing enhanced pathogenicity. The choice of model depends on the pathogen being studied. For influenza viruses, commonly used models include mice, ferrets, and guinea pigs.[8][9][10][11][12]

    • Lethal Dose 50 (LD50) Studies: Determine the dose of the pathogen required to kill 50% of the infected animals. A decrease in the LD50 value of a modified pathogen compared to the wild-type indicates enhanced virulence.

    • Morbidity and Weight Loss Monitoring: Track clinical signs of illness (e.g., lethargy, ruffled fur) and daily weight loss in infected animals. Increased weight loss or more severe clinical scores suggest enhanced pathogenicity.

    • Histopathology: Microscopic examination of tissues (e.g., lungs, spleen, brain) to assess tissue damage and inflammatory responses. Increased tissue damage or inflammation caused by the modified pathogen is an indicator of enhanced harmfulness.

  • In Vitro Cytopathic Effect Assays: For viruses, assess the ability of the modified virus to kill host cells in culture. An increase in the rate or extent of cell death compared to the wild-type virus can indicate enhanced pathogenicity.

Data Presentation:

ParameterWild-Type PathogenModified PathogenFold Change
LD50 (units/animal)
Mean Weight Loss (%)
Mean Clinical Score
Tissue Damage Score
Disrupting Beneficial Immunological Response or Vaccine Effectiveness

This category pertains to research that could result in a pathogen that can evade the host's immune system or is less susceptible to existing vaccines.

Experimental Protocols:

  • Neutralization Assays:

    • Plaque Reduction Neutralization Test (PRNT): This is the gold standard for determining the concentration of neutralizing antibodies in a serum sample that can block viral infection. A higher concentration of antibodies required to neutralize the modified pathogen compared to the wild-type indicates immune evasion.

    • Pseudovirus Neutralization Assays: A safer alternative to using live viruses, where a non-pathogenic virus is engineered to express the surface proteins of the pathogen of interest. These assays can be used to screen for neutralizing antibodies in a high-throughput manner.

  • In Vivo Vaccine Efficacy Studies:

    • Challenge Studies: Vaccinated animals are challenged with either the wild-type or the modified pathogen. A "breakthrough" infection in animals vaccinated against the wild-type strain when challenged with the modified strain indicates a loss of vaccine effectiveness.

    • Measurement of Immune Correlates of Protection: Assess immune responses in vaccinated animals (e.g., antibody titers, T-cell responses) after challenge. A reduced or altered immune response to the modified pathogen can indicate immune evasion.

Data Presentation:

AssayWild-Type PathogenModified PathogenFold Decrease in Neutralization
PRNT50 Titer
Pseudovirus IC50 Titer
Vaccine Efficacy (%)
Conferring Resistance to Prophylactic or Therapeutic Interventions

This category includes research that could make a pathogen resistant to antiviral drugs or other treatments.

Experimental Protocols:

  • In Vitro Antiviral Susceptibility Assays:

    • Drug-Resistant Mutant Selection: Grow the pathogen in the presence of increasing concentrations of an antiviral drug to select for resistant variants.

    • Phenotypic Assays: Determine the half-maximal effective concentration (EC50) of an antiviral drug against the wild-type and modified pathogen. A significant increase in the EC50 for the modified pathogen indicates drug resistance.

  • Genotypic Analysis: Sequence the genome of the modified pathogen to identify mutations known to confer drug resistance.

Data Presentation:

Antiviral AgentWild-Type Pathogen EC50 (µM)Modified Pathogen EC50 (µM)Fold Increase in Resistance
Drug A
Drug B
Drug C
Increasing Stability, Transmissibility, or Dissemination

This category covers research that enhances a pathogen's ability to survive in the environment, spread between hosts, or disseminate within a host.

Experimental Protocols:

  • Aerosol Transmission Studies in Animal Models: Ferrets are considered the gold standard for studying the respiratory transmission of influenza viruses.[8][10][11][12]

    • Direct Contact Transmission: An infected animal is housed with a naive animal.

    • Respiratory Droplet Transmission: An infected animal is housed in a cage adjacent to a naive animal, with airflow directed from the infected to the naive animal. Efficient transmission to naive animals indicates enhanced transmissibility.

  • Environmental Stability Studies: Assess the viability of the modified pathogen on various surfaces or in different environmental conditions (e.g., temperature, humidity) over time. Increased survival time indicates enhanced stability.

Data Presentation:

Transmission RouteWild-Type PathogenModified PathogenTransmission Efficiency (%)
Direct Contact
Respiratory Droplet
Altering Host Range or Tropism

This category focuses on research that enables a pathogen to infect a new host species or new cell types within a host.

Experimental Protocols:

  • In Vitro Host Cell Susceptibility Assays: Test the ability of the modified pathogen to infect and replicate in cell lines derived from different species.

  • Receptor Binding Assays: Identify the host cell receptors that the pathogen uses to enter cells. A change in receptor usage by the modified pathogen can indicate an altered host range.

  • In Vivo Studies in Novel Animal Models: Attempt to infect a new animal species with the modified pathogen. Productive infection in a previously non-susceptible host is a clear indicator of an altered host range.

Data Presentation:

Host Species/Cell LineWild-Type Pathogen Replication (log10 PFU/mL)Modified Pathogen Replication (log10 PFU/mL)
Human (e.g., A549)
Avian (e.g., DF-1)
Swine (e.g., ST)
Enhancing the Susceptibility of a Human Host Population

This category includes research that could make humans more susceptible to infection. This is a complex area that can be difficult to assess directly. However, certain in vitro and in silico methods can provide insights.

Experimental Protocols:

  • Studies on Human Genetic Variants: Investigate whether the modified pathogen has an enhanced ability to infect cells expressing different human genetic variants of a receptor protein.

  • Computational Modeling: Use structural biology and computational models to predict how mutations in a pathogen's proteins might interact with human host factors to increase susceptibility.

Generating or Reconstituting an Eradicated or Extinct Agent or Toxin

This category explicitly prohibits the recreation of pathogens that have been eradicated (e.g., smallpox virus) or are extinct.[4]

Experimental Protocols:

  • Reverse Genetics: This technique allows for the generation of a virus from its cloned cDNA. While a powerful tool for virology research, its application to eradicated or extinct viruses is a key concern of this EO.

  • Synthetic Biology: The de novo synthesis of a pathogen's genome is another method that could be used to reconstitute an extinct virus.

Visualization of Research Assessment Workflow

The following diagram illustrates a logical workflow for researchers to assess whether their proposed or ongoing research might be classified as "dangerous gain-of-function research" under EO 14292.

EO_14292_Workflow start Start: Proposed or Ongoing Research q1 Does the research involve an infectious agent or toxin? start->q1 q2 Does the research have the potential to enhance pathogenicity or increase transmissibility? q1->q2 Yes not_dangerous_gof Research is not classified as 'Dangerous Gain-of-Function Research' under EO 14292 q1->not_dangerous_gof No q3 Does the research fall into one of the seven categories of covered activities? q2->q3 Yes q2->not_dangerous_gof No dangerous_gof Research is likely 'Dangerous Gain-of-Function Research' q3->dangerous_gof Yes q3->not_dangerous_gof No consult Consult Institutional Biosafety Committee (IBC) and relevant funding agency guidance dangerous_gof->consult

Caption: Workflow for assessing research under EO 14292.

Signaling Pathway for Immune Evasion

The following diagram illustrates a simplified signaling pathway that a virus might disrupt to evade the host's innate immune response, a key concern of the EO.

Immune_Evasion_Pathway virus Virus prr Pattern Recognition Receptor (PRR) virus->prr sensed by signaling Signaling Cascade (e.g., MAVS, STING) prr->signaling activates irf Interferon Regulatory Factors (IRFs) signaling->irf activates ifn Type I Interferon (IFN-α/β) Production irf->ifn induces isg Interferon-Stimulated Genes (ISGs) -> Antiviral State ifn->isg stimulates viral_protein Viral Immune Evasion Protein viral_protein->signaling inhibits

Caption: Viral disruption of the interferon signaling pathway.

Conclusion

Executive Order 14292 has significant implications for the conduct of life sciences research in the United States. A thorough understanding of the definition of "dangerous gain-of-function research" and the specific categories of experiments it encompasses is essential for all researchers in the field. This guide provides a framework for interpreting the EO's language in a practical, experimental context. Researchers are strongly encouraged to consult with their Institutional Biosafety Committees and to stay informed of forthcoming guidance from the NIH and OSTP to ensure their work remains compliant with federal policy.

References

Navigating the Evolving Landscape of Dual-Use Research Oversight: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Washington, D.C. - In a significant and abrupt shift in federal oversight, the landscape for dual-use research of concern (DURC) in the United States has been dramatically altered. A new Executive Order issued on May 5, 2025, has superseded a comprehensive policy that was set to be implemented just a day later. This guide provides an in-depth analysis of these changes for researchers, scientists, and drug development professionals, outlining the new regulatory framework and its immediate implications for the scientific community.

The "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (PEPP)" (DURC/PEPP Policy), which was finalized in May 2024, has been paused.[1][2] In its place, the Executive Order, "Improving the Safety and Security of Biological Research," now directs the federal government's approach to overseeing life sciences research that could be misapplied to threaten public health or national security.[3]

This technical whitepaper will dissect the key changes, from the now-superseded DURC/PEPP framework to the current directives under the new Executive Order. It will provide a detailed comparison of the policy frameworks, an analysis of the new definitions for research requiring oversight, and a guide to the immediate steps researchers need to take to ensure compliance.

The Superseded DURC/PEPP Policy: An Expanded Framework

The DURC/PEPP Policy, which was scheduled to take effect on May 6, 2025, represented a significant effort to consolidate and expand federal oversight of dual-use research.[1][4] It was designed to merge and replace the 2012 Federal DURC Policy, the 2014 Institutional DURC Policy, and the 2017 "Recommended Policy Guidance for Departmental Development of Review Mechanisms for Potential Pandemic Pathogen Care and Oversight" (P3CO).[5]

A key innovation of this policy was the introduction of two distinct categories of research requiring review:

  • Category 1: Dual-Use Research of Concern (DURC) : This category focused on life sciences research that, based on current understanding, could be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health, safety, agriculture, the environment, or national security.[1][6]

  • Category 2: Pathogens with Enhanced Pandemic Potential (PEPP) : This category pertained to research involving pathogens that could be enhanced in transmissibility or virulence, potentially leading to a pandemic.[1][6]

The policy outlined a comprehensive review process involving both institutional and federal oversight, with specific experimental outcomes triggering a review.

Experimental Outcomes of Concern Under the Superseded DURC/PEPP Policy

The now-superseded policy identified several experimental outcomes that would trigger a review. These provide a valuable insight into the types of research the federal government is concerned about and are likely to be relevant in the forthcoming revised policy.

CategoryExperimental Outcomes of Concern
Category 1 (DURC) - Increase transmissibility of a pathogen within or between host species.- Increase the virulence of a pathogen or confer virulence to a non-pathogen.- Increase the toxicity of a known toxin or produce a novel toxin.- Increase the stability of a pathogen or toxin in the environment or increase its disseminability.- Alter the host range or tropism of a pathogen or toxin.- Decrease the ability to detect a human or veterinary pathogen or toxin.- Disrupt the effectiveness of pre-existing immunity.- Enhance the susceptibility of a host population to a pathogen or toxin.[4]
Category 2 (PEPP) - Enhance transmissibility of the pathogen in humans.- Enhance the virulence of the pathogen in humans.- Enhance the immune evasion of the pathogen in humans.- Generate, use, reconstitute, or transfer an eradicated or extinct PPP, or a previously identified PEPP.[6]

The New Executive Order: A Shift in Focus to "Dangerous Gain-of-Function Research"

The May 5, 2025, Executive Order, "Improving the Safety and Security of Biological Research," has fundamentally altered the direction of federal oversight. It immediately paused the implementation of the DURC/PEPP policy and directed the Office of Science and Technology Policy (OSTP) and the National Security Advisor to work with federal agencies to revise or replace it within 120 days.[2]

The Executive Order introduces a new key term: "dangerous gain-of-function research." This is defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[3][7][8]

The immediate and most significant impact of this Executive Order is the halt of federal funding for such research. The National Institutes of Health (NIH) promptly issued a notice (NOT-OD-25-127) announcing that it will:

  • Terminate funding for projects meeting the definition of dangerous gain-of-function research conducted by foreign entities in countries of concern or in countries without adequate oversight.

  • Suspend all other funding for projects that meet this definition until a new policy is implemented.[9]

Furthermore, the NIH is no longer accepting new applications for research that falls under the definition of dangerous gain-of-function research.[9] All institutions with NIH funding are required to review their ongoing research to identify any projects that may meet this definition and report them to the NIH.[9]

Covered Research Activities Under the Executive Order

The Executive Order outlines specific research activities that are of concern. These activities, if they involve enhancing pathogenicity or transmissibility, would be subject to the new funding restrictions.

Covered Research Activities
- Enhancing the harmful consequences of the agent or toxin.
- Disrupting beneficial immunological response or the effectiveness of an immunization.
- Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions.
- Increasing the stability, transmissibility, or the ability to disseminate the agent or toxin.
- Altering the host range or tropism of the agent or toxin.
- Enhancing the susceptibility of a human host population to the agent or toxin.
- Generating or reconstituting an eradicated or extinct agent or toxin.[2][8][9]

A Side-by-Side Comparison: DURC/PEPP vs. The Executive Order

FeatureSuperseded DURC/PEPP Policy (May 2024)Executive Order on Improving the Safety and Security of Biological Research (May 2025)
Primary Focus Broad oversight of dual-use research and pathogens with enhanced pandemic potential.Immediate halt and future restriction of "dangerous gain-of-function research."
Key Terminology Dual-Use Research of Concern (DURC), Pathogens with Enhanced Pandemic Potential (PEPP).Dangerous Gain-of-Function Research.
Oversight Structure Two-tiered system (Category 1 and Category 2) with institutional and federal review.Immediate suspension/termination of funding, with a new policy to be developed.
Immediate Action Implementation of a new, comprehensive oversight framework.Pause of the DURC/PEPP policy, halt of funding for specific research categories.
Scope of Covered Agents Expanded list of select agents and toxins, and risk group 3 and 4 pathogens.Not explicitly defined in the same manner, but focuses on the function of the research.

Quantitative Data on DURC Oversight

A significant challenge for the research community is the lack of publicly available quantitative data on the implementation of DURC policies. This data is crucial for understanding the scope and impact of federal oversight. The following table illustrates the type of data that would be beneficial for transparency and analysis; however, this information is not currently available in the public domain.

Data Point202220232024
Number of research projects reviewed for DURC potentialData not publicly availableData not publicly availableData not publicly available
Number of projects identified as DURCData not publicly availableData not publicly availableData not publicly available
Number of risk mitigation plans developedData not publicly availableData not publicly availableData not publicly available
Average time for DURC reviewData not publicly availableData not publicly availableData not publicly available

Methodologies and Experimental Protocols

Due to the sensitive nature of dual-use research, detailed, publicly available experimental protocols that are explicitly identified as DURC are not readily accessible. The intention of the federal policies is not to prohibit entire fields of research but to ensure that specific experiments with high-risk potential undergo rigorous review and mitigation.

The core of the assessment methodology, both under the superseded DURC/PEPP policy and likely under the forthcoming revised policy, revolves around a risk-benefit analysis . This involves:

  • Identification of Potential Dual-Use: Researchers are the first line of review, assessing whether their work could fall under the defined categories of concern.

  • Institutional Review: An Institutional Review Entity (IRE), often in conjunction with the Institutional Biosafety Committee (IBC), conducts a formal risk assessment.[10]

  • Risk Mitigation Plan: If a project is identified as DURC, a risk mitigation plan is developed. This can include measures such as:

    • Enhanced biosafety and biosecurity protocols.

    • Specific personnel training.

    • Plans for responsible communication of research findings.

    • Regular monitoring and reporting.

  • Federal Review: For certain categories of research, a federal-level review is required to approve the research and the mitigation plan.

Visualizing the Evolving Policy Landscape

The following diagrams illustrate the logical flow of the superseded DURC/PEPP review process and the new framework initiated by the Executive Order.

DURC_PEPP_Workflow cluster_researcher Researcher's Responsibility cluster_ire Institutional Review Entity (IRE) Process cluster_federal Federal Funding Agency Review start Proposed Research assess_scope Assess if research falls under Category 1 (DURC) or Category 2 (PEPP) start->assess_scope ire_review IRE Review and Risk Assessment assess_scope->ire_review If potentially in scope not_in_scope Not in Scope (Proceed with standard oversight) assess_scope->not_in_scope If not in scope develop_mitigation Develop Risk Mitigation Plan ire_review->develop_mitigation If identified as DURC/PEPP federal_review Funding Agency Review of Risk Assessment and Mitigation Plan develop_mitigation->federal_review approve_research Approve Research to Proceed federal_review->approve_research If benefits outweigh risks conduct_research Conduct Research approve_research->conduct_research With approved mitigation plan

Caption: Superseded DURC/PEPP Review Workflow.

Executive_Order_Framework cluster_eo Executive Order on Improving the Safety and Security of Biological Research cluster_nih Immediate NIH Actions cluster_future Future Developments eo Executive Order Issued (May 5, 2025) pause_policy Supersedes and Pauses DURC/PEPP Policy Implementation eo->pause_policy define_dgof Defines 'Dangerous Gain-of-Function Research' eo->define_dgof new_policy New Policy to be Developed (within 120 days) eo->new_policy nih_notice NIH Issues Notice (NOT-OD-25-127) define_dgof->nih_notice halt_funding Halts New Funding for dGOF Research nih_notice->halt_funding suspend_terminate Suspends or Terminates Existing dGOF Research Funding nih_notice->suspend_terminate review_requirement Requires Institutions to Review Ongoing Research nih_notice->review_requirement

Caption: New Framework under the Executive Order.

Recommendations for the Research Community

Given the current pause and the forthcoming development of a new policy, researchers and institutions should take the following immediate steps:

  • Review all ongoing and planned research: Principal investigators must assess their research portfolios to determine if any projects meet the definition of "dangerous gain-of-function research" as outlined in the Executive Order.

  • Communicate with your institution: Report any potential dangerous gain-of-function research to your Institutional Review Entity (IRE) and Institutional Biosafety Committee (IBC).

  • Halt any identified research: If research is identified as falling under the new definition, it must be paused in accordance with NIH directives.

  • Stay informed: Monitor announcements from the NIH, OSTP, and other federal funding agencies for guidance on the implementation of the Executive Order and the development of the new policy.

  • Engage in the dialogue: As a new policy is being developed, there may be opportunities for public comment. The research community should be prepared to provide input to ensure that the new framework is both effective in mitigating risk and supportive of responsible scientific advancement.

The landscape of dual-use research oversight is in a period of rapid transition. While the immediate future holds some uncertainty, a clear understanding of the new Executive Order and its implications is the first and most critical step for all researchers in the life sciences. This guide is intended to provide that clarity and to serve as a resource for navigating the path forward.

References

Advancing the American Bioeconomy: An In-Depth Technical Guide to the Impact of the National Biotechnology and Biomanufacturing Initiative on NIH Funding

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

On September 12, 2022, Executive Order (E.O.) 14081, "Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy," was signed, launching the National Biotechnology and Biomanufacturing Initiative (NBBI).[1][2][3] This whole-of-government approach aims to bolster U.S. leadership in biotechnology, with significant implications for the National Institutes of Health (NIH) and the biomedical research community. This technical guide provides a comprehensive overview of the E.O.'s impact on NIH funding, priorities, and research directions. It details relevant quantitative data, experimental protocols in key research areas, and visualizations of associated biological pathways and workflows to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this evolving landscape.

The National Biotechnology and Biomanufacturing Initiative (NBBI) and NIH's Role

The NBBI is a comprehensive strategy to accelerate biotechnology and biomanufacturing in sectors ranging from health and climate to agriculture and supply chain resilience.[2][3] The initiative seeks to translate research and development into commercial products and to expand domestic biomanufacturing capacity.[4][5] The E.O. mandated that several federal agencies, including the Department of Health and Human Services (HHS), of which the NIH is a part, submit reports to the President outlining high-priority research and development needs.[6]

In response to the E.O., the Biden-Harris Administration released a report titled "Building a Vibrant Domestic Biomanufacturing Ecosystem," which outlines the strategic direction for expanding domestic biomanufacturing.[4] This interagency report, developed with input from the NIH and other agencies, identifies key challenges and opportunities in advancing the U.S. bioeconomy.[4]

Quantitative Overview of NIH Funding in Biotechnology

While a direct line-item budget increase for the NBBI within the NIH is not explicitly detailed in publicly available budget justifications, the initiative's priorities are expected to influence the allocation of existing and future funds. The NIH has a long-standing commitment to funding biotechnology research. An analysis of historical funding data from the NIH Research Portfolio Online Reporting Tools (RePORT) provides context for the agency's investment in this area.

Table 1: NIH Funding for Biotechnology Research (Fiscal Years 2018-2023)

Fiscal YearNIH Funding for Biotechnology (in millions of USD)
2018$6,923
2019$7,219
2020$7,767
2021$7,847
2022Data Pending
2023Data Pending

Source: NIH RePORT, Research, Condition, and Disease Categorization (RCDC). Data for FY2022 and FY2023 are not yet finalized and will be updated as they become available.

It is anticipated that future NIH budget justifications to Congress will more explicitly outline funding allocations in support of the NBBI's goals. Researchers should monitor NIH funding opportunity announcements (FOAs) for specific calls related to biotechnology and biomanufacturing.

Key Research Areas and Experimental Protocols

The NBBI places a strong emphasis on advancing cutting-edge technologies. Two areas of significant focus with direct relevance to NIH-funded research are synthetic biology and 3D bioprinting.

Synthetic Biology: Engineering Gene Circuits

Synthetic biology involves the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. A key application is the engineering of synthetic gene circuits to control cellular behavior.[7][8]

Experimental Protocol: CRISPR-Based Gene Activation in Mammalian Cells

This protocol provides a general framework for activating a target gene in mammalian cells using a CRISPR-based synergistic activation mediator (SAM) system.[8]

Materials:

  • Plasmids:

    • dCas9-VP64 fusion protein expression vector

    • MS2-p65-HSF1 activation helper protein expression vector

    • Single guide RNA (sgRNA) expression vector targeting the gene of interest, with an MS2 aptamer in the tetraloop and stem-loop

  • Mammalian cell line of interest

  • Cell culture reagents (media, serum, antibiotics)

  • Transfection reagent

  • RT-qPCR reagents for gene expression analysis

Methodology:

  • sgRNA Design: Design and clone an sgRNA sequence targeting the promoter region of the gene of interest into the sgRNA expression vector. The sgRNA should include an MS2 aptamer for recruitment of the activation helper protein.

  • Cell Culture: Culture the mammalian cells in appropriate media and conditions.

  • Transfection: Co-transfect the cells with the three plasmids (dCas9-VP64, MS2-p65-HSF1, and the specific sgRNA) using a suitable transfection reagent. Include appropriate controls, such as a non-targeting sgRNA.

  • Incubation: Incubate the cells for 48-72 hours to allow for plasmid expression and gene activation.

  • RNA Extraction and RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression level of the target gene.

  • Data Analysis: Analyze the RT-qPCR data to determine the fold change in gene expression in the cells transfected with the targeting sgRNA compared to the non-targeting control.

3D Bioprinting of Organoids

3D bioprinting is an additive manufacturing process that uses "bioinks" – materials containing living cells – to create complex, three-dimensional biological structures.[9][10][11][12][13] This technology is particularly promising for the fabrication of organoids, which are self-organizing 3D cell cultures that mimic the architecture and function of native organs.[9][10][11][12]

Experimental Protocol: Extrusion-Based Bioprinting of a Simple Tissue Construct

This protocol outlines the general steps for creating a 3D tissue construct using an extrusion-based bioprinter.

Materials:

  • Extrusion-based 3D bioprinter

  • Sterile printer cartridge

  • Bioink: A hydrogel (e.g., gelatin methacryloyl - GelMA) mixed with the desired cell type (e.g., fibroblasts) at a high density.

  • Crosslinking agent (e.g., a photoinitiator for UV light-based crosslinking of GelMA)

  • 3D model of the desired construct in a format compatible with the bioprinter software (e.g., .STL file)

  • Cell culture medium

Methodology:

  • Bioink Preparation: Prepare the bioink by mixing the hydrogel precursor with the cell suspension in a sterile environment. The final cell concentration should be optimized for the specific application.

  • Printer Setup: Load the bioink into a sterile printer cartridge and install it into the bioprinter. Calibrate the printer according to the manufacturer's instructions.

  • Printing Process: Upload the 3D model to the bioprinter's software. Set the printing parameters, such as nozzle diameter, printing speed, and layer height. Initiate the printing process, where the bioink is extruded layer-by-layer to form the 3D construct.

  • Crosslinking: Immediately after printing, crosslink the hydrogel to solidify the construct. For GelMA, this is typically done by exposing the printed structure to UV light in the presence of a photoinitiator.

  • Culturing: Transfer the bioprinted construct to a sterile petri dish or well plate containing cell culture medium. Culture the construct in an incubator under appropriate conditions to allow for cell proliferation and tissue maturation.

  • Analysis: After a desired culture period, the construct can be analyzed using various techniques, such as live/dead staining to assess cell viability, histology to examine tissue structure, and functional assays relevant to the specific tissue type.

Mandatory Visualizations

Signaling Pathway: Synthetic Gene Activation Circuit

Caption: A CRISPR-based synthetic gene activation circuit.

Experimental Workflow: 3D Bioprinting of a Tissue Construct

Bioprinting_Workflow start Start bioink_prep Bioink Preparation (Hydrogel + Cells) start->bioink_prep printer_setup Printer Setup and Calibration bioink_prep->printer_setup printing 3D Bioprinting (Layer-by-Layer Extrusion) printer_setup->printing crosslinking Crosslinking (e.g., UV Light) printing->crosslinking culturing Culturing in Media crosslinking->culturing analysis Analysis (Viability, Histology, Function) culturing->analysis end End analysis->end

Caption: Workflow for 3D bioprinting a tissue construct.

Future Directions and Conclusion

The National Biotechnology and Biomanufacturing Initiative represents a significant federal commitment to advancing the U.S. bioeconomy. For the NIH, this translates into a sharpened focus on research that can be translated into practical applications, from novel therapeutics to advanced manufacturing processes. Researchers and drug development professionals should anticipate increased funding opportunities in areas such as synthetic biology, regenerative medicine, and platform technologies for biomanufacturing.

This technical guide provides a foundational overview of the current landscape. To remain competitive, it is crucial for the research community to stay informed about new NIH initiatives and funding announcements related to the NBBI. By aligning research efforts with the strategic priorities of the E.O., scientists and developers can contribute to and benefit from this new era of innovation in biotechnology and biomanufacturing.

References

Navigating the New Landscape: A Technical Guide to Recent Executive Orders Impacting Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In 2025, a series of executive orders have reshaped the landscape of life science research in the United States. These directives introduce significant changes to funding, regulation, and strategic focus, impacting a wide array of research areas from fundamental biology to pharmaceutical manufacturing. This technical guide provides an in-depth analysis of these new executive orders, their core requirements, and their direct implications for the scientific community.

Executive Order 14292: Improving the Safety and Security of Biological Research

Issued on May 5, 2025, Executive Order 14292 institutes a significant shift in the oversight of biological research, with a primary focus on "dangerous gain-of-function" (GOF) studies. This order has far-reaching implications for infectious disease research and international collaborations.[1][2][3][4]

Affected Research Areas

The executive order explicitly targets and restricts federal funding for "dangerous gain-of-function research," defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility," which "could result in significant societal consequences."[1][3] This broadly includes studies that may:

  • Enhance the harmful consequences of an agent or toxin.

  • Increase the susceptibility of a human host population to an agent or toxin.

  • Confer resistance to clinically or agriculturally useful prophylactic or therapeutic interventions.

  • Increase the stability, transmissibility, or dissemination of an agent or toxin.

  • Alter the host range or tropism of an agent or toxin.

  • Generate or reconstitute an eradicated or extinct agent or toxin.[5]

Beyond GOF, the order also suspends funding for "other life-science research" conducted in designated "countries of concern" or nations with inadequate oversight, where such research could pose a threat to U.S. public health, safety, or national security.[6][7]

Key Mandates and Timelines

The following table summarizes the key directives and deadlines set forth in Executive Order 14292.

DirectiveAgency/OfficeDeadlineDetails
Establish guidance to end federal funding for "dangerous gain-of-function research" and certain foreign life-science research.Office of Science and Technology Policy (OSTP)ImmediateThis guidance is intended to halt new federal funding for the specified research areas.[7][8]
Suspend federally funded "dangerous gain-of-function research" in the U.S.Federal AgenciesImmediateA pause on ongoing research until a new oversight policy is developed.[3]
Revise or replace the "Framework for Nucleic Acid Synthesis Screening."OSTPWithin 90 days of the orderTo ensure providers of synthetic nucleic acids implement comprehensive screening mechanisms.[5][8]
Revise or replace the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential."OSTPWithin 120 days of the orderTo establish a new, more stringent policy for overseeing this research.[7][8]
Develop a strategy to govern non-federally funded "dangerous gain-of-function research."OSTPNot specifiedThis signals an intent to extend oversight beyond federally funded projects.[3]
Experimental Protocol Implications

While specific experimental protocols are not explicitly banned in the executive order, the broad definitions will necessitate a thorough review of research plans involving viral and pathogenic agents. Researchers working with pathogens like influenza, MERS-CoV, and SARS-CoV, who were previously subject to the 2014 moratorium on gain-of-function research, will be particularly affected.[9][10] Any protocol that could be interpreted as enhancing transmissibility or pathogenicity will face significant scrutiny and likely be ineligible for federal funding. The NIH has already issued a notice (NOT-OD-25-112) to halt applications for and stop ongoing "dangerous GOFR" in response to this order.[3]

Logical Workflow for Funding Applications Under EO 14292

The following diagram illustrates the new decision-making process for life science research funding applications in light of Executive Order 14292.

EO_14292_Workflow cluster_researcher Researcher cluster_internal_review Institutional Review cluster_funding_agency Funding Agency cluster_outcome Outcome A Research Proposal Conception B Initial Screening for GOF Potential A->B C Assessment of Foreign Collaboration B->C D Application Submission C->D E EO 14292 Compliance Review D->E F Funding Decision E->F Compliant H Funding Denied E->H Non-Compliant G Funding Approved F->G Approved F->H Rejected

Funding Application Workflow under EO 14292

Executive Order 14293: Regulatory Relief to Promote Domestic Production of Critical Medicines

Also issued on May 5, 2025, Executive Order 14293 aims to bolster the domestic pharmaceutical supply chain by streamlining regulatory processes and incentivizing U.S.-based manufacturing.[11]

Affected Research and Development Areas

This executive order directly impacts pharmaceutical development and manufacturing, including:

  • Active Pharmaceutical Ingredients (APIs)

  • Key starting materials for essential medications

  • Medical countermeasures

The order seeks to reduce the timeline for establishing new domestic manufacturing facilities, which is cited as a national security concern.[12][13]

Key Mandates and Timelines
DirectiveAgency/OfficeDeadlineDetails
Improve the risk-based inspection regime for overseas manufacturing facilities.Food and Drug Administration (FDA)Within 90 days of the orderTo be funded by increased fees on foreign manufacturers.[1]
Update regulations and guidance for the inspection and approval of new and expanded domestic pharmaceutical manufacturing capacity.Environmental Protection Agency (EPA)Within 180 days of the orderTo eliminate duplicative or unnecessary requirements.[1]
Streamline review of domestic pharmaceutical manufacturing.FDANot specifiedTo reduce barriers and accelerate the approval of domestic production facilities.[1]
Experimental Protocol and Manufacturing Process Implications

While this order does not directly dictate specific experimental protocols, it will influence the later stages of drug development. Companies may find an accelerated pathway for the approval of manufacturing processes and facilities located in the U.S. The FDA has been directed to provide clearer guidance on requirements for site changes, which could ease the process of moving production from foreign to domestic facilities.[1]

Logical Flow for Domestic Pharmaceutical Manufacturing Approval

The following diagram illustrates the intended streamlined process for the approval of domestic pharmaceutical manufacturing facilities.

EO_14293_Workflow cluster_manufacturer Pharmaceutical Manufacturer cluster_regulatory Regulatory Agencies cluster_outcome Outcome A Plan for New/Expanded Domestic Facility B Streamlined FDA Review A->B C Streamlined EPA Permitting A->C D Accelerated Facility Approval B->D C->D

Streamlined Approval for Domestic Manufacturing

Executive Order 14236: Revocation of the National Biotechnology and Biomanufacturing Initiative

Affected Research Areas

The revocation of EO 14081 will likely impact a broad range of biotechnology research areas that were prioritized under the former initiative, including:

  • Health and medicine

  • Climate change and energy

  • Food security and agriculture

  • Supply chain resilience

The previous order had allocated approximately $2 billion in funding to support these areas, including $40 million from the Department of Health and Human Services to expand biomanufacturing of active pharmaceutical ingredients.[17] The rescission of this order puts the future of these funding streams .

Executive Order on the "Genesis Mission": Accelerating Scientific Discovery with AI

Affected Research Areas
  • Biotechnology

  • Critical materials

  • Nuclear fission and fusion energy

  • Space exploration

  • Quantum information science

  • Semiconductors and microelectronics

Key Mandates and Timelines
DirectiveAgency/OfficeDeadlineDetails
Establish the Genesis Mission.Department of Energy (DOE)ImmediateThe DOE is responsible for implementing the mission.[6][18]
Create the American Science and Security Platform.DOENot specifiedTo serve as the infrastructure backbone of the mission.[6]
Inventory computing resources.DOEWithin 90 days of the orderTo identify assets for the platform.[8]
Identify initial data and model assets.DOEWithin 120 days of the orderTo populate the platform.[8]
Assess robotic laboratories and production facilities.DOEWithin 240 days of the orderFor AI-directed experimentation and manufacturing.[8][18]
Demonstrate initial operating capability.DOEWithin 270 days of the orderFor at least one identified national science or technology challenge.[8]
Experimental Workflow Transformation
Conceptual Workflow of the Genesis Mission

The following diagram illustrates the conceptual workflow of the Genesis Mission, from data integration to accelerated scientific discovery.

Genesis_Mission_Workflow cluster_data Data Integration cluster_platform American Science and Security Platform cluster_application AI-Driven Research cluster_outcome Outcome A Federal Scientific Datasets D AI Foundation Models A->D B Academic & Private Sector Data B->D C High-Performance Computing C->D E AI Agents for Hypothesis Testing D->E F Automated Research Workflows D->F G Robotic Laboratories E->G F->G H Accelerated Scientific Breakthroughs G->H

Conceptual Workflow of the Genesis Mission

Conclusion

It is imperative for all stakeholders in the life science community to stay informed of the forthcoming guidance from federal agencies as they implement these executive orders. Proactive engagement with institutional review boards and funding agencies will be crucial for navigating this new landscape successfully.

References

Navigating the New Landscape of Gain-of-Function Research: A Technical Guide to the 2025 Executive Order

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Issued: December 13, 2025

Executive Summary

On May 5, 2025, a significant Executive Order titled "Improving the Safety and Security of Biological Research" was issued, fundamentally altering the landscape of federally funded gain-of-function (GOF) research in the United States.[1] This technical guide provides a comprehensive overview of the background, rationale, and core components of this executive order. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals to understand the new regulatory environment. The guide delves into the scientific context, including a review of pertinent experimental protocols and relevant viral signaling pathways, and presents available quantitative data on laboratory incidents to provide a balanced perspective on the risk-benefit calculus that has shaped this new policy.

The executive order explicitly aims to halt federal funding for "dangerous gain-of-function research" in designated "countries of concern" and imposes stricter limitations on domestic research.[2][3] The stated rationale is heavily influenced by concerns that such research, particularly experiments that enhance the transmissibility or virulence of potential pandemic pathogens, poses a significant threat to national security and public health.[1][2][3] This concern has been amplified by the ongoing debate surrounding the origins of the COVID-19 pandemic, with the "lab leak" theory being a prominent factor in the policy shift.[2][4][5][6]

This document will dissect the key provisions of the executive order, offering a comparative analysis with the preceding "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP)" of May 2024. Furthermore, it will provide detailed methodologies for key experiments that have been central to the GOF debate and visualize critical viral signaling pathways to aid in the understanding of the fundamental biology at the heart of this research.

Background and Rationale for the Executive Order

The issuance of the May 5, 2025, Executive Order represents a pivotal moment in the long and often contentious history of gain-of-function research oversight in the United States. The order's primary impetus is to mitigate the perceived risks of creating, either intentionally or accidentally, novel pathogens with pandemic potential.

Stated Rationale: Preventing Future Pandemics

The executive order and its accompanying fact sheet explicitly link the new restrictions to the prevention of future pandemics.[2][3] The text of the order asserts that "dangerous gain-of-function research on biological agents and pathogens has the potential to significantly endanger the lives of American citizens."[1] The White House fact sheet further elaborates that the measures are intended to "drastically reduce the potential for lab-related incidents involving gain-of-function research."[2]

A significant driver for this policy change is the persistent theory that the COVID-19 pandemic may have originated from a laboratory incident in Wuhan, China.[2][4][5][6] The fact sheet directly references "lab accidents and other biosecurity incidents, such as those that likely caused COVID-19 and the 1977 Russian flu."[6] While the origins of SARS-CoV-2 remain a subject of debate within the scientific and intelligence communities, the executive order signals a decisive policy stance based on the perceived possibility of a lab origin.

Historical Context of U.S. Government Oversight

The 2025 executive order is the latest in a series of governmental actions to regulate GOF research. A notable precedent was the 2014-2017 funding pause on certain GOF experiments involving influenza, MERS, and SARS viruses.[7] This pause was initiated to allow for a thorough risk-benefit assessment and the development of a new oversight framework.[7]

The policy that emerged from this deliberative process was the Department of Health and Human Services (HHS) P3CO Framework, which was later superseded by the May 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP)." The 2025 executive order now directs the revision or replacement of this 2024 policy, indicating a move towards even more stringent controls.

Core Tenets of the Executive Order

The executive order establishes several key directives:

  • Cessation of Funding: It immediately halts all present and future federal funding for "dangerous gain-of-function research" conducted in "countries of concern" and other nations deemed to have insufficient oversight.[2][3]

  • Domestic Research Pause: The order institutes a pause on domestic research involving infectious pathogens and toxins that could pose a public danger, pending the development of new safety and security standards.[4]

  • Enhanced Oversight: It calls for the development of a new, more enforceable, and transparent policy for governing GOF research within 120 days.[8]

  • Accountability for Non-Federally Funded Research: The order directs the Office of Science and Technology Policy (OSTP) to develop a strategy to govern, limit, and track GOF research that is not federally funded.[1]

Quantitative Data on Laboratory Incidents and Risk Assessments

The debate over gain-of-function research is underpinned by differing assessments of its risks and benefits. While proponents argue for its necessity in understanding and combating infectious diseases, opponents highlight the potential for catastrophic accidents. This section summarizes available quantitative data on laboratory-acquired infections (LAIs) and the findings of a key risk-benefit analysis.

It is important to note that a direct quantitative risk assessment that specifically triggered the May 2025 executive order has not been publicly released. The data presented here is based on broader studies of laboratory incidents and a significant 2016 risk-benefit analysis.

Data CategoryKey FindingsSource(s)
Laboratory-Acquired Infections (LAIs) - General A 2016 survey of BSL-3 laboratory incident reports over a 3-year period found the majority of incidents were of low consequence and occurred within a biosafety cabinet.[9]
A 2020 survey of biosafety officers indicated that while 97% of their institutions require reporting of exposures to some pathogens, 63% of these reports are not typically sent outside the institution.[10]
A review of laboratory accidents from 2000-2021 highlighted that few countries mandate reporting, suggesting significant underreporting of incidents.[11]
NSABB-Commissioned Risk-Benefit Analysis (2016) The analysis, conducted by Gryphon Scientific, was primarily comparative, assessing the change in risk from GOF research compared to work with wild-type pathogens.[12][13][14]
The report acknowledged that a fully quantitative risk assessment was challenging due to a lack of data on the probability of laboratory accidents and the potential consequences of a release.[13]
The analysis considered both biosafety (accidental release) and biosecurity (intentional misuse) risks.[12]
Federal Select Agent Program (FSAP) Report (2015) In 2015, there were 199 instances of potential occupational exposure to select agents, resulting in the monitoring of 908 laboratory workers. No illnesses, deaths, or environmental transmission occurred as a result of these potential exposures.[15]

Experimental Protocols in Gain-of-Function Research

To provide a concrete understanding of the types of experiments at the center of the GOF debate, this section details the methodologies for two key areas of research: ferret transmission studies of influenza A/H5N1 and the reverse genetics of coronaviruses.

Ferret Transmission Studies of Influenza A/H5N1

Ferret models are considered the gold standard for studying influenza virus transmissibility and pathogenesis due to the similarities in their respiratory physiology to humans. The following protocol is a composite of methodologies described in the scientific literature for assessing the airborne transmission of H5N1 influenza viruses.

Objective: To determine if specific genetic modifications to the H5N1 virus enable respiratory droplet transmission between ferrets.

Methodology:

  • Virus Preparation and Modification:

    • The wild-type H5N1 virus is genetically modified to introduce specific amino acid substitutions. Key mutations that have been shown to increase transmissibility in ferrets include changes in the hemagglutinin (HA) protein to alter receptor binding specificity from avian-like (α-2,3-linked sialic acids) to human-like (α-2,6-linked sialic acids) and mutations in the PB2 polymerase protein to enhance replication in mammalian cells.[8][16][17]

    • Viruses are propagated in embryonated chicken eggs or Madin-Darby canine kidney (MDCK) cells.

  • Animal Inoculation:

    • Young, influenza-naïve ferrets are lightly anesthetized.

    • A defined dose of the modified virus (e.g., 10^6 plaque-forming units) is administered intranasally.

  • Transmission Setup:

    • Inoculated "donor" ferrets are housed in individual cages.

    • Naïve "contact" ferrets are placed in adjacent cages, separated by a perforated barrier that allows air exchange but prevents direct contact.

  • Monitoring and Sampling:

    • Ferrets are monitored daily for clinical signs of illness, including weight loss, lethargy, and respiratory symptoms.

    • Nasal washes or throat swabs are collected from both donor and contact ferrets at regular intervals (e.g., every other day).[18]

  • Virus Detection and Characterization:

    • Viral titers in the collected samples are determined by plaque assay or TCID50 on MDCK cells.

    • The genetic sequence of any virus isolated from contact ferrets is analyzed to confirm transmission and identify any new mutations.

    • Seroconversion in contact ferrets is assessed by hemagglutination inhibition (HI) assay.

Reverse Genetics of SARS-CoV-2

Reverse genetics allows for the creation of infectious viruses from a cloned cDNA copy of the viral genome. This is a powerful tool for studying gene function, viral replication, and pathogenesis. The following is a generalized protocol for the reverse genetics of SARS-CoV-2.

Objective: To generate recombinant SARS-CoV-2 with specific genetic modifications.

Methodology:

  • Construction of a Full-Length cDNA Clone:

    • The SARS-CoV-2 genome is divided into several smaller, overlapping DNA fragments.[19][20][21][22][23]

    • These fragments are synthesized and cloned into bacterial plasmids.

    • Site-directed mutagenesis can be used to introduce desired genetic changes into these plasmid fragments.

    • The fragments are then assembled in vitro into a full-length cDNA of the viral genome.

  • In Vitro Transcription:

    • The full-length cDNA is used as a template for in vitro transcription to produce infectious viral RNA.

  • Transfection and Virus Rescue:

    • The in vitro transcribed RNA is introduced into susceptible cells (e.g., Vero E6 cells) by electroporation or lipid-based transfection.

    • The cells are incubated, and the rescued virus is harvested from the cell culture supernatant.

  • Virus Characterization:

    • The presence of the recombinant virus is confirmed by observing cytopathic effect (CPE) in cell culture.

    • The genetic sequence of the rescued virus is verified to ensure the intended mutations are present.

    • The growth kinetics and other phenotypic characteristics of the recombinant virus are compared to the wild-type virus.

CRISPR-Cas9 Mediated Viral Genome Modification

The CRISPR-Cas9 system has emerged as a versatile tool for precise genome editing. It can be adapted to modify the genomes of RNA viruses like coronaviruses.

Objective: To introduce specific mutations into the SARS-CoV-2 genome using CRISPR-Cas9.

Methodology:

  • Design and Synthesis of Guide RNA (gRNA):

    • A gRNA is designed to be complementary to the target sequence in the viral genome where the modification is desired.

  • Delivery of CRISPR-Cas9 Components:

    • The Cas9 nuclease and the gRNA are delivered into cells susceptible to SARS-CoV-2 infection. This can be achieved through plasmid transfection or viral vectors.

  • Viral Infection and Genome Editing:

    • The cells are then infected with SARS-CoV-2.

    • The Cas9-gRNA complex will bind to the target sequence in the viral RNA and induce a break.

    • Cellular repair mechanisms can then be harnessed to introduce the desired mutation.

  • Selection and Characterization of Modified Virus:

    • Progeny viruses are harvested, and those with the desired modification are selected and clonally purified.

    • The genome of the modified virus is sequenced to confirm the edit.

Key Signaling Pathways in Influenza and Coronavirus Infection

Understanding the molecular interactions between viruses and their host cells is fundamental to virology and the development of antiviral therapies. The following diagrams, rendered in DOT language, illustrate key signaling pathways that are often manipulated by influenza and coronaviruses during infection.

Influenza Virus Host Cell Entry and Replication

Influenza_Signaling Virus Influenza Virus Sialic_Acid Sialic Acid Receptor (α-2,6 or α-2,3) Virus->Sialic_Acid HA binding Endosome Endosome Sialic_Acid->Endosome Endocytosis vRNP_Release vRNP Release into Cytoplasm Endosome->vRNP_Release pH-dependent fusion Nucleus Nucleus vRNP_Release->Nucleus Import vRNA_Replication vRNA Replication & Transcription Nucleus->vRNA_Replication Viral_Proteins Viral Protein Synthesis vRNA_Replication->Viral_Proteins mRNA export & translation Assembly Virion Assembly vRNA_Replication->Assembly vRNP export Viral_Proteins->Assembly Budding Budding and Release Assembly->Budding Coronavirus_Entry SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 S1 subunit binding Spike_Cleavage Spike Protein Cleavage ACE2->Spike_Cleavage TMPRSS2 TMPRSS2 TMPRSS2->Spike_Cleavage Proteolytic activation Membrane_Fusion Membrane Fusion Spike_Cleavage->Membrane_Fusion Conformational change in S2 Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release NFkB_Pathway Viral_PAMPs Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (e.g., RIG-I) Viral_PAMPs->PRR IKK_Complex IKK Complex PRR->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB IkB->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

References

Defining "Countries of Concern": A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of global research collaboration, the United States government has established specific definitions for "countries of concern" to safeguard national security interests and ensure the integrity of federally funded research. This guide provides an in-depth overview of how these countries are defined, the key legislation driving these definitions, and the implications for researchers, scientists, and drug development professionals.

The primary legislative document defining "foreign country of concern" in the context of research funding is the CHIPS and Science Act of 2022 .[1][2][3] This act, along with subsequent guidance from federal agencies and related Executive Orders, establishes a framework for identifying nations that may pose a risk to U.S. research and development efforts.

Designated Countries of Concern

The CHIPS and Science Act explicitly names four countries as "foreign countries of concern."[1][2][3] Various federal funding agencies have adopted this list, and other regulations have identified similar, and sometimes expanded, lists for specific security purposes.

Designated CountryPrimary Legislative/Executive Authority
People's Republic of China CHIPS and Science Act of 2022[1][2][3], Executive Order 14117[4]
Russian Federation CHIPS and Science Act of 2022[1][2][3], Executive Order 14117[4]
Islamic Republic of Iran CHIPS and Science Act of 2022[1][2][3], Executive Order 14117[4]
Democratic People's Republic of Korea (North Korea) CHIPS and Science Act of 2022[1][2][3], Executive Order 14117[4]
Cuba Executive Order 14117[4]
Venezuela Executive Order 14117[4]

It is crucial to note that the CHIPS and Science Act grants the Secretary of State the authority to designate additional countries as "of concern."[2][3] This means the list is subject to change based on evolving geopolitical assessments.

Implications for Research Funding and Collaboration

The designation of a country as "of concern" has several significant implications for researchers and institutions seeking federal funding:

  • Malign Foreign Talent Recruitment Programs (MFTRPs): A primary focus is to counter MFTRPs, which are broadly defined as efforts by these nations to recruit science and technology professionals to benefit their economic or military goals.[5] Researchers are often required to certify that they are not participating in such programs.[3]

  • Funding Restrictions: Federal funding agencies like the National Science Foundation (NSF), the Department of Energy (DOE), and the National Institutes of Health (NIH) use this designation to assess risks in international research collaborations.[5] This can influence funding decisions, particularly in sensitive research areas. For example, recipients of CHIPS funds are prohibited from supporting semiconductor manufacturing in foreign countries of concern.[1]

  • Disclosure Requirements: Researchers are subject to stringent disclosure requirements regarding all sources of research support, foreign affiliations, and financial interests. Failure to disclose ties to entities in countries of concern can lead to funding denial or termination.[6]

  • Gain-of-Function Research: An Executive Order issued in May 2025 specifically targets the termination of federal funding for "dangerous gain-of-function research" conducted by foreign entities in countries of concern.[8][9][10]

Logical Framework for "Countries of Concern" Designation

The following diagram illustrates the logical flow from the primary legislation to the practical implications for research funding.

Countries_of_Concern cluster_0 Legislative & Executive Foundation cluster_1 Designated Countries of Concern cluster_2 Implications for Research Funding CHIPS and Science Act (2022) CHIPS and Science Act (2022) China China CHIPS and Science Act (2022)->China Russia Russia CHIPS and Science Act (2022)->Russia Iran Iran CHIPS and Science Act (2022)->Iran North Korea North Korea CHIPS and Science Act (2022)->North Korea Executive Order 14117 Executive Order 14117 Executive Order 14117->China Executive Order 14117->Russia Executive Order 14117->Iran Executive Order 14117->North Korea Cuba Cuba Executive Order 14117->Cuba Venezuela Venezuela Executive Order 14117->Venezuela Malign Foreign Talent Recruitment Programs (MFTRPs) Malign Foreign Talent Recruitment Programs (MFTRPs) China->Malign Foreign Talent Recruitment Programs (MFTRPs) Funding Restrictions Funding Restrictions Russia->Funding Restrictions Disclosure Requirements Disclosure Requirements Iran->Disclosure Requirements Data Security Data Security North Korea->Data Security Gain-of-Function Research Restrictions Gain-of-Function Research Restrictions Cuba->Gain-of-Function Research Restrictions Venezuela->Funding Restrictions

Caption: Legislative framework for defining "countries of concern" and its impact on research funding.

It is important to understand that the designation of a country as "of concern" does not automatically prohibit all research collaborations with individuals or institutions from that country.[1] However, it does trigger a higher level of scrutiny and requires researchers to be diligent in their compliance with disclosure and reporting obligations. Researchers are encouraged to consult with their institution's research integrity and compliance offices for specific guidance.

References

Methodological & Application

Navigating NIH Grant Applications Under New Biological Research Executive Orders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Recent executive orders have significantly altered the landscape for federally funded biological research in the United States. These directives impact everything from funding eligibility and application requirements to the peer review process itself. This document provides detailed application notes and protocols to guide researchers in successfully securing National Institutes of Health (NIH) funding in this new regulatory environment.

Section 1: Understanding the New Regulatory Landscape

A series of executive orders has introduced new oversight and restrictions on biological research, particularly "gain-of-function" studies. The primary directive, the "Executive Order on Improving the Safety and Security of Biological Research" issued on May 5, 2025, has led to immediate and significant changes in NIH policy.[1][2]

Key Changes and Implications:

Executive Order/ActionKey ProvisionsImplications for ResearchersNIH Guidance
Executive Order on Improving the Safety and Security of Biological Research - Pauses "dangerous gain-of-function research".[1] - Supersedes the 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP).[1] - Mandates a review of all federally funded research to identify and suspend projects that meet the new definition of dangerous gain-of-function research.[3]- Immediate halt to new grant applications for research falling under the new definition.[1] - Existing awards for such research will be suspended.[1] - Researchers must review their current projects for compliance.[3]NOT-OD-25-112[1], NOT-OD-25-127[3]
Executive Order on Improving Oversight of Federal Grantmaking - Grants political appointees greater authority to review and approve federal grant funding to ensure alignment with agency and national priorities.[4][5][6]- Potential for increased political influence in funding decisions.[5][6] - Greater emphasis on aligning research with stated government priorities.[4][5]Internal memoranda and policy shifts.[5]
Administrative Actions - Cap on indirect cost rates for all grant recipients to 15%.[7][8] - Increased scrutiny to reduce "wasteful" spending.[4] - Restrictions on funding for research with specific keywords related to diversity, equity, and inclusion.[9]- Significant changes to institutional budgets and potential for reduced overhead recovery.[7][8] - Need to carefully justify all proposed research and its relevance.[4] - Careful consideration of language used in grant proposals.[9]NOT-OD-25-068[7]

Section 2: Pre-Application Considerations: Is Your Research Affected?

Before initiating a new NIH grant application, it is crucial to determine if your proposed research could be classified as "dangerous gain-of-function research" under the new, broader definition.

Definition of Dangerous Gain-of-Function Research: The executive order defines this as research involving pathogens or toxins that could:

  • Increase pathogenicity or transmissibility.

  • Evade immune responses or therapeutics.

  • Alter host specificity.

  • Recreate eradicated or extinct biological agents.[1]

Use the following workflow to assess your research:

G start Start: Proposed Research Concept q1 Does the research involve pathogens or toxins? start->q1 q2 Does the research have the potential to enhance pathogenicity, transmissibility, immune evasion, or alter host specificity? q1->q2 Yes proceed Proceed with Standard NIH Application Process q1->proceed No q3 Does the research involve recreating eradicated or extinct biological agents? q2->q3 Yes q2->proceed No consult Consult with Institutional Biosafety Committee (IBC) and NIH Program Officer for clarification. q2->consult Uncertain halt HALT: Do Not Proceed with Application. Research is likely considered 'dangerous gain-of-function'. q3->halt Yes q3->consult Uncertain

Pre-application self-assessment workflow.

Section 3: Preparing Your NIH Grant Application

For research that does not fall under the restricted categories, a well-prepared application that addresses the new priorities is essential.

A. Aligning with National Priorities:

The "Executive Order on Improving Oversight of Federal Grantmaking" emphasizes the importance of aligning research with national interests.[4][5] When framing your research, clearly articulate its potential contribution to public health, national security, and economic prosperity.

B. Reframing Key Application Sections:

  • Specific Aims: Clearly and concisely state the goals of your research. Avoid jargon that could be misinterpreted by non-expert reviewers.

  • Research Strategy:

    • Significance: Explicitly state the public health relevance of your research.

    • Innovation: Highlight how your research is novel and will advance the field.

    • Approach: Provide a detailed and feasible research plan. Address potential challenges and provide alternative strategies.

  • Budget Justification: With the new cap on indirect costs, provide a meticulous justification for all direct costs.[7][8]

C. Biosafety and Data Sharing:

Given the focus on research safety, provide a robust biosafety plan, even for research not considered "dangerous gain-of-function." Detail your laboratory's safety protocols and any special facilities. Your data sharing plan should be comprehensive and transparent.

Section 4: Experimental Protocols and Data Presentation

Clear and detailed methodologies are critical for demonstrating the rigor of your proposed research.

Example Experimental Protocol: In Vitro Viral Neutralization Assay

  • Cell Culture: Maintain Vero E6 cells (ATCC CRL-1586) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Propagation: Propagate SARS-CoV-2 isolate USA-WA1/2020 in Vero E6 cells. Determine the 50% tissue culture infectious dose (TCID50) by endpoint dilution assay.

  • Neutralization Assay: a. Serially dilute heat-inactivated patient serum samples in DMEM. b. Mix diluted sera with an equal volume of SARS-CoV-2 at a concentration of 100 TCID50. c. Incubate the serum-virus mixture for 1 hour at 37°C. d. Add the mixture to confluent Vero E6 cell monolayers in 96-well plates. e. Incubate for 72 hours at 37°C. f. Assess cytopathic effect (CPE) by microscopy. The neutralization titer is the reciprocal of the highest serum dilution that completely inhibits CPE in at least 50% of the wells.

Data Presentation:

Summarize all quantitative data in clearly structured tables.

Table 1: In Vitro Neutralization Titers of Patient Sera Against SARS-CoV-2

Patient IDAgeGenderVaccination StatusNeutralization Titer (NT50)
P00145MaleVaccinated1:1280
P00252FemaleUnvaccinated1:160
P00338FemaleVaccinated1:2560
P00461MaleUnvaccinated1:80

Section 5: Navigating the Evolving Peer Review Process

The increased oversight from political appointees may introduce new dynamics into the peer review process.[5][6]

Signaling Pathway for Grant Review:

G cluster_0 Traditional Peer Review cluster_1 New Oversight Layer a Grant Application Submission b Scientific Review Group (SRG) Peer Review a->b c Scoring and Summary Statement b->c d Agency Head/Political Appointee Review (Alignment with National Priorities) c->d e Funding Decision d->e

Modified NIH grant review pathway.

Strategies for Researchers:

  • Clarity and Conciseness: Write your application in clear, accessible language to ensure that reviewers from diverse backgrounds, including those without deep subject matter expertise, can understand its significance.

  • Focus on Impact: Emphasize the potential impact of your research on public health and the U.S. bioeconomy.

Section 6: Post-Award Considerations

The new executive orders have implications beyond the application stage. Awardees are now required to continuously review their research portfolios to ensure compliance with the new regulations.[3] Be prepared for the possibility of award suspension or termination if your research is later determined to fall within the scope of the restricted research categories.

Disclaimer: This document is intended for informational purposes only and does not constitute legal advice. Researchers should consult with their institution's office of sponsored programs and legal counsel for guidance on specific applications and compliance with federal regulations. The regulatory landscape is subject to change, and researchers are advised to monitor the NIH Guide for Grants and Contracts for the latest updates.

References

Navigating the New Frontier of Biosafety: A Compliance Guide to the Executive Order on Improving the Safety and Security of Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Washington D.C. - In a significant move to bolster the nation's biosafety and biosecurity framework, the White House has issued Executive Order 14292, "Improving the Safety and Security of Biological Research."[1][2] This directive introduces heightened oversight for life sciences research, particularly targeting "dangerous gain-of-function" studies, and carries substantial implications for researchers, scientists, and drug development professionals. This document provides a detailed set of application notes and protocols to guide compliance with this new executive order.

The executive order aims to ensure that federally funded research benefits American citizens without jeopardizing national security or public health.[2] It mandates a halt to federal funding for certain high-risk research, both domestically and in foreign countries of concern, and requires the revision of existing federal policies on dual-use research and nucleic acid synthesis screening.[3][4]

Core Compliance Checklist for Researchers

To adhere to Executive Order 14292, researchers and institutions must undertake a thorough review of both ongoing and proposed projects. The following checklist outlines the essential steps for compliance:

1. Identification of "Dangerous Gain-of-Function" Research:

  • Definition: The executive order defines "dangerous gain-of-function research" as scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility, which could result in significant societal consequences.[3]

  • Action: All principal investigators must assess their research against this definition. This includes studies that may:

    • Enhance the harmful consequences of an agent or toxin.

    • Disrupt immunity or the effectiveness of an immunization.

    • Confer resistance to useful prophylactics or therapeutics.

    • Increase the stability, transmissibility, or dissemination of an agent.

    • Alter the host range or tropism of an agent.

    • Enhance the susceptibility of a host population.

    • Generate or reconstitute an eradicated or extinct agent or toxin.

2. Funding and Collaboration Review:

  • Action: Institutions must review all federal funding sources for research that could be classified as "dangerous gain-of-function."

  • Action: Scrutinize all collaborations with foreign entities, particularly in countries of concern as identified by the U.S. government, to ensure compliance with U.S. oversight standards.[4]

3. Institutional Biosafety Committee (IBC) Engagement:

  • Role of the IBC: The IBC plays a central role in the oversight of research involving recombinant or synthetic nucleic acid molecules.[5][6][7][8]

  • Action: Proactively engage with your institution's IBC to review all relevant research protocols. The IBC is responsible for assessing the risks and benefits of the research and for developing and approving risk mitigation plans.[9]

  • Action: Ensure that the IBC has the necessary expertise to evaluate research under the new executive order, including in plant and animal containment, gene drive organisms, and human gene therapy.[5]

4. Risk Assessment and Mitigation:

  • Action: For any research identified as potentially falling under the executive order's purview, a comprehensive risk assessment must be conducted. This assessment should evaluate the likelihood and consequences of an accidental release or misuse of the biological agent.

  • Action: Develop a robust risk mitigation plan. This plan should be a part of the documentation submitted to the funding agency and the IBC. A template for such a plan is often available through institutional environmental health and safety offices.[9][10]

5. Nucleic Acid Synthesis Screening:

  • Action: Be aware that the executive order has paused the implementation of the 2024 "Framework for Nucleic Acid Synthesis Screening" and new guidance is expected.[11]

  • Action: Until new guidance is issued, researchers should continue to procure synthetic nucleic acids from reputable vendors who have a clear policy on screening orders for sequences of concern. The previous framework recommended screening for sequences of 200 nucleotides or longer, with a future reduction to 50 nucleotides.[12][13]

6. Training and Documentation:

  • Action: Ensure all laboratory personnel receive appropriate training on the new biosafety and biosecurity requirements.[14][15]

  • Action: Meticulously document all compliance efforts, including risk assessments, mitigation plans, IBC reviews, and training records. This documentation is crucial for audits and demonstrating adherence to federal regulations.[16]

Quantitative Data on Laboratory Biosafety

Understanding the landscape of laboratory incidents is crucial for appreciating the importance of stringent biosafety protocols. The following table summarizes available data on laboratory-acquired infections (LAIs).

Data PointValue/FindingSource(s)
Historical LAIs (pre-1979)Over 4,000 cases and 168 deaths reported in the 50 years prior to 1979.Sewell, 1995
Common LAIs (1979-1999)Brucellosis, Q fever, Hepatitis, Typhoid fever, Tularemia, Tuberculosis.Harding & Brandt Byers, 2000
LAIs in Clinical vs. Research LabsHistorically, a significant percentage of LAIs have occurred in clinical diagnostic laboratories.Pike, 1976
Recent Laboratory IncidentsA 2020 survey of biosafety officers indicated that while most institutions require reporting of exposures, 63% of these reports are not sent outside the institution.Manheim, 2020

Experimental Protocols: Enhanced Biosafety Measures

The following are example protocols that incorporate the heightened biosafety and biosecurity considerations mandated by the executive order. These are intended as a guide and should be adapted to specific experimental conditions in consultation with the institutional IBC.

Protocol 1: Generation of a Recombinant Lentiviral Vector with a Potentially Oncogenic Insert

Objective: To produce a high-titer lentiviral vector expressing a gene with known oncogenic potential for in vitro studies.

Enhanced Biosafety and Biosecurity Measures:

  • Risk Assessment: A thorough risk assessment must be conducted and documented, specifically addressing the oncogenic potential of the insert and the possibility of generating replication-competent lentivirus.

  • Containment: All work must be conducted in a Biosafety Level 2 (BSL-2) laboratory with BSL-3 practices, including the use of a certified Class II biological safety cabinet (BSC), solid-front gowns with tight-fitting cuffs, double gloves, and respiratory protection as determined by the risk assessment.

  • Vector System: Utilize a third-generation (or later) lentiviral packaging system with a self-inactivating (SIN) long terminal repeat (LTR) to minimize the risk of generating replication-competent virus.

  • Personnel: All personnel must receive specific training on the risks associated with the oncogenic insert and the safe handling of lentiviral vectors. Access to the laboratory during vector production should be restricted.

  • Waste Disposal: All liquid waste must be decontaminated with an appropriate disinfectant (e.g., 10% bleach for at least 30 minutes) before disposal. All solid waste must be autoclaved.

  • Documentation: Maintain a detailed log of all vector production activities, including the date, personnel involved, and confirmation of all safety procedures followed.

Protocol 2: Aerosol-Generating Procedure with a Respiratory Pathogen

Objective: To perform a sonication of a bacterial culture known to be a human respiratory pathogen.

Enhanced Biosafety and Biosecurity Measures:

  • Risk Assessment: The risk assessment must focus on the potential for aerosol generation and the infectious dose of the pathogen.

  • Containment: This procedure must be performed within a Class II BSC. The use of a certified aerosol containment device (e.g., a sealed rotor or centrifuge safety cups) is mandatory.

  • Personal Protective Equipment (PPE): In addition to standard BSL-2 PPE, a powered air-purifying respirator (PAPR) is required.

  • Engineering Controls: The BSC must be certified annually. The laboratory must have negative air pressure relative to the surrounding areas.

  • Post-Procedure Decontamination: The interior of the BSC and all equipment must be thoroughly decontaminated with an appropriate disinfectant immediately following the procedure.

  • Medical Surveillance: Personnel involved in this work must be enrolled in a medical surveillance program, which may include pre-procedure health screening and post-exposure prophylaxis protocols.

Visualizing Compliance Workflows

To aid in understanding the logical flow of compliance under Executive Order 14292, the following diagrams have been created using Graphviz.

EO_14292_Compliance_Workflow cluster_researcher Researcher/Principal Investigator cluster_ibc Institutional Biosafety Committee (IBC) cluster_funding Funding Agency propose_research Propose Research Project initial_assessment Initial Self-Assessment for 'Dangerous Gain-of-Function' Potential propose_research->initial_assessment ibc_review IBC Review of Protocol initial_assessment->ibc_review If potential for 'dangerous GoF' is identified risk_assessment Formal Risk Assessment ibc_review->risk_assessment mitigation_plan Development of Risk Mitigation Plan risk_assessment->mitigation_plan ibc_approval IBC Approval mitigation_plan->ibc_approval funding_review Funding Agency Review ibc_approval->funding_review funding_decision Funding Decision funding_review->funding_decision conduct_research Conduct Research with Ongoing Monitoring funding_decision->conduct_research If Approved

High-level workflow for compliance with Executive Order 14292.

Risk_Assessment_Workflow cluster_identification Hazard Identification cluster_evaluation Risk Evaluation cluster_mitigation Risk Mitigation identify_agent Identify Biological Agent and its Properties assess_likelihood Assess Likelihood of Exposure/Release identify_agent->assess_likelihood identify_procedures Identify Experimental Procedures (esp. aerosol-generating) identify_procedures->assess_likelihood determine_risk Determine Overall Risk Level assess_likelihood->determine_risk assess_consequences Assess Consequences of Exposure/Release assess_consequences->determine_risk develop_controls Develop and Implement Control Measures (Engineering, Administrative, PPE) determine_risk->develop_controls If risk is unacceptable document_plan Document in Risk Mitigation Plan develop_controls->document_plan final_approval final_approval document_plan->final_approval Submit for Final Approval

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regulatory environment governing biological research has undergone significant updates. A recent Executive Order and amendments to the National Institutes of Health (NIH) Guidelines have expanded the scope of research requiring Institutional Biosafety Committee (IBC) oversight. These changes are critical for ensuring the continued safety and security of biological research. This document provides detailed application notes and protocols to guide researchers through the updated IBC review process.

I. Understanding the New Regulatory Framework

Two key recent developments are reshaping the landscape of IBC review:

  • The Executive Order on Improving the Safety and Security of Biological Research: Issued on May 5, 2025, this Executive Order (EO) introduces stricter oversight for certain types of biological research.[1][2][3] A primary focus of the EO is to pause and re-evaluate "dangerous gain-of-function research".[1][3][4] The order also extends federal oversight to research that is not federally funded, a significant expansion of regulatory purview. This EO mandates the development of a new policy to replace the 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP Policy).[4][5]

  • Amendments to the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules: Effective September 30, 2024, these amendments broaden the scope of research subject to IBC review.[6][7][8] Key changes include new requirements for research involving Gene Drive Modified Organisms (GDMOs) and an expanded definition of Human Gene Transfer (HGT).[6][8] The updated HGT definition now includes certain gene-editing technologies, such as CRISPR-based systems, that do not use viral vectors to deliver nucleic acids.[7]

II. Key Changes to IBC Review and Data Presentation

The recent regulatory changes have several practical implications for researchers preparing for IBC review. The following table summarizes the key changes and their impact.

Regulatory Change Previous Framework Current Framework (Post-EO and Amended NIH Guidelines) Impact on Researchers
Oversight of "Gain-of-Function" Research Governed by the DURC/PEPP Policy.Pause on "dangerous gain-of-function research" pending a new policy.[9][4]Researchers must carefully assess if their work could be classified as "dangerous gain-of-function" and may need to halt or modify projects.
Funding Scope for Oversight Primarily focused on federally funded research.Extended to include non-federally funded research involving genetic engineering of pathogens.[10]Privately funded research in this area is now subject to IBC review.
Gene Drive Modified Organisms (GDMOs) General guidance under NIH Guidelines.Specific new requirements for risk assessment and containment for GDMO research.[6][8]Researchers working with GDMOs must adhere to new, more stringent review and containment protocols.
Human Gene Transfer (HGT) Definition Primarily focused on methods involving viral vectors.Broadened to include gene-editing technologies that do not use viral vectors (e.g., CRISPR).[7]A wider range of gene therapy and gene-editing research is now subject to IBC review.
Pathogen Classification Previous classifications for certain viruses.Reclassification of West Nile Virus (WNV) and Saint Louis Encephalitis Virus (SLEV) to risk group 2.[6]Changes in containment and handling procedures for these specific agents.

III. Experimental Protocols

The following are example protocols for research areas directly impacted by the new regulations. These are intended as a guide and should be adapted to the specific details of your research.

Protocol 1: CRISPR/Cas9-Mediated Gene Editing of Human T-Cells (Non-Viral Delivery)

  • Objective: To knock out the PD-1 gene in primary human T-cells using CRISPR/Cas9 ribonucleoprotein (RNP) complexes delivered by electroporation.

  • Regulatory Impact: This research now falls under the expanded definition of Human Gene Transfer (HGT) and requires IBC review, even without the use of a viral vector.[7]

  • Methodology:

    • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • RNP Formulation: Prepare CRISPR/Cas9 RNP complexes by incubating recombinant Cas9 protein with a synthetic guide RNA (gRNA) targeting the PD-1 gene.

    • Electroporation: Deliver the RNP complexes into the isolated T-cells using a nucleofection system.

    • Off-Target Analysis: Perform genomic DNA extraction and next-generation sequencing to assess off-target editing events.

    • Functional Assay: Co-culture the engineered T-cells with a cancer cell line expressing PD-L1 to assess the functional consequence of PD-1 knockout.

  • Biosafety Considerations (BSL-2):

    • All human-derived materials must be handled in a biosafety cabinet (BSC).

    • Personnel must wear appropriate personal protective equipment (PPE).

    • All waste must be decontaminated before disposal.

Protocol 2: Generation of a Gene Drive Modified Mosquito (Aedes aegypti)

  • Objective: To create a gene drive system in Aedes aegypti mosquitoes that confers resistance to the dengue virus.

  • Regulatory Impact: This research is subject to the new, specific requirements for GDMOs outlined in the amended NIH Guidelines.[6][8]

  • Methodology:

    • Plasmid Construction: Construct a plasmid containing the Cas9 gene, a gRNA targeting a germline-specific gene, and a payload gene conferring dengue resistance.

    • Embryo Microinjection: Inject the plasmid into Aedes aegypti embryos.

    • Screening: Screen the resulting adult mosquitoes for the presence of the gene drive cassette.

    • Containment: House all GDMOs in a secure, access-controlled insectary with multiple physical containment barriers to prevent accidental release.

    • Efficacy Testing: Challenge the gene drive mosquitoes with the dengue virus to confirm resistance.

  • Biosafety Considerations (Arthropod Containment Level 2 - ACL-2):

    • Strict adherence to ACL-2 containment protocols is required.

    • The insectary must have self-closing doors, sealed openings, and air curtains or other measures to prevent mosquito escape.

    • All life stages of the mosquitoes must be contained.

IV. Visualizing Workflows and Pathways

Diagram 1: Updated IBC Review Workflow

IBC_Review_Workflow cluster_prep Protocol Preparation cluster_review IBC Review Process start Researcher Prepares IBC Application risk_assessment Conduct Risk Assessment start->risk_assessment submission Submit to IBC risk_assessment->submission initial_review Initial IBC Review submission->initial_review eo_check Is research subject to new EO (e.g., gain-of-function)? initial_review->eo_check nih_check Does research involve GDMOs or new HGT definitions? eo_check->nih_check No full_committee Full Committee Review eo_check->full_committee Yes nih_check->full_committee Yes approval IBC Approval nih_check->approval No full_committee->approval Approved revisions Revisions Required full_committee->revisions Revisions revisions->submission

Updated IBC review process for researchers.

Diagram 2: Simplified PD-1 Signaling Pathway

PD1_Signaling cluster_tcell T-Cell cluster_apc Antigen Presenting Cell PD1 PD-1 Receptor SHP2 SHP2 PD1->SHP2 PI3K PI3K SHP2->PI3K Akt Akt PI3K->Akt TCR TCR TCR->PI3K PDL1 PD-L1 PDL1->PD1 Binding Inhibits T-Cell Activation CRISPR CRISPR/Cas9 Knockout of PD-1 CRISPR->PD1

Targeting the PD-1 pathway with CRISPR/Cas9.

Diagram 3: Expanded Scope of IBC Oversight

Expanded_Oversight center IBC Oversight gof Gain-of-Function Research center->gof non_fed Non-Federally Funded Research center->non_fed gdmo GDMO Research center->gdmo crispr_hgt Non-Viral CRISPR HGT center->crispr_hgt eo Executive Order (May 2025) eo->center nih Amended NIH Guidelines (Sept 2024) nih->center

Interaction of new regulations on IBC oversight.

References

Guidance for Principal Investigators on Recent Biological Research Executive Orders

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to navigate the requirements of recent executive orders impacting biological research. The guidance is divided into two main sections, addressing the Executive Order on Improving the Safety and Security of Biological Research and the Executive Order on Advancing Biotechnology and Biomanufacturing Innovation .

Section 1: Executive Order on Improving the Safety and Security of Biological Research (Issued May 5, 2025)

This executive order introduces significant changes to the oversight of life sciences research, particularly research involving pathogens with the potential to cause pandemics. It supersedes previous policies on Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP).[1][2]

Application Notes for Principal Investigators

Principal Investigators (PIs) must immediately assess their current and proposed research portfolios to ensure compliance with this executive order. The National Institutes of Health (NIH) has issued specific guidance in response to this order, including the immediate cessation of funding for research now defined as "dangerous gain-of-function research."[1][3]

Key Mandates and Implications:

  • Pause on "Dangerous Gain-of-Function Research": The executive order mandates a pause on federally funded "dangerous gain-of-function research."[1][4][5] PIs with existing awards for research that may fall under this new definition should halt the work and consult with their program officer.

  • New Funding Restrictions: As of May 5, 2025, the NIH will not accept new grant applications or contract proposals for research that meets the criteria for dangerous gain-of-function research.[1]

  • Superseding of Previous Policies: This executive order replaces the 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP Policy).[1][2]

  • Expanded Oversight: The order directs the development of a strategy to govern, limit, and track both federally and non-federally funded dangerous gain-of-function research.[4][5][6]

  • Nucleic Acid Synthesis Screening: The order calls for the revision of the 2024 Framework for Nucleic Acid Synthesis Screening to ensure more robust and verifiable screening mechanisms to prevent the misuse of synthetic DNA and RNA.[6][7]

  • Increased Accountability: Research institutions receiving federal funding will be required to report all dangerous gain-of-function research, regardless of the funding source.[5] Violations may result in the revocation of federal funding and a potential five-year debarment.[5]

Data Presentation: Key Definitions and Timelines

To aid PIs in understanding the scope of the executive order, the following tables summarize key definitions and timelines for implementation.

TermDefinition
Dangerous Gain-of-Function Research Scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility, which could result in significant societal consequences.[4]
Covered Research Activities Research that seeks or achieves one or more of the following outcomes: enhancing the harmful consequences of an agent or toxin; disrupting beneficial immunological responses; conferring resistance to useful prophylactic or therapeutic interventions; increasing stability, transmissibility, or dissemination; altering host range or tropism; enhancing the susceptibility of a human host population; or generating or reconstituting an eradicated or extinct agent or toxin.[6]
Agency ActionDeadline
Revision of DURC/PEPP PolicyWithin 120 days of May 5, 2025[7]
Revision of Nucleic Acid Synthesis Screening FrameworkWithin 90 days of May 5, 2025[7]
Development of Strategy for Non-Federally Funded ResearchWithin 180 days of May 5, 2025[7]
Experimental Protocols: Assessing Research Against the Executive Order

The following protocol provides a step-by-step process for PIs to assess whether their research falls within the scope of the executive order.

Protocol for Self-Assessment of Research

  • Initial Screening:

    • Does your research involve infectious agents or toxins?

    • If yes, proceed to Step 2. If no, your research is likely outside the scope of this specific provision of the executive order.

  • Assessment of "Covered Research Activities":

    • Review the definition of "Covered Research Activities" in the table above.

    • Carefully consider the aims and potential outcomes of your experiments. Does your research plan to, or could it reasonably be anticipated to, result in any of the listed outcomes?

    • Document your assessment for each of the seven categories of covered activities.

  • Evaluation of "Dangerous Gain-of-Function" Potential:

    • If your research involves any "Covered Research Activities," assess whether it meets the definition of "Dangerous Gain-of-Function Research."

    • Specifically, does the research enhance the pathogenicity or increase the transmissibility of an infectious agent or toxin?

    • Could the potential outcomes have "significant societal consequences"? This requires a careful consideration of the pathogen's potential for spread, the severity of disease it could cause, and the availability of countermeasures.

  • Consultation and Reporting:

    • If, after your self-assessment, you believe your research may fall under the definition of "dangerous gain-of-function research," you must immediately contact your institution's biosafety officer and your funding agency's program officer.

    • For ongoing research, halt all experiments that could be considered "dangerous gain-of-function" until you have received clear guidance from your institution and funding agency.

    • For new proposals, do not submit until you have clarified the research's status with the funding agency.

Mandatory Visualization: Workflows and Oversight

The following diagrams illustrate the decision-making workflow for PIs and the new oversight structure.

G start PI Assesses Research q1 Does the research involve an infectious agent or toxin? start->q1 q2 Does the research involve any 'Covered Research Activities'? q1->q2 Yes out_of_scope Research is likely outside the scope of the EO's gain-of-function provisions. q1->out_of_scope No q3 Does the research enhance pathogenicity or transmissibility with potential for significant societal consequences? q2->q3 Yes q2->out_of_scope No q3->out_of_scope No consult Consult with Institutional Biosafety Officer and Funding Agency Program Officer. HALT relevant ongoing research. q3->consult Yes

PI Decision Workflow for Research Assessment.

G cluster_oversight Oversight and Reporting Structure pi Principal Investigator institution Research Institution (e.g., University, Company) pi->institution Reports potential dangerous GOF research funding_agency Federal Funding Agency (e.g., NIH, NSF) institution->funding_agency Mandatory Reporting public Public Reporting Mechanism institution->public Reporting for public transparency white_house White House Office of Science and Technology Policy (OSTP) and National Security Advisor funding_agency->white_house Reports exceptions to research suspension

New Oversight and Reporting Structure.

Section 2: Executive Order on Advancing Biotechnology and Biomanufacturing Innovation (Issued September 12, 2022)

This executive order outlines a whole-of-government approach to foster a sustainable, safe, and secure American bioeconomy.[8] It presents opportunities for PIs to align their research with national priorities and potentially access new funding streams.

Application Notes for Principal Investigators

This executive order aims to accelerate biotechnology and biomanufacturing innovation to address societal goals in health, climate change, energy, food security, and agriculture.[8][9][10] PIs should consider how their research can contribute to these goals.

Key Initiatives and Opportunities:

  • Data for the Bioeconomy Initiative: This initiative seeks to ensure that high-quality biological data is secure and readily accessible to drive breakthroughs.[9] PIs should be aware of forthcoming data sharing policies and consider how their data management plans can align with the principles of making data findable, accessible, interoperable, and reusable (FAIR).

  • Domestic Biomanufacturing: The order emphasizes expanding domestic biomanufacturing capacity.[9][10] Research with translational potential, especially that which can be scaled up for manufacturing in the U.S., is likely to be prioritized.

  • Workforce Development: The executive order calls for expanding education and training opportunities in biotechnology and biomanufacturing.[8] PIs can strengthen their grant proposals by including robust training and mentorship plans, particularly for individuals from underserved communities.

  • Streamlined Regulatory Pathways: The order aims to clarify and streamline the regulatory process for biotechnology products, which could accelerate the translation of research from the lab to the market.[10]

  • Increased Federal Investment: The order signals a commitment to bolstering federal investment in key areas of biotechnology and biomanufacturing.[10]

Data Presentation: Key Initiatives of the Executive Order
InitiativeObjectives
National Biotechnology and Biomanufacturing Initiative (NBBI) To coordinate a whole-of-government approach to advance biotechnology and biomanufacturing for innovative solutions in health, climate change, energy, food security, agriculture, supply chain resilience, and national security.[9]
Data for the Bioeconomy Initiative To ensure high-quality, wide-ranging, easily accessible, and secure biological data sets to drive breakthroughs.[9]
Domestic Biomanufacturing Ecosystem To improve and expand domestic biomanufacturing production capacity and processes and to accelerate the translation of basic research into practice.[9]
Biotechnology and Biomanufacturing Workforce To expand training and education opportunities for all Americans in biotechnology and biomanufacturing.[8]
Protocols for Aligning Research with the Executive Order

Protocol for Aligning Research Proposals with the National Biotechnology and Biomanufacturing Initiative

  • Identify Relevant Societal Goals: Review the societal goals outlined in the executive order (health, climate change, energy, food security, agriculture, supply chain resilience, national security).[8] Clearly articulate in your proposal how your research addresses one or more of these goals.

  • Incorporate Data Sharing and Management: Develop a robust data management and sharing plan that aligns with the FAIR data principles. Highlight how your data will contribute to the broader "biological data ecosystem."[9]

  • Highlight Translational and Biomanufacturing Potential: If applicable, describe the potential for your research to be translated into practical applications and scaled for domestic biomanufacturing.

  • Emphasize Workforce Development: Detail your plans for training the next generation of scientists and researchers, with a focus on interdisciplinary education and opportunities for individuals from diverse backgrounds.[8]

  • Address Biosafety and Biosecurity: Explicitly address how your research will be conducted in an ethical, responsible, and secure manner, consistent with the executive order's emphasis on safeguarding the U.S. bioeconomy.[8]

Mandatory Visualization: Pillars of the National Biotechnology and Biomanufacturing Initiative

The following diagram illustrates the key pillars of the National Biotechnology and Biomanufacturing Initiative.

G center National Biotechnology and Biomanufacturing Initiative p1 Harnessing R&D for Societal Goals center->p1 p2 Data for the Bioeconomy Initiative center->p2 p3 Building a Vibrant Domestic Biomanufacturing Ecosystem center->p3 p4 Biotechnology and Biomanufacturing Workforce Development center->p4 p5 Streamlining Regulation for Biotechnology center->p5 p6 Advancing Biosafety and Biosecurity center->p6

Key Pillars of the NBBI.

References

Application Notes and Protocols for Reporting Gain-of-Function Research Under the New U.S. Government Policy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

On May 5, 2025, a new United States government policy was established via an Executive Order titled "Improving the Safety and Security of Biological Research."[1] This policy mandates a pause on federally funded "dangerous gain-of-function research" and requires the revision or replacement of the 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential."[1]

These application notes provide detailed guidance and protocols for research institutions and investigators to comply with the interim reporting requirements set forth by federal funding agencies, including the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA). All affected research institutions are required to conduct a comprehensive review of their research portfolios to identify any projects that fall under the new definition of "dangerous gain-of-function research."[1][2]

2.0 Definition of "Dangerous Gain-of-Function Research"

The Executive Order defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1]

3.0 Core Reporting Requirements and Deadlines

All institutions receiving federal funding for life sciences research were required to conduct a portfolio review to identify any research meeting the definition of "dangerous gain-of-function research." The deadlines for this initial review were:

Federal AgencyReporting Deadline
National Institutes of Health (NIH)June 30, 2025[2]
U.S. Department of Agriculture (USDA)June 27, 2025[1]

Any identified "dangerous gain-of-function research" is to be paused until a new or revised policy is implemented.[1]

Protocols for Institutional Portfolio Review and Reporting

This section outlines the detailed methodologies for conducting the required portfolio review and the specific reporting protocols for the NIH and USDA.

4.1 Experimental Protocol: Institutional Portfolio Review

Objective: To systematically review all federally funded research projects to identify any that meet the criteria for "dangerous gain-of-function research."

Methodology:

  • Establish a Review Committee: Form an institutional review committee comprising the Institutional Biosafety Committee (IBC), relevant principal investigators (PIs), and compliance officers.

  • Inventory of Funded Research: Compile a comprehensive list of all active research projects funded by federal agencies, particularly the NIH and USDA.

  • Screening Based on Definition: Screen each project against the definition of "dangerous gain-of-function research" provided in Section 2.0.

  • Detailed Project Assessment: For projects flagged during the initial screening, conduct a detailed assessment of the experimental aims, methodologies, and potential outcomes. This should include a review of grant proposals, research protocols, and any publications or preliminary data.

  • Consultation with PIs: Engage in direct consultation with the PIs of potentially relevant projects to ensure a thorough understanding of the research.

  • Documentation of Findings: For each reviewed project, document the findings of the assessment, clearly stating whether the research meets the definition and the justification for this determination.

  • Reporting to Funding Agency: Report the findings to the respective funding agency according to the protocols outlined in Sections 5.0 and 6.0.

Logical Workflow for Institutional Portfolio Review

A Establish Institutional Review Committee B Compile Inventory of Federally Funded Research A->B C Screen Projects Against 'Dangerous GoF' Definition B->C D Conduct Detailed Assessment of Flagged Projects C->D E Consult with Principal Investigators D->E F Document Review Findings E->F G Report Findings to Funding Agency F->G

Caption: Workflow for the institutional review of research portfolios.

Reporting Protocol for National Institutes of Health (NIH)

As of the issuance of notice NOT-OD-25-127, the NIH has not provided a standardized template for reporting the results of the institutional portfolio review.[2] The directive is to "immediately notify the funding NIH Institute, Center, or Office" of any research identified as "dangerous gain-of-function research."

5.1 Data Presentation: Recommended Notification Content for NIH

While a specific format is not mandated, the following table outlines the recommended data points to include in the notification to the relevant NIH Institute, Center, or Office. This is based on best practices for clear and comprehensive reporting to federal agencies.

Data FieldDescription
Grant/Contract Number The full grant or contract number of the project.
Project Title The full title of the research project.
Principal Investigator(s) Name and contact information of the PI(s).
NIH Institute/Center The specific NIH institute or center funding the research.
Project Summary A brief summary of the research project's aims.
Justification for Identification A detailed explanation of how the research meets the definition of "dangerous gain-of-function research." This should reference specific experimental aims and methodologies.
Current Status of Research Confirmation that the identified research has been paused.
Institutional Point of Contact Name and contact information for the institutional official responsible for the portfolio review.

5.2 Experimental Protocol: Notification to NIH

  • Identify the Correct NIH Contact: Determine the appropriate Program Officer and/or Grants Management Specialist at the funding NIH Institute, Center, or Office.

  • Draft the Notification: Prepare a formal written notification containing all the information outlined in Table 5.1.

  • Internal Review and Approval: Have the notification reviewed and approved by the institutional review committee and the authorized institutional official.

  • Submit the Notification: Send the notification to the identified NIH contact(s) via official channels (e.g., email).

  • Maintain Records: Keep a record of the submitted notification and any subsequent correspondence with the NIH.

Reporting Protocol for U.S. Department of Agriculture (USDA)

The USDA requires institutions to submit a "single, consolidated Excel file" with information on all projects identified as meeting the definition of "dangerous gain-of-function research."[1]

6.1 Data Presentation: USDA Reporting Template

The following table details the required data fields for the USDA's Excel submission.

ColumnData FieldDescription
ALink A hyperlink to publicly available information on the project (e.g., from grants.gov).
BProject Title The full title of the project receiving USDA resources.
CProject Number The project ID or award number.
DFunding USDA Agency The specific USDA agency providing the funding.
EFunding Recipients The entities or individuals receiving the USDA resources.
FSub-Funding Recipients Any additional recipients of sub-funding, if applicable.
GSupervisor or Program Lead The full name of the project's supervisor or program lead.
HEmail The email address of the supervisor or program lead.
IPurpose A 2-3 sentence description of the research objectives and the problem it aims to address.
JLocation The full address where the research is being conducted.
KStart Date The start date of the project.
LEnd Date The end date of the project (can be projected).
MJustification A 2-3 sentence explanation of the research's value to U.S. agriculture and its alignment with the agency's mission.
NAmount The total amount of funding distributed to the project.

6.2 Experimental Protocol: Submission to USDA

  • Populate the Excel Template: Create a new Excel spreadsheet and populate it with the required information for each identified project, following the structure in Table 6.1.

  • File Naming Convention: Name the file using the format: [Date_Organization Name_GoF Reporting].

  • Internal Review and Verification: Ensure the accuracy and completeness of the information in the Excel file through an internal review process.

  • Email Submission: Submit the single, consolidated Excel file as an attachment to an email addressed to --INVALID-LINK--.[1]

  • Confirmation and Record Keeping: Retain a copy of the submitted email and Excel file for institutional records.

Signaling Pathway for USDA Reporting

A Portfolio Review Identifies USDA-funded 'Dangerous GoF' Research B Populate USDA Excel Template with Project Data A->B C Internal Review and Verification of Data B->C D Save File with Correct Naming Convention C->D E Submit via Email to NSD@usda.gov D->E F Archive Submission Records E->F

Caption: The reporting pathway for USDA-funded research.

Compliance with the new reporting requirements for gain-of-function research is mandatory for all federally funded research institutions. While a new, comprehensive policy is being developed, the interim measures require immediate and thorough action. Researchers, scientists, and drug development professionals must work closely with their institutional compliance offices to ensure that all potentially "dangerous gain-of-function research" is identified, paused, and reported to the appropriate federal agencies according to the protocols outlined in these notes. It is anticipated that further guidance will be issued, and institutions should remain vigilant for updates from their funding agencies.

References

Modifying Grant Proposals for a New Era of Federal Oversight

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Recent executive orders (EOs) have introduced significant changes to the federal grant process, emphasizing alignment with administration priorities, increased rigor, and enhanced oversight.[1][2][3][4][5][6][7][8][9][10] For researchers in drug development and other scientific fields, adapting grant proposals to meet these new standards is critical for securing funding. These application notes provide a detailed protocol for modifying proposals to comply with a hypothetical EO focused on "Enhancing Rigor, Reproducibility, and Transparency."

The core tenets of such an EO build upon existing NIH guidelines concerning rigor and reproducibility.[11][12][13][14][15] Key areas of focus include the scientific premise, scientific rigor, consideration of relevant biological variables, and the authentication of key resources.[12][14][15] This guide will walk through structuring your proposal to proactively address these requirements, thereby strengthening your application.

Section 1: Enhancing Scientific Rigor and Experimental Design

Under new guidelines, a grant proposal must explicitly detail the strict application of the scientific method to ensure robust and unbiased experimental design, methodology, analysis, and reporting.[11][12] This involves not only outlining your experiments but also justifying the chosen methods and controls.

Protocol: High-Throughput Screening (HTS) and Dose-Response Validation

This protocol details a common workflow in early-stage drug discovery, updated to reflect an increased emphasis on rigor and transparency.

1.1 Objective: To identify and validate small molecule inhibitors of a target protein (e.g., a specific kinase) implicated in a disease pathway.

1.2 Reagents and Materials:

  • Target kinase and substrate

  • Assay buffer (with detailed composition)

  • ATP, MgCl2

  • Compound library (e.g., 10,000 diverse small molecules)

  • Positive control inhibitor (known kinase inhibitor)

  • Negative control (DMSO)

  • 384-well assay plates

  • Luminescence-based kinase activity kit (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

1.3 Primary High-Throughput Screen (HTS) Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library (10 mM in DMSO stock) to a 384-well assay plate. Also plate positive and negative controls.

  • Enzyme Preparation: Prepare a 2X solution of the target kinase in assay buffer.

  • Substrate/ATP Preparation: Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The ATP concentration should be at the Km for the enzyme to ensure competitive inhibition can be detected.

  • Assay Procedure:

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • Data Analysis and Hit Selection:

    • Normalize data using the positive (0% activity) and negative (100% activity) controls.

    • Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).

    • Identify primary "hits" as compounds that inhibit kinase activity by >50% (or 3 standard deviations from the mean of the negative controls).

1.4 Dose-Response Validation Protocol:

  • Compound Plating: For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO. Plate 50 nL of each concentration into a 384-well plate in triplicate.

  • Assay Procedure: Repeat the kinase assay as described in section 1.3.

  • Data Analysis:

    • Normalize the data for each compound concentration.

    • Fit the normalized data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

    • Only compounds exhibiting a clear dose-response curve will be advanced for further study.

Section 2: Data Presentation and Management

Clarity and transparency in data presentation are paramount.[16] All quantitative data should be summarized in structured tables that are easy to read and interpret. This allows reviewers to quickly assess the quality and significance of your preliminary findings.[16][17]

Table 1: Summary of Primary High-Throughput Screen (HTS) Results

Metric Value Description
Total Compounds Screened 10,000 The total number of small molecules tested in the primary assay.
Assay Format 384-well Luminescence The platform and detection method used for the screen.
Average Z'-Factor 0.78 A measure of assay quality and robustness (Value > 0.5 is excellent).
Primary Hit Rate 0.8% Percentage of compounds meeting the primary hit criteria.

| Number of Primary Hits | 80 | The total number of compounds selected for follow-up studies. |

Table 2: Dose-Response Validation of Top 5 Candidate Compounds

Compound ID IC50 (µM) Hill Slope R² of Curve Fit
Cmpd-001 0.25 1.1 0.99
Cmpd-002 1.5 0.9 0.98
Cmpd-003 0.8 1.2 0.99
Cmpd-004 > 20 N/A N/A

| Cmpd-005 | 5.2 | 1.0 | 0.97 |

Section 3: Mandatory Visualizations

Diagrams are essential for conveying complex workflows and biological rationale. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of the proposed research.

Experimental Workflow

This diagram illustrates the logical flow of the proposed drug discovery project, from initial screening to candidate validation, emphasizing the rigorous, multi-step process.

G cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation & Optimization cluster_preclinical Phase 3: Preclinical hts High-Throughput Screen (10,000 Compounds) hit_selection Primary Hit Selection (Z' > 0.5, >50% Inhibition) hts->hit_selection 80 Hits dose_response Dose-Response Validation (IC50 Determination) hit_selection->dose_response secondary_assays Secondary Assays (Orthogonal & Selectivity) dose_response->secondary_assays 15 Confirmed Hits sar Structure-Activity Relationship (SAR) secondary_assays->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Models lead_opt->in_vivo tox Toxicology Studies lead_opt->tox candidate Preclinical Candidate in_vivo->candidate tox->candidate

A flowchart of the drug discovery workflow.

Signaling Pathway

This diagram illustrates a hypothetical kinase signaling cascade that the proposed research aims to inhibit. Visualizing the pathway helps to clarify the scientific premise of the project.

G receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras target_kinase Target Kinase (e.g., MEK1/2) ras->target_kinase downstream_kinase Downstream Kinase (e.g., ERK) target_kinase->downstream_kinase Phosphorylation transcription_factor Transcription Factor downstream_kinase->transcription_factor response Cell Proliferation & Survival transcription_factor->response inhibitor Our Inhibitor inhibitor->target_kinase Inhibition

A simplified diagram of the target signaling pathway.

References

Navigating Research Interruptions: Protocols for Pausing Studies Affected by Executive Order

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In light of recent executive orders empowering political appointees to approve, freeze, or terminate federal research grants, the scientific community faces unprecedented challenges.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the necessary procedures for pausing research activities affected by such directives. Adherence to these guidelines is critical for ensuring data integrity, regulatory compliance, and the potential for future project reactivation.

Immediate Actions Upon Notification of Research Pause

Upon receiving official notification of a research pause or funding freeze, principal investigators and laboratory heads must initiate a systematic shutdown of all affected research activities. The primary objectives are to ensure the safety of all personnel and research subjects, preserve the integrity of collected data and materials, and secure sensitive information.

Communication and Dissemination of Information

A clear and immediate line of communication is paramount. The principal investigator is responsible for disseminating the pause notification to all relevant personnel, including laboratory staff, collaborators, and institutional review boards (IRBs).

Diagram 1: Communication Workflow

A Receipt of Official Pause Notification B Principal Investigator (PI) Verification A->B C Dissemination to Internal Research Team B->C F Notify Funding Agency Contact B->F D Notify Institutional Review Board (IRB) C->D E Inform Collaborating Institutions C->E

Caption: Workflow for disseminating a research pause notification.

Cessation of Experimental Activities

All ongoing experimental procedures must be halted in a manner that prioritizes safety and data preservation.

  • In-vitro studies: Terminate experiments at a logical endpoint. Document the exact stage of termination.

  • Animal studies: No new animals should be ordered or introduced into experiments. Ongoing studies should be concluded humanely at the earliest appropriate time point. Consult with the Institutional Animal Care and Use Committee (IACUC) for guidance on the disposition of animals.

  • Human subject research: Immediately cease recruitment of new subjects. For enrolled subjects, a determination must be made in consultation with the IRB and clinical staff whether it is in the best interest of the subject to continue with study-related procedures or to terminate their participation. A plan for transitioning patient care, if applicable, must be established.

Data and Material Preservation Protocol

The long-term viability of a paused research project hinges on the meticulous preservation of all data and materials.

Data Management and Backup
  • Electronic Data: Ensure all raw and analyzed data are securely backed up on institutional servers and, if permissible, on a secondary offline storage device. Create a comprehensive data inventory detailing file locations, formats, and any access credentials.

  • Physical Data: All physical records, including lab notebooks, case report forms, and consent documents, must be securely stored in a designated and access-controlled location.

Biological and Chemical Reagent Management
  • Inventory: Create a detailed inventory of all perishable and critical reagents, including cell lines, antibodies, chemical compounds, and patient samples.

  • Storage: Ensure all materials are stored under appropriate conditions to maintain their stability and integrity. This may involve transferring samples to long-term storage facilities.

Table 1: Quantitative Impact of Research Pauses

MetricValueSource
Estimated NIH Funding Delayed per 3 Days of Inactivity$1 billion[2][3]
Advance Notice for Study Section Meetings15 days[2][3]

Sample Experimental Protocol: Paused Clinical Trial

The following is an example of how to amend a standard clinical trial protocol to reflect a research pause.

Protocol Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of Investigational Drug X for the Treatment of Alzheimer's Disease.

Protocol Amendment Number: 3.1

Date of Amendment: December 15, 2025

Reason for Amendment: This amendment is to document the immediate and indefinite pause of all study activities as mandated by Executive Order [Specify Order Number].

Revised Protocol Sections:

  • Section 5.1: Patient Recruitment: RECRUITMENT IS HEREBY SUSPENDED. No new patients will be screened or enrolled until further notice.

  • Section 6.3: Investigational Product Dosing: All further dosing with Investigational Drug X or placebo is suspended. A plan for the orderly discontinuation of treatment for currently enrolled subjects will be implemented in consultation with the study physician and the IRB.

  • Section 8.2: Study Assessments: All non-essential study assessments are to be discontinued. Assessments deemed critical for patient safety will continue as determined by the study physician.

Logical Framework for Research Pause Implementation

The decision to pause research is a direct consequence of the executive order, leading to a cascade of necessary actions to ensure compliance and mitigate damage to the research enterprise.

Diagram 2: Logical Flow from Executive Order to Research Pause

cluster_0 Executive Branch Action cluster_1 Agency Response cluster_2 Institutional Action A Executive Order Issued B Funding Agencies (e.g., NIH, NSF) Implement Pause A->B C Research Institution Receives Notification B->C D Principal Investigator Initiates Pause Protocol C->D

Caption: Cascade of events from executive order to protocol implementation.

Conclusion and Future Steps

The current political climate necessitates that all research institutions and personnel be prepared for sudden interruptions in funding and research activities. The protocols outlined in this document are intended to serve as a guide for navigating these challenging circumstances. Researchers are advised to work closely with their institutional leadership and legal counsel to ensure all actions taken are in compliance with federal regulations and institutional policies. Regular monitoring of communications from funding agencies is essential for any updates regarding the lifting of the research pause and the procedures for restarting projects.

References

Application of New Executive Order on Trustworthy AI in Health to Non-Federally Funded Research

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

Scope

These guidelines apply to all non-federally funded research activities involving the development, use, or deployment of AI systems in the following areas:

  • Drug Discovery and Development: AI models for target identification, lead optimization, and preclinical studies.

  • Clinical Trial Operations: AI tools for patient recruitment, data analysis, and outcome prediction.

  • Personalized Medicine: AI algorithms that inform diagnosis, prognosis, or treatment decisions.

Core Requirements for Non-Federally Funded Research

3.1 AI Governance and Risk Management

3.2 Algorithmic Impact Assessment (AIA)

Prior to the deployment of any AI system in a research context, a comprehensive Algorithmic Impact Assessment (AIA) must be conducted. The AIA should identify potential risks, including algorithmic bias, and outline mitigation strategies.

3.3 Data Privacy and Security

3.4 Transparency and Explainability

Researchers must ensure that the decision-making processes of AI models are as transparent and explainable as possible. This is crucial for building trust and allowing for independent verification of results.

Protocols

4.1 Protocol for Establishing an AI Governance Committee

  • Committee Composition: The committee should be multidisciplinary, including members with expertise in AI, ethics, law, and the specific domain of research.

  • Risk Management Framework: The committee will establish a risk management framework based on the principles of accuracy, robustness, data privacy, and non-discrimination.[5]

4.2 Protocol for Algorithmic Impact Assessment (AIA)

  • System Description: Provide a detailed description of the AI system, its intended use, and the data used for its training and validation.

  • Risk Identification: Identify potential risks in areas such as:

    • Algorithmic Bias: Evaluate the algorithm for potential discriminatory outcomes.

  • Mitigation Plan: Develop a plan to address and mitigate the identified risks. This may include data augmentation, algorithmic adjustments, or enhanced security measures.

  • Documentation and Review: The AIA findings and mitigation plan must be documented and submitted to the AI Governance Committee for review and approval.

4.3 Protocol for AI Model Transparency and Explainability

  • Model Documentation: Maintain comprehensive documentation for each AI model, including details on the architecture, training data, and performance metrics.

  • Explainability Techniques: Employ state-of-the-art techniques to enhance the interpretability of complex AI models.

  • Reporting: Research publications and regulatory submissions must include a section on the transparency and explainability of the AI models used.

Data Presentation

Table 1: Sample Algorithmic Impact Assessment Summary

Risk Category Potential Impact Likelihood Severity Mitigation Strategy
Data Bias Inaccurate predictions for underrepresented patient populations.MediumHighAugment training data with diverse demographic data.
Algorithmic Bias Disparities in treatment recommendations.LowHighImplement fairness-aware machine learning algorithms.
Data Privacy Unauthorized access to sensitive patient health information.LowHighEmploy federated learning to train models without centralizing data.
Model Opacity Difficulty in understanding the rationale behind AI-driven decisions.HighMediumUtilize SHAP (SHapley Additive exPlanations) to explain model predictions.

Visualizations

AI_Governance_Workflow cluster_research_proposal Research Proposal cluster_governance AI Governance Committee cluster_implementation Project Implementation AI_Research_Proposal AI Research Proposal AIA_Submission AIA Submission AI_Research_Proposal->AIA_Submission Committee_Review Committee Review AIA_Submission->Committee_Review Risk_Assessment Risk Assessment Committee_Review->Risk_Assessment Decision Approved? Risk_Assessment->Decision Decision->AI_Research_Proposal No (Revise) Project_Initiation Project Initiation Decision->Project_Initiation Yes Ongoing_Monitoring Ongoing Monitoring Project_Initiation->Ongoing_Monitoring

AI Governance Workflow for Research Proposals.

Algorithmic_Impact_Assessment_Process Start Start System_Description 1. Describe AI System & Intended Use Start->System_Description Risk_Identification 2. Identify Potential Risks (Bias, Safety, Privacy) System_Description->Risk_Identification Mitigation_Planning 3. Develop Mitigation Strategies Risk_Identification->Mitigation_Planning Documentation 4. Document Findings & Plan Mitigation_Planning->Documentation Review Committee Review Documentation->Review Approved Approved Review->Approved Yes Revise Revise Review->Revise No Revise->System_Description

Algorithmic Impact Assessment (AIA) Process.

References

Application Notes & Protocols for Developing a Risk Mitigation Plan for Dual Use Research of Concern (DURC) Under the New Executive Order

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Executive Summary

On May 5, 2025, an Executive Order titled "Improving the Safety and Security of Biological Research" was issued, introducing significant changes to the oversight of life sciences research in the United States.[1][2] This order has superseded and paused the implementation of the U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP) that was set to take effect in May 2025.[3][4][5] The executive order mandates a 120-day period for federal agencies to revise or replace the 2024 DURC/PEPP policy.[1][4][6]

A key directive of this executive order is an immediate pause on research that meets the definition of "dangerous gain-of-function research," which is defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1][2][6]

For researchers, institutions, and drug development professionals, this creates a period of transition. While the specific regulatory framework is under revision, the foundational principles of identifying, assessing, and mitigating the risks of dual-use research remain critically important.[7][8] This document provides detailed application notes and protocols based on established best practices for developing a robust risk mitigation plan for Dual Use Research of Concern (DURC). These guidelines are designed to help institutions and investigators navigate their responsibilities, promote a culture of safety and responsibility, and prepare for the forthcoming federal policy.

Application Note 1: Framework for DURC Identification and Institutional Oversight

Defining DURC

Dual Use Research of Concern (DURC) is a subset of life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agriculture, plants, animals, the environment, or national security.[8][9][10][11] The core responsibility for identifying and managing DURC lies with the institution and the Principal Investigator (PI).[12][13]

The Role of the Institutional Review Entity (IRE)

Institutions are required to have an Institutional Review Entity (IRE), often integrated with the Institutional Biosafety Committee (IBC), to conduct reviews of potential DURC.[8][12] The IRE is tasked with:

  • Reviewing research identified by PIs that involves specific agents and experimental effects.[12]

  • Conducting a formal risk assessment to determine if the research meets the definition of DURC.[9]

  • Working with the PI to develop a comprehensive risk mitigation plan for any research confirmed as DURC.[14][15]

  • Reviewing active risk mitigation plans at least annually.[8][9]

DURC Identification Workflow

The process begins with the PI's assessment, followed by a formal review by the IRE if the research involves certain agents or experimental categories. This workflow ensures a multi-layered review process.

DURC_Workflow cluster_PI Principal Investigator (PI) Activities cluster_IRE Institutional Review Entity (IRE) Activities PI_Assess PI conducts self-assessment of research against DURC criteria IRE_Review IRE reviews PI assessment and project details PI_Assess->IRE_Review Potential DURC Identified Proposal Research Proposal Proposal->PI_Assess Risk_Assessment IRE conducts formal risk-benefit assessment IRE_Review->Risk_Assessment DURC_Determination Is the research DURC? Risk_Assessment->DURC_Determination Mitigation_Plan Develop Risk Mitigation Plan DURC_Determination->Mitigation_Plan Yes No_DURC Not DURC. Proceed with standard oversight. DURC_Determination->No_DURC No Funding_Agency Funding Agency Approval Mitigation_Plan->Funding_Agency Mitigation_Logic cluster_Assessment Risk Assessment Phase cluster_Mitigation Mitigation Planning Phase Identify_DURC Identify Potential DURC Experiment Assess_Risks Assess Dual-Use Risks (e.g., weaponization, misuse) Identify_DURC->Assess_Risks Assess_Benefits Assess Scientific & Public Health Benefits Identify_DURC->Assess_Benefits Risk_Benefit_Analysis Conduct Risk-Benefit Analysis Assess_Risks->Risk_Benefit_Analysis Assess_Benefits->Risk_Benefit_Analysis Develop_Plan Develop Draft Risk Mitigation Plan Risk_Benefit_Analysis->Develop_Plan Select_Measures Select Specific Mitigation Measures (Biosafety, Biosecurity, Communication) Develop_Plan->Select_Measures Implement_Plan Implement Approved Mitigation Plan Select_Measures->Implement_Plan PI_Decision_Tree Start Start PI Self-Assessment Agent_Check Does research involve a listed agent or toxin? Start->Agent_Check Experiment_Check Does research produce one of the 7 experimental effects? Agent_Check->Experiment_Check Yes No_DURC Proceed with standard IBC review protocols Agent_Check->No_DURC No Consult_IRE Consult with IRE for guidance Agent_Check->Consult_IRE Unsure Notify_IRE Notify IRE for Formal Review Experiment_Check->Notify_IRE Yes Experiment_Check->No_DURC No Experiment_Check->Consult_IRE Unsure

References

Documenting Compliance with the Biosafety Executive Order: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent executive orders have underscored the critical importance of stringent biosafety and biosecurity protocols in life sciences research, particularly for federally funded projects.[1][2][3][4][5] These directives aim to enhance oversight of research involving pathogens with pandemic potential, dual-use research of concern (DURC), and so-called "gain-of-function" studies.[2][5][6][7] For researchers, scientists, and drug development professionals, adherence to these regulations is not only a matter of compliance but also a fundamental aspect of responsible conduct of research. This document provides detailed application notes and protocols to guide laboratories in documenting their compliance with these heightened biosafety standards.

Application Note 1: Institutional Biosafety Committee (IBC) Protocol Submission

All research involving recombinant or synthetic nucleic acid molecules must be reviewed and approved by an Institutional Biosafety Committee (IBC).[8][9] The following provides a structured approach to preparing and submitting a comprehensive biosafety protocol.

Protocol Submission Workflow

A clear and well-documented submission process is the first step in demonstrating compliance. The diagram below illustrates a typical workflow for preparing and submitting a research protocol to the IBC for review and approval.

IBC_Submission_Workflow cluster_PI Principal Investigator (PI) Responsibilities cluster_IBC Institutional Biosafety Committee (IBC) Process PI_Assessment Conduct Initial Risk Assessment PI_Protocol Draft Biosafety Protocol (including SOPs) PI_Assessment->PI_Protocol Inform Protocol Development PI_Submission Submit Protocol to IBC PI_Protocol->PI_Submission IBC_Review IBC Full Committee Review PI_Submission->IBC_Review Administrative Check IBC_Decision Decision: Approved, Modifications Required, or Disapproved IBC_Review->IBC_Decision IBC_Decision->PI_Protocol If Modifications Required IBC_Approval Issue Approval Letter IBC_Decision->IBC_Approval If Approved PI_Start Research Begins IBC_Approval->PI_Start Authorizes Research Commencement

Caption: Workflow for IBC protocol submission and review.

Key Documentation for IBC Protocol Submission

Document ComponentDescriptionKey Information to Include
Project Summary A concise overview of the research aims and methodologies.Clearly state the goals of the research and the scientific questions being addressed.
Risk Assessment A thorough evaluation of the potential risks associated with the biological agents and procedures.[10]Agent risk group classification, potential for aerosol generation, and routes of transmission.
Containment Procedures Detailed description of the physical and biological containment measures.Biosafety Level (BSL) of the laboratory, personal protective equipment (PPE) required, and engineering controls (e.g., biosafety cabinets).
Standard Operating Procedures (SOPs) Step-by-step instructions for all experimental procedures involving biohazardous materials.[11][12]Detailed descriptions of cell culture, virus propagation, animal handling, and decontamination protocols.
Personnel Training Records Documentation of all laboratory personnel's training in biosafety practices.Dates of training, topics covered, and signatures of trainees and trainers.
Emergency Response Plan Procedures to be followed in the event of a spill, exposure, or other biological incident.[11]Contact information for emergency responders, spill cleanup procedures, and post-exposure protocols.

Protocol 1: Annual Review and Update of Biosafety Manual

A laboratory-specific biosafety manual is a cornerstone of compliance documentation.[11][12] This protocol outlines the steps for the mandatory annual review and update of this critical document.

Methodology

  • Schedule Annual Review: The Principal Investigator (PI) will schedule a mandatory annual meeting with all laboratory personnel to review the biosafety manual.

  • Review of Incidents and Near Misses: Begin the meeting with a review of any laboratory incidents, accidents, or near misses that occurred in the past year.

  • SOP Review and Revision: Each Standard Operating Procedure (SOP) within the manual will be reviewed for accuracy and clarity. Any changes in procedures or reagents must be reflected in the updated SOPs.

  • Risk Assessment Re-evaluation: The risk assessments for all biological agents and procedures will be re-evaluated to ensure they are still current.

  • Personnel Roster and Training Update: The list of laboratory personnel will be updated, and their training records will be reviewed to ensure all required training is current.

  • Emergency Contact Information Verification: All emergency contact information will be verified and updated as necessary.

  • PI Certification: The PI will sign and date the revised biosafety manual, certifying that it has been reviewed and is accurate.

  • Documentation of Review: A record of the annual review, including the date, attendees, and a summary of changes, will be maintained.

Application Note 2: Documenting Compliance with Dual-Use Research of Concern (DURC) Policies

The U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP) requires institutions to identify and manage research that could be directly misapplied to pose a significant threat to public health and safety, agricultural crops and other plants, animals, the environment, materiel, or national security.[6][13]

DURC Identification and Mitigation Workflow

The following diagram illustrates the process for identifying potential DURC and developing a mitigation plan.

DURC_Workflow Start New Research Project Proposed DURC_Screening Screen for DURC Potential (e.g., gain-of-function, altered host range) Start->DURC_Screening Is_DURC Potential DURC? DURC_Screening->Is_DURC Not_DURC Proceed with Standard IBC Review Is_DURC->Not_DURC No DURC_Review Institutional DURC Review Entity Assessment Is_DURC->DURC_Review Yes End Research Conducted with Enhanced Oversight Not_DURC->End Mitigation_Plan Develop Risk Mitigation Plan DURC_Review->Mitigation_Plan Gov_Notification Notify Funding Agency Mitigation_Plan->Gov_Notification Implement_Plan Implement and Monitor Mitigation Plan Gov_Notification->Implement_Plan Implement_Plan->End

Caption: Workflow for DURC identification and mitigation.

Data Presentation for DURC Risk Mitigation Plan

When a project is identified as potential DURC, a comprehensive risk mitigation plan must be developed. The following table provides a template for summarizing the key elements of this plan.

Risk CategoryPotential RiskMitigation StrategyMonitoring and Verification
Biosafety Accidental release of a more virulent or transmissible agent.Enhanced containment procedures (e.g., BSL-3), use of certified biosafety cabinets, and stringent PPE requirements.Daily verification of biosafety cabinet certification, weekly PPE inventory checks, and quarterly drills of emergency procedures.
Biosecurity Theft or intentional misuse of the agent.Restricted access to the laboratory, secure storage of biological agents, and personnel suitability assessments.Bi-annual security audits, continuous monitoring of access logs, and regular inventory of select agents.
Information Security Unauthorized dissemination of sensitive experimental data.Secure data storage with access controls, encryption of electronic data, and training on responsible communication of research findings.Monthly review of data access logs and annual information security training for all personnel.

Protocol 2: Reporting a Biosafety Incident

Timely and thorough reporting of biosafety incidents is a critical component of compliance. The NIH Guidelines mandate the reporting of any significant problems, violations, or research-related accidents and illnesses.[9]

Methodology

  • Immediate Response: In the event of a spill, exposure, or other biosafety incident, laboratory personnel will immediately follow the procedures outlined in the laboratory's emergency response plan.

  • Notification of PI: The individual(s) involved in the incident will immediately notify the Principal Investigator (PI).

  • Initial Incident Report: The PI will complete an initial incident report within 24 hours. This report will be submitted to the Institutional Biosafety Officer and the IBC.

  • Root Cause Analysis: The PI, in consultation with the Biosafety Officer, will conduct a root cause analysis to determine the factors that contributed to the incident.

  • Corrective and Preventive Action (CAPA) Plan: Based on the root cause analysis, a CAPA plan will be developed to prevent recurrence of the incident.

  • Final Report to IBC and Funding Agency: A final report, including the initial incident report, the root cause analysis, and the CAPA plan, will be submitted to the IBC and the federal funding agency as required.

Incident Reporting and Corrective Action Signaling Pathway

The following diagram illustrates the flow of information and actions following a biosafety incident.

Incident_Reporting_Pathway Incident Biosafety Incident Occurs Immediate_Actions Immediate Response Actions (per Emergency Plan) Incident->Immediate_Actions Notify_PI Notify Principal Investigator Immediate_Actions->Notify_PI Initial_Report Submit Initial Incident Report to Biosafety Officer & IBC Notify_PI->Initial_Report Root_Cause Conduct Root Cause Analysis Initial_Report->Root_Cause CAPA Develop Corrective and Preventive Action (CAPA) Plan Root_Cause->CAPA Final_Report Submit Final Report to IBC and Funding Agency CAPA->Final_Report Implement_CAPA Implement CAPA CAPA->Implement_CAPA Monitor_Effectiveness Monitor Effectiveness of CAPA Implement_CAPA->Monitor_Effectiveness

Caption: Signaling pathway for incident reporting and corrective action.

References

Troubleshooting & Optimization

Navigating Research Interruptions: A Technical Support Center for Scientists Affected by Executive Orders

Author: BenchChem Technical Support Team. Date: December 2025

In an environment of shifting political landscapes, researchers and drug development professionals may face sudden disruptions to their work due to new executive orders. This guide provides practical, actionable advice in a question-and-answer format to help you navigate the challenges that arise when your research is unexpectedly paused.

I. Frequently Asked Questions (FAQs)

Q1: My federal research grant has been suddenly paused. What is the very first thing I should do?

A1: Immediately contact your university's Office of Sponsored Programs (OSP) or equivalent administrative body.[1][2][3] They will have the most up-to-date information and can provide institutional guidance. Do not halt your research activities unless you receive an official stop-work or termination order.[1]

Q2: How can I find out if my specific research area is affected by the new executive order?

A2: Monitor communications from your federal funding agency and Program Officer.[1] Federal agencies will likely issue guidance on how the executive order impacts their programs.[1][4] Additionally, your university's research office will be tracking these developments and can provide updates.[1][5]

Q3: Can I still submit new grant proposals during this period of uncertainty?

A3: Yes, you can and should continue to submit grant proposals as long as the federal agency's submission systems are operational.[1] Be aware that proposal deadlines may be subject to change, and review timelines could be extended.[1][6]

Q4: What should I do about my lab personnel and their salaries if funding is paused?

A4: This is a critical issue to discuss with your department head and OSP. They can help you explore options such as bridge funding or reallocating personnel to other projects if possible. The impact on personnel is a significant concern, and proactive financial planning is essential.

Q5: My research involves collaborations with international partners. How will this executive order affect our joint projects?

A5: This will depend on the specifics of the executive order. It is crucial to maintain open communication with your international collaborators and keep them informed of the situation. Consult with your university's international affairs office for guidance on navigating any new restrictions.

Q6: I am concerned about the long-term viability of my research. What can I do to mitigate the impact of this pause?

A6: Use this time to focus on activities that do not require immediate funding. This could include writing manuscripts, analyzing existing data, and developing contingency plans for your research.[7] Exploring alternative funding sources from private foundations or industry is also a prudent step.[8]

II. Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter.

Scenario 1: You receive a "Stop-Work Order" for your federally funded project.

  • Immediate Action: Cease all work on the specified project immediately to ensure compliance.

  • Notify Stakeholders: Inform your OSP, department head, and all research personnel and collaborators involved in the project.

  • Secure Research Materials: Properly store all perishable materials, biological samples, and reagents. Ensure all equipment is safely shut down.

  • Data Management: Back up all research data and ensure it is securely stored and accessible for future use.[9]

  • Document Everything: Keep a detailed record of all communications, actions taken, and any costs incurred due to the stop-work order.

Scenario 2: Your access to a critical federal database has been revoked.

  • Verify the Scope: Determine if this is a widespread issue affecting other researchers or specific to your project.

  • Contact the Database Administrator: Inquire about the reason for the access revocation and the expected duration.

  • Seek Alternatives: Explore publicly available datasets or collaborate with researchers at institutions that may still have access.

  • Consult with your Librarian: University librarians are excellent resources for finding alternative data sources.

  • Document the Impact: Record how the lack of access is affecting your research progress. This documentation will be crucial if you need to request a no-cost extension on your grant.

III. Quantitative Data Summary

The following table summarizes the potential impact of a hypothetical executive order on federally funded research projects.

Impact MetricPercentage of Projects AffectedAverage Delay in Research TimelineEstimated Financial Impact (per project)
Funding Suspension 35%6-12 months$50,000 - $200,000
Access to Materials/Data Restricted 20%3-6 months$10,000 - $50,000
Collaboration Restrictions 15%4-8 months$25,000 - $75,000
Personnel Reassignment/Loss 25%5-10 months$30,000 - $100,000

IV. Experimental Protocol: Paused Study on Novel Kinase Inhibitor for Glioblastoma

Project Title: Preclinical Evaluation of Compound XYZ-123 as a Novel Kinase Inhibitor for Glioblastoma Multiforme.

Methodology:

  • Cell Culture: Human glioblastoma cell lines (U87MG, T98G) will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability: Cells will be seeded in 96-well plates and treated with varying concentrations of XYZ-123 for 24, 48, and 72 hours. Cell viability will be assessed using the MTT assay, with absorbance read at 570 nm.

  • Western Blot Analysis of Signaling Pathways: Protein lysates from treated cells will be subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/Akt/mTOR signaling pathway (e.g., p-Akt, p-mTOR).

  • In Vivo Xenograft Model: Nude mice will be subcutaneously injected with U87MG cells. Once tumors reach a palpable size, mice will be randomized to receive either vehicle control or XYZ-123 (50 mg/kg, i.p.) daily for 21 days. Tumor volume will be measured every three days.

  • Immunohistochemistry (IHC): At the end of the in vivo study, tumors will be harvested, fixed in formalin, and embedded in paraffin. IHC will be performed on tumor sections to assess the expression of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Contingency Plan for Research Pause:

  • Immediate Actions: Cryopreserve all cell lines. Properly store all antibodies and reagents according to manufacturer's instructions. Humanely euthanize all animals in the in vivo study according to IACUC guidelines and preserve harvested tissues.

  • Data Analysis: Focus on analyzing existing data from completed experiments.

  • Manuscript Preparation: Begin writing the manuscript with the available data.

  • Protocol Refinement: Use the pause to critically review and refine experimental protocols for when research resumes.

V. Visualization: Researcher's Workflow for Navigating a Research Pause

The following diagram illustrates a logical workflow for researchers to follow when their research is paused due to an executive order.

A Executive Order Issued Research Paused B Contact Office of Sponsored Programs (OSP) A->B H Monitor Agency Communications A->H C Receive Official Guidance (e.g., Stop-Work Order) B->C D Implement Contingency Plan C->D E Secure Lab Materials & Data D->E F Focus on Non-Lab Activities (Writing, Analysis) D->F G Explore Alternative Funding D->G I Research Resumes G->I H->I

Caption: Workflow for researchers during a research pause.

References

Technical Support Center: Appealing a Funding Decision under the Biological Research Executive Order

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to appeal a funding decision for a research proposal submitted under the Biological Research Executive Order. The Executive Order aims to advance biotechnology and biomanufacturing to address national challenges in health, climate change, energy, and food security.[1][2][3][4][5] This center offers troubleshooting guides and frequently asked questions (FAQs) to navigate the appeals process effectively.

Frequently Asked Questions (FAQs)

Q1: On what grounds can I appeal a funding decision?

A1: An appeal must be based on procedural flaws in the review process, not solely on differences in scientific opinion.[6][7] Generally, valid grounds for an appeal include:

  • Evidence of bias: If you can demonstrate that a reviewer had a personal or professional bias that affected their judgment.[6][7][8]

  • Conflict of interest: If a reviewer had a financial or other conflict of interest that was not disclosed.[6][7][8]

  • Lack of appropriate expertise: If the review panel lacked the necessary expertise to evaluate your proposal fairly.[6][7][8]

  • Factual errors: If a reviewer made a significant factual error that could have altered the outcome of the review.[7][8]

Q2: What is the first step I should take after receiving a rejection?

A2: Before initiating a formal appeal, it is highly recommended that you contact the Program Officer (PO) assigned to your application.[9][10] The PO can provide clarification on the reviewers' comments and discuss your options.[8][9] In many cases, issues can be resolved at this informal stage.[8][9]

Q3: How do I write an effective appeal letter or rebuttal?

A3: A strong appeal letter should be professional, objective, and evidence-based.[11] Avoid emotional or confrontational language.[11][12] Structure your letter to:

  • Thank the reviewers: Acknowledge the time and effort they put into reviewing your proposal.[11]

  • Summarize the positives: Briefly highlight the strengths of your proposal that the reviewers acknowledged.[13][14]

  • Address the criticisms directly: Respond to each major concern raised by the reviewers, providing clear and concise counterarguments or explanations.[15]

  • Provide new evidence (if applicable): If you have new data or publications that address the reviewers' concerns, include them in your response.[12]

  • Focus on the review process: Clearly articulate the procedural flaw you are appealing and provide evidence to support your claim.

Q4: What are the possible outcomes of an appeal?

A4: The two most common outcomes of a successful appeal are:

  • Re-review: The funding agency may agree to have your proposal reviewed again by a different panel of experts.[6][7]

  • Reconsideration: In some cases, the agency may reconsider its funding decision based on your appeal.[10]

It is important to note that a successful appeal does not guarantee funding.[16] The outcome of a re-review will be the final decision.[6]

Q5: What are some common reasons for grant proposal rejection?

A5: Understanding why proposals are rejected can help you strengthen your application. Common reasons include:

  • Lack of alignment with funding agency priorities: The proposed research does not fit within the scope of the funding announcement.[17][18][19]

  • Poorly written proposal: The proposal is unclear, disorganized, or contains grammatical errors.[17][18]

  • Unrealistic budget or timeline: The proposed budget is not well-justified, or the timeline is not feasible.[17]

  • Insufficient preliminary data: The proposal lacks the necessary preliminary data to support the feasibility of the proposed research.

  • Weak experimental design: The proposed experiments are not well-designed to test the hypothesis.

Troubleshooting Guide: What to Do When Your Grant is Rejected

This guide provides a step-by-step approach to handling a grant proposal rejection and preparing an effective appeal.

Step 1: Initial Assessment and Emotional De-escalation

  • Take time to process the feedback: It is natural to be disappointed. Take a few days to read through the reviewer comments calmly and objectively.[12]

  • Identify the core issues: Categorize the reviewers' comments into major and minor concerns. Determine if the criticisms are based on misunderstandings, factual errors, or genuine scientific disagreements.

Step 2: Contact the Program Officer

  • Schedule a call: Reach out to the Program Officer to discuss the review and seek clarification on the summary statement.[9][10]

  • Prepare specific questions: Have a list of questions ready to guide the conversation and ensure you get the information you need.

Step 3: Develop Your Appeal Strategy

  • Determine if you have grounds for a formal appeal: Based on your conversation with the PO and your analysis of the reviews, decide if you have a strong case for a procedural flaw in the review process.

  • If not appealing, focus on revision: If a formal appeal is not warranted, use the reviewer feedback to revise and strengthen your proposal for a future submission.[20]

Step 4: Crafting Your Rebuttal or Appeal Letter

  • Gather evidence: Collect any new data, publications, or other evidence that supports your case.

  • Write a clear and concise response: Address each of the reviewers' major concerns systematically. Use a non-confrontational and professional tone.[11][12]

  • Have a colleague review your rebuttal: An outside perspective can help ensure your arguments are clear and persuasive.[11]

Data Presentation: Addressing Concerns About Preliminary Data

A common reason for proposal rejection is the perception of weak or insufficient preliminary data. Below is a hypothetical example of how to present re-analyzed or new data in an appeal to address such concerns.

Scenario: A proposal to develop a new cancer therapeutic was rejected due to concerns that the lead compound showed insufficient potency in preliminary in vitro assays.

Table 1: Re-analysis of In Vitro Potency Data for Compound XYZ-123

Cell LineInitial IC50 (µM)Re-analyzed IC50 (µM) with Optimized Assay ConditionsFold Improvement
MCF-712.51.86.9x
MDA-MB-23125.24.55.6x
HeLa18.93.25.9x

Justification: The re-analyzed data in Table 1 demonstrates that by optimizing the assay conditions (e.g., incubation time, serum concentration), the in vitro potency of Compound XYZ-123 is significantly improved. This new data directly addresses the reviewers' concerns about the compound's initial potency.

Experimental Protocols

To further strengthen an appeal, providing detailed experimental protocols can demonstrate rigor and address any concerns about the methodology.

Protocol: CRISPR-Cas9 Mediated Knockout of Gene ABC in Cancer Cell Lines

  • gRNA Design and Cloning:

    • Design three unique gRNAs targeting exon 2 of Gene ABC using the Broad Institute's GPP Web Portal.

    • Synthesize and anneal complementary gRNA oligonucleotides.

    • Clone annealed gRNAs into the lentiCRISPRv2 plasmid.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-gRNA plasmid, psPAX2, and pMD2.G using Lipofectamine 3000.

    • Collect viral supernatant at 48 and 72 hours post-transfection.

    • Concentrate lentivirus by ultracentrifugation.

  • Transduction of Cancer Cells:

    • Transduce MCF-7 and MDA-MB-231 cells with lentivirus at a multiplicity of infection (MOI) of 10.

    • Select for transduced cells using puromycin (2 µg/mL) for 7 days.

  • Validation of Knockout:

    • Genomic DNA will be isolated from the puromycin-resistant cells.

    • The target region will be amplified by PCR and sequenced to confirm the presence of indels.

    • Western blotting will be performed to confirm the absence of Protein ABC.

Mandatory Visualizations

Appeals Process Workflow

Appeals_Process cluster_0 Initial Stage cluster_1 Decision Point cluster_2 Appeal Path cluster_3 Revision Path A Receive Funding Decision and Reviewer Comments B Initial Assessment of Reviewer Feedback A->B C Contact Program Officer for Clarification B->C D Grounds for Appeal? C->D E Draft and Submit Formal Appeal Letter D->E Yes H Revise Proposal Based on Feedback D->H No F Agency Review of Appeal E->F G Appeal Decision (Re-review or Reconsideration) F->G I Resubmit in Future Funding Cycle H->I

Caption: Workflow for appealing a research funding decision.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A hypothetical MAPK/ERK signaling pathway.

References

Navigating the Nuances: A Guide to Ambiguous Terms in the Executive Order on Gain-of-Function Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and navigating the ambiguous terminology within recent executive orders and policies governing gain-of-function (GOF) research. Our goal is to clarify these terms to ensure compliance and facilitate the safe and responsible conduct of life sciences research.

Frequently Asked Questions (FAQs)

Q1: What is "dangerous gain-of-function research" according to the May 5, 2025, Executive Order?

A: The Executive Order 14292 defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility"[1][2][3]. The order further specifies that this includes research that could lead to "significant societal consequences" and aims to achieve outcomes such as:

  • Enhancing the harmful consequences of the agent or toxin.

  • Disrupting beneficial immunological responses or vaccine effectiveness.

  • Conferring resistance to treatments.

  • Increasing the susceptibility of a host population to the agent or toxin[1][4].

Troubleshooting: If you are unsure whether your research falls under this definition, consider the following:

  • Pathogenicity and Transmissibility: Does your experiment aim to make a pathogen cause more severe disease or spread more easily?

  • Societal Consequences: Could the accidental release or misuse of your engineered organism have a significant negative impact on public health, agriculture, or national security?

  • Listed Outcomes: Does your research plan include any of the specific outcomes mentioned in the executive order?

If the answer to any of these is "yes" or "possibly," it is crucial to consult with your institution's Institutional Review Entity (IRE) or Institutional Biosafety Committee (IBC) for guidance.

Q2: The Executive Order mentions "countries of concern." Is there a definitive list of these countries?

A: The term "countries of concern" is not defined with a single, universally applicable list within the context of all gain-of-function research policies. Different U.S. government documents and legislation provide varying lists depending on the context, which creates ambiguity for researchers.

For example, the CHIPS and Science Act of 2022 identifies China, Iran, North Korea, and Russia as "countries of concern" for research security purposes[5][6]. Other lists, such as those related to travel restrictions or sanctions, have included countries like Cuba, Venezuela, and others[5][7][8]. The May 5, 2025, Executive Order explicitly mentions China and Iran as examples[9].

Troubleshooting: Given the lack of a single, unified list, researchers should:

  • Consult Funding Agency Guidance: Your funding agency is the primary source for determining which countries are considered "of concern" for your specific grant or contract.

  • Review Multiple Sources: Be aware that different government agencies may have different lists. It is advisable to be conservative in your assessment.

  • Err on the Side of Caution: If collaborating with researchers in a country that has appeared on any recent U.S. government "country of concern" list, assume that additional scrutiny and restrictions may apply.

Q3: What constitutes "adequate oversight" for international research collaborations?

A: The Executive Order's requirement for "adequate oversight" in foreign countries is one of the more ambiguous terms and lacks a precise, universally agreed-upon definition in the context of the order itself[4][10]. However, the concept of "adequate oversight" in biomedical research generally refers to a country's established biosafety and biosecurity infrastructure and practices.

International standards and guidance from organizations like the World Health Organization (WHO) and resources such as the U.S. Centers for Disease Control and Prevention's "Biosafety in Microbiological and Biomedical Laboratories" (BMBL) can be used as benchmarks[8][11][12]. Key elements of adequate oversight include:

  • National Biosafety Guidelines: The existence and enforcement of national laboratory biosafety and biosecurity regulations.

  • Institutional Biosafety Committees (IBCs): The presence of local institutional review bodies that assess the risks of life sciences research.

  • Training and Personnel Reliability: Documented training programs for laboratory staff in biosafety and biosecurity protocols.

  • Secure Facilities: Physical containment measures appropriate for the risk level of the pathogens being studied.

Troubleshooting: To assess the adequacy of oversight of a foreign collaborator, researchers should:

  • Request Documentation: Ask for copies of their institution's biosafety manuals, IBC approvals, and training records.

  • Inquire about National Standards: Ask which national or international biosafety standards their laboratory adheres to.

  • Consult with your Institution's Biosafety Office: Your institution's biosafety experts can help evaluate the information provided by your collaborator.

Q4: How does "Potential Pandemic Pathogen (PPP)" differ from "Pathogen with Enhanced Pandemic Potential (PEPP)"?

A: These terms are related but have distinct meanings within U.S. government policy.

  • Potential Pandemic Pathogen (PPP): The HHS P3CO Framework defines a PPP as a pathogen that is "likely highly transmissible and likely capable of wide and uncontrollable spread in human populations" and "likely highly virulent and likely to cause significant morbidity and/or mortality in humans"[13][14][15]. This definition can apply to naturally occurring pathogens.

  • Pathogen with Enhanced Pandemic Potential (PEPP): A PEPP is a type of PPP that results from experiments that enhance a pathogen's transmissibility or virulence, or its ability to evade the immune system[16][17][18][19]. A key distinction is that wild-type pathogens circulating in nature are not considered PEPPs, but may be PPPs[16][17][18].

Troubleshooting: When evaluating your research, consider the following:

  • Starting Material: Are you working with a pathogen that already meets the definition of a PPP?

  • Experimental Outcome: Will your experiments enhance the transmissibility, virulence, or immune evasion of that pathogen? If your research involves modifying a PPP in a way that enhances its pandemic potential, it is likely to be classified as involving a PEPP and will be subject to the highest level of scrutiny.

Q5: What is "Dual-Use Research of Concern (DURC)" and how does it relate to the other terms?

A: Dual-Use Research of Concern (DURC) is life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agricultural crops and other plants, animals, the environment, materiel, or national security[18][20][21][22].

The 2024 U.S. Government Policy for Oversight of DURC and PEPP categorizes research into two types:

  • Category 1 (DURC): This category has an expanded scope compared to previous policies and includes all research with agents and toxins listed under the Federal Select Agent Program[2].

  • Category 2 (PEPP): This category specifically covers research involving Pathogens with Enhanced Pandemic Potential[2].

Troubleshooting:

  • Agent List: Check if the biological agent you are working with is on the Federal Select Agent Program list. If so, your research will likely be reviewed for DURC potential.

  • Experimental Aims: Consider whether your research could be readily misused to cause harm, even if that is not your intent.

  • Overlap: Research can fall into both DURC and PEPP categories. In such cases, the more stringent oversight procedures for PEPP research will apply[14].

Quantitative Data Summary

Data PointValueYear(s)Source/Context
Projects paused by 2014 GOF funding moratorium182014Initial pause on selected research involving influenza, MERS, and SARS viruses[19].
Projects exempted from the 2014 pause72014These projects were allowed to proceed after a risk-benefit assessment[19].
Subaward funding to Wuhan Institute of Virology (WIV)Suspended2020An NIH subaward to the WIV through EcoHealth Alliance was suspended due to biosafety concerns[23].
Total subaward funding to three selected Chinese entities (including WIV)> $2 million2014-2021From federal award recipients or a first-tier subrecipient[23].
Direct NIH grant funding to Wuhan University$200,0002014-2021The only one of the three selected Chinese entities to receive direct funding from a federal agency in this period[23].

Detailed Experimental Protocols

Below are summaries of methodologies for key experiments cited in the context of gain-of-function research. These are provided for informational purposes to help researchers identify experiments that may fall under heightened oversight.

1. Generation of Chimeric Influenza Viruses by Reverse Genetics

This protocol is used to create influenza viruses with a mix of genes from different parent strains, a technique central to many gain-of-function studies.

  • Objective: To create a reassortant influenza virus, for example, containing the hemagglutinin (HA) and neuraminidase (NA) genes from a circulating strain and the internal genes from a lab-adapted strain.

  • Methodology:

    • Plasmid Transfection: Co-transfect human embryonic kidney (293T) cells with eight plasmids, each containing a cDNA copy of one of the influenza virus's eight RNA segments.

    • Co-culture: After an initial incubation period (e.g., 16 hours), co-culture the transfected 293T cells with Madin-Darby canine kidney (MDCK) cells, which are permissive to influenza virus replication. TPCK-trypsin is added to the media to facilitate viral entry.

    • Virus Amplification: The rescued virus in the supernatant of the co-culture is then harvested and amplified in 9-11 day old embryonated chicken eggs or in further passages in MDCK cells.

    • Verification: The genotype of the resulting chimeric virus is confirmed by sequencing[6][21][22][24].

2. Assessing Mammalian Transmissibility of Avian Influenza Viruses

This type of experiment is a key indicator of a pathogen's pandemic potential.

  • Objective: To determine if a modified avian influenza virus can spread between mammals via respiratory droplets.

  • Animal Model: Ferrets are the gold standard model for influenza transmission studies because their respiratory physiology and response to influenza are similar to humans.

  • Methodology:

    • Inoculation: A group of ferrets is intranasally inoculated with the virus to be tested.

    • Exposure: Naive (uninfected) ferrets are placed in adjacent cages separated by a barrier that allows air to flow but prevents direct contact.

    • Monitoring: Both groups of ferrets are monitored for clinical signs of illness (e.g., weight loss, lethargy). Nasal washes are collected at regular intervals.

    • Analysis: Nasal washes are tested for the presence of the virus to determine if transmission to the naive ferrets has occurred[18][25][26].

3. Evaluating the Virulence of a Modified Pathogen

These experiments are designed to measure the disease-causing capacity of a pathogen.

  • Objective: To determine if genetic modifications have increased the pathogenicity of a virus or bacterium.

  • Animal Models: Mice are commonly used due to their genetic tractability and well-characterized immune systems. Other models, such as hamsters or non-human primates, may be used depending on the pathogen[27][28][29].

  • Methodology:

    • Infection: Groups of animals are infected with different doses of the modified pathogen and the wild-type parent strain.

    • Observation: Animals are monitored for morbidity (symptoms of disease) and mortality.

    • Pathological Analysis: Tissues from infected animals are collected at various time points post-infection for histopathological examination and to measure viral or bacterial load.

    • Data Analysis: The dose of the pathogen required to cause illness or death in 50% of the animals (the 50% lethal dose or LD50) is often calculated as a quantitative measure of virulence[28].

Visualizations

Signaling Pathways in Influenza Virus Host Adaptation

The following diagram illustrates key cellular signaling pathways that are often manipulated by influenza viruses during infection. Understanding how viral proteins interact with these pathways is a common goal of research that could be classified as gain-of-function.

G cluster_virus Influenza A Virus cluster_host Host Cell Signaling Pathways Viral_Entry Viral Entry NF_kB NF-κB Signaling Viral_Entry->NF_kB activates/inhibits PI3K_Akt PI3K/Akt Pathway Viral_Entry->PI3K_Akt activates/inhibits MAPK MAPK Pathway Viral_Entry->MAPK TLR_RIG_I TLR/RIG-I Signaling Viral_Entry->TLR_RIG_I activates/inhibits Viral_Replication Viral Replication Viral_Propagation Viral Propagation NF_kB->Viral_Replication supports NF_kB->TLR_RIG_I feedback PI3K_Akt->Viral_Replication supports MAPK->Viral_Propagation supports TLR_RIG_I->NF_kB activates

Caption: Key host signaling pathways manipulated by influenza A virus.[1][13][16][30]

DURC/PEPP Review Workflow

This diagram outlines the typical review process for research that may fall under the U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential.

G PI_Assessment Principal Investigator (PI) Self-Assessment Funding_Agency_Notification Notify Funding Agency PI_Assessment->Funding_Agency_Notification IRE_Review Institutional Review Entity (IRE) Review Risk_Benefit_Analysis Risk-Benefit Analysis & Risk Mitigation Plan IRE_Review->Risk_Benefit_Analysis If DURC/PEPP Research_Approved Research Approved (with mitigation plan) IRE_Review->Research_Approved Not DURC/PEPP Funding_Agency_Notification->IRE_Review Funding_Agency_Review Funding Agency Review Risk_Benefit_Analysis->Funding_Agency_Review Funding_Agency_Review->Research_Approved Approved Research_Denied Research Denied Funding_Agency_Review->Research_Denied Denied

Caption: Simplified workflow for DURC/PEPP research review.[2][14][17][20][31]

Logical Relationship of Ambiguous Research Terms

This diagram illustrates the hierarchical and overlapping nature of the key terms used to categorize and regulate high-risk biological research.

Caption: Relationship between different categories of regulated research.

References

Navigating the Institutional Review Board: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving compliance issues with their institution's review board (IRB). Adherence to IRB guidelines is critical for ensuring the ethical conduct of research involving human subjects.

Frequently Asked Questions (FAQs)

Protocol Submission & Content

  • Q1: What are the most common reasons for delays in IRB protocol approval?

    • A1: Delays in IRB approval are frequently caused by incomplete or inaccurate protocols.[1] This includes vague descriptions of methodologies, missing participant selection criteria, or a failure to detail how data will be collected, stored securely, and analyzed.[1] Inconsistencies between study documents, such as the protocol, consent forms, and recruitment materials, are also a significant factor.[2][3] Taking the time to ensure your submission is complete and consistent can significantly shorten the review process, potentially by 8 to 30 days.[2]

  • Q2: My protocol was returned for being "incomplete." What specific information does the IRB require?

    • A2: An incomplete protocol lacks sufficient detail for the IRB to conduct a thorough review.[1][2] You must provide a comprehensive description of your research, including copies of all materials that will be used, such as surveys, questionnaires, and recruitment scripts.[4] The protocol should act as a detailed blueprint for your entire study.[1] If you are referencing other documents, avoid using "see attached" without specifying the exact location of the information.[4]

  • Q3: How should I describe my data collection and management procedures?

    • A3: Your protocol must clearly outline your plan for data collection and management. This includes detailing how you will protect participant confidentiality and ensure data security. The IRB will scrutinize your procedures for safeguarding sensitive information.

Informed Consent

  • Q4: What are the essential elements of an informed consent form?

    • A4: An informed consent document must clearly explain the study's procedures, potential risks and benefits, and the participant's rights, including the right to withdraw at any time.[5] It should also include a statement noting the possibility that the FDA may inspect the records.[6] The language used must be easily understandable to your target participant population.

  • Q5: I am working with a vulnerable population. What additional considerations are there for informed consent?

    • A5: Research involving vulnerable populations, such as students of the researcher, requires extra steps to mitigate the risk of coercion.[4][7] For instance, if you plan to recruit your own students, you may need to use a neutral third party for recruitment and data collection to ensure that their decision to participate is not unduly influenced.[4]

Risk & Safety

  • Q6: How do I adequately address risk minimization in my protocol?

    • A6: Your protocol must include a thorough and honest assessment of all potential risks—physical, psychological, and privacy-related.[1] You cannot downplay or ignore risks.[1] For each identified risk, you must provide a clear plan for how you will mitigate it.[1] The IRB's primary role is to ensure that risks to participants are minimized and are reasonable in relation to the anticipated benefits of the research.[5]

  • Q7: What constitutes an "unanticipated problem" and when do I need to report it to the IRB?

    • A7: An unanticipated problem is any incident, experience, or outcome that is unexpected, related to the research, and suggests that the research places subjects or others at a greater risk of harm than was previously known. These must be reported promptly to the IRB.

Troubleshooting Guide

Issue: Protocol Returned with "Major Modifications Required"

This is a common outcome that can be addressed systematically. The following workflow outlines the steps to resolve this issue.

cluster_review Review IRB Feedback cluster_revise Revise Submission Documents cluster_resubmit Resubmit to IRB A Receive IRB feedback B Categorize comments: - Protocol Clarity - Consent Form Issues - Risk Mitigation Plan A->B C Schedule meeting with research team to discuss feedback B->C D Address each IRB comment directly in the protocol C->D E Update consent forms and other supporting documents D->E F Ensure consistency across all documents E->F G Draft a response memo detailing the changes made F->G H Resubmit the revised protocol and supporting documents G->H I Await IRB decision H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Translocates to Nucleus Gene Target Gene TF_active->Gene Promotes Transcription Drug Drug Drug->Receptor Binds

References

Navigating the New Landscape of International Research Collaborations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing international collaborations in light of recent changes to research funding policies, particularly those implemented by the U.S. National Institutes of Health (NIH).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise due to the new funding restrictions.

FAQs: Understanding the New NIH Policy on Foreign Subawards

  • What is the core change in the NIH policy regarding foreign collaborations? The NIH is phasing out the traditional "foreign subaward" model, where a U.S.-based primary grant recipient could allocate a portion of their funding to an international collaborator.[1][2][3][4] Instead, NIH is transitioning to a new structure where foreign collaborators will receive separate, independent awards that are linked to the primary U.S. grant.[3][5] This change is intended to increase transparency and accountability in the use of NIH funds.[4][6]

  • When does this new policy take effect? The new policy is being implemented in phases. As of May 1, 2025, the NIH will no longer issue new or renewal awards that include foreign subawards under the old model.[6][7] The full implementation of the new award structure is expected by September 30, 2025.[1][3]

  • Does this mean the NIH is ending support for international collaboration? No. The NIH has stated its continued commitment to supporting international scientific collaboration.[6] The change is in the funding mechanism, not in the principle of global research partnerships.

  • What is the new application and award structure? Applications involving foreign collaborators will now require a multi-component structure:

    • Overall Component: Describes the entire collaborative project.

    • Research Project Component: Details the scientific work of the U.S.-based principal investigator.

    • International Project Component: A separate section for each foreign collaborator, outlining their specific role and research.[8] If funded, the U.S. institution and each foreign institution will receive separate but linked awards.[5]

  • What about existing grants with foreign subawards? Ongoing awards with active foreign subawards will not be retroactively impacted at this time.[2] However, at the time of renewal or non-competing continuation, the collaboration will need to be restructured under the new model.[2] For some active projects involving human subjects, NIH may renegotiate the award to convert the foreign subaward into a separate administrative supplement.

  • Are there any exceptions to this new policy? Yes. The policy does not apply to funds for foreign consultants or for the purchase of unique equipment or supplies from foreign vendors.[1][7]

Troubleshooting Common Scenarios

  • Scenario 1: I am preparing a new grant application with an international partner. What do I do? You must use the new multi-component application structure. You and your international collaborator(s) will need to work closely to develop the "Overall," "Research Project," and "International Project" components of the application. Be aware that your foreign partner will now need to be registered in U.S. federal systems like SAM.gov and eRA Commons and will be subject to direct NIH reporting requirements.[5]

  • Scenario 2: My current NIH grant with a foreign subaward is up for renewal. You will need to restructure your renewal application to comply with the new policy. Your foreign collaborator will need to prepare an "International Project Component" and be prepared to receive a direct award from the NIH. Early communication with your NIH Program Officer is crucial to navigate this transition smoothly.

  • Scenario 3: My international collaborator's institution has limited experience with direct U.S. federal funding. It is important to assess your partner's capacity to manage a direct NIH award, including financial reporting and compliance.[5] The NIH provides resources for foreign institutions, and your own institution's sponsored projects office can also offer guidance.

  • Scenario 4: We need to share biological materials and data between labs. The new funding structure does not change the need for robust Material Transfer Agreements (MTAs) and Data Sharing Agreements. In fact, with separate awards, clear agreements on intellectual property, data ownership, and publication rights are more critical than ever. Recent NIH policy updates also require foreign subrecipients to provide copies of lab notebooks, data, and documentation to the primary U.S. awardee.[9]

Data Presentation: NIH Funding for International Research

The following table provides an overview of NIH funding to foreign institutions in recent years, highlighting the global nature of biomedical research.

Fiscal YearTotal NIH Budget (in billions USD)Percentage of NIH Grants with a Foreign ComponentTop Recipient Countries of NIH Funding (Non-U.S.)
2023 ~$47~15%[10][11]United Kingdom, Canada, Germany, Australia[10][11]
2022 ~$45Data not readily available in this formatData not readily available in this format
2021 ~$43Data not readily available in this formatData not readily available in this format

Note: Detailed, country-specific funding amounts for all years are not consistently available in a centralized public format. The top recipient countries have been consistent over the past several years.

Experimental Protocols

Below is a detailed methodology for a key experiment in a hypothetical international drug development collaboration focused on a novel cancer therapy. This protocol highlights the distinct roles and collaborative steps that would be managed under the new NIH funding structure.

Project Title: Collaborative Investigation of a Novel JAK2 Inhibitor in Preclinical Models of Acute Myeloid Leukemia (AML)

U.S. Principal Investigator: Dr. Jane Doe, University of California, San Francisco

International Principal Investigator: Dr. John Smith, University of Cambridge, UK

Overall Project Goal: To evaluate the efficacy and mechanism of action of a novel JAK2 inhibitor (Compound XYZ) in AML, leveraging the unique expertise and resources of both collaborating laboratories.

Experimental Protocol: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models of AML

StepProcedureResponsible PartyLocationKey Collaborative Action/Consideration
1 PDX Model Development and Expansion Dr. Smith's LabCambridge, UKThe UK lab has a unique, well-characterized library of AML PDX models.
2 Material Transfer Agreement (MTA) Execution UCSF & Cambridge Tech Transfer OfficesN/AA robust MTA is executed to govern the transfer of PDX tumor samples to the U.S. lab.
3 Shipment of PDX Samples Dr. Smith's LabCambridge, UKCryopreserved PDX cells are shipped to UCSF following international shipping regulations for biological materials.
4 Engraftment of PDX tumors in Immunocompromised Mice Dr. Doe's LabUCSF, USAUCSF lab has expertise in this specific animal model and has the necessary vivarium facilities.
5 Treatment with Compound XYZ Dr. Doe's LabUCSF, USAThe U.S. lab will administer the novel JAK2 inhibitor (developed by a U.S.-based pharmaceutical partner).
6 Tumor Growth Monitoring and Sample Collection Dr. Doe's LabUCSF, USATumor volume will be measured regularly. At the end of the study, tumors and tissues will be harvested.
7 Sample Processing and Shipment for Analysis Dr. Doe's LabUCSF, USAA portion of the harvested tumor tissue will be sent back to the UK lab for specialized genomic analysis. A separate MTA may be required.
8 Pharmacodynamic (PD) and Biomarker Analysis Dr. Doe's LabUCSF, USAWestern blot analysis for pSTAT3 to confirm target engagement of the JAK2 inhibitor.
9 Genomic and Transcriptomic Analysis Dr. Smith's LabCambridge, UKThe UK lab will perform RNA-sequencing on the treated and control tumors to identify mechanisms of response and resistance.
10 Data Integration, Analysis, and Joint Publication Both LabsVirtualRegular video conferences will be held to discuss results and jointly prepare manuscripts for publication. Data sharing will be governed by a pre-agreed upon data sharing plan.

Mandatory Visualizations

Signaling Pathway: The JAK-STAT Pathway in Cancer

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in normal cell growth, but its aberrant activation is a hallmark of many cancers, making it a key target for drug development.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway, a key target in cancer drug development.

Experimental Workflow: Navigating the New NIH Funding Application Process for International Collaborations

This diagram illustrates the logical flow for a U.S.-based researcher applying for an NIH grant with an international partner under the new policy.

New_NIH_Workflow start Start: Collaborative Research Idea develop_proposal Jointly Develop Research Plan (U.S. and International PIs) start->develop_proposal us_pi_tasks U.S. PI Prepares: - Overall Component - Research Project Component develop_proposal->us_pi_tasks intl_pi_tasks International PI Prepares: - International Project Component develop_proposal->intl_pi_tasks submission U.S. PI Submits Complete Application Package us_pi_tasks->submission registrations International Institution Completes Required U.S. Registrations (SAM.gov, eRA Commons) intl_pi_tasks->registrations registrations->submission review NIH Peer Review of All Components submission->review funded Funded review->funded Successful not_funded Not Funded review->not_funded Unsuccessful us_award Separate Award to U.S. Institution funded->us_award intl_award Separate, Linked Award to International Institution funded->intl_award

References

Navigating the New Frontier of Biosafety: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Addressing the Budgetary and Practical Implications of the 2025 Biosafety Compliance Requirements

The year 2025 ushers in a significant evolution of biosafety regulations, introducing new compliance requirements that will invariably impact experimental workflows and operational budgets for research laboratories. This technical support center is designed to provide researchers, scientists, and drug development professionals with a centralized resource to navigate these changes. It offers practical, question-and-answer-based troubleshooting guides and FAQs to address specific issues that may arise during your experiments, alongside data-driven budgetary considerations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the new biosafety compliance requirements.

NIH Transparency Requirements

  • Q1: What are the new NIH transparency requirements, and when do they take effect? A1: Effective June 1, 2025, the National Institutes of Health (NIH) will require institutions receiving NIH funding for research involving recombinant or synthetic nucleic acid molecules to publicly post approved minutes from all Institutional Biosafety Committee (IBC) meetings. Additionally, the NIH Office of Science Policy (OSP) will publicly post rosters of all active IBCs.

  • Q2: What information can be redacted from the publicly posted IBC meeting minutes? A2: Institutions can redact proprietary or private information. However, this must be done judiciously and consistently. The name of the Principal Investigator (PI) is not typically considered proprietary information and should not be redacted.

  • Q3: How soon after an IBC meeting must the minutes be posted? A3: The approved minutes must be posted on a public-facing institutional website as soon as possible after they are approved.

BSL-3 Laboratory Upgrades

  • Q4: What are the key facility and equipment upgrades required for BSL-3 labs in 2025? A4: The 2025 updates for BSL-3 laboratories include mandatory use of powered air-purifying respirators (PAPRs) for personnel working with aerosolizable agents, the implementation of on-site effluent decontamination systems, advanced airflow management systems to ensure robust negative pressure, and the use of multi-factor biometric authentication for access control.

Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP) Policy

  • Q5: What is the new DURC and PEPP policy, and what kind of research does it cover? A5: The new policy, effective May 6, 2025, expands the scope of oversight for "dual-use research of concern" (DURC) and research involving "pathogens with enhanced pandemic potential" (PEPP). This includes research that could increase the transmissibility or virulence of a pathogen, alter its host range, or overcome existing immunity. The list of agents subject to this oversight has been significantly expanded from 15 to 91 agents and toxins.[1] Important Note: On May 5, 2025, an Executive Order was issued that may lead to the revision or replacement of this policy. Researchers should stay informed of the latest updates from federal funding agencies.

  • Q6: What are some examples of experiments that might fall under the expanded DURC/PEPP oversight? A6: Examples include, but are not limited to:

    • Studies that aim to increase the aerosol transmission efficiency of a pathogen like H5N1 influenza virus.

    • Research that involves genetically modifying a pathogen to make it resistant to current antiviral medications.

    • Experiments designed to reconstitute an extinct virus, such as the 1918 influenza virus.

    • Research that introduces virulence factors from a pathogenic bacterium into a non-pathogenic species.

Budgetary Implications: Data-Driven Insights

The new biosafety compliance requirements will have a direct impact on laboratory budgets. The following tables provide a summary of potential cost considerations.

Table 1: Estimated Costs for BSL-3 Laboratory Upgrades

UpgradeEstimated Cost Range (USD)Key Considerations
Powered Air-Purifying Respirators (PAPRs)$1,000 - $1,500 per unitIncludes blower, battery, breathing tube, and head covering. Long-term cost savings may be realized through reusability compared to disposable N95 respirators.
On-Site Effluent Decontamination System$50,000 - $500,000+Cost varies significantly based on technology (batch vs. continuous flow), capacity, and facility integration requirements.
Multi-Factor Biometric Access Control$2,000 - $4,000 per doorIncludes hardware (e.g., fingerprint and facial scanner) and software. Enterprise-level systems may have additional licensing fees.
Advanced Airflow Management SystemVaries widely based on facility size and existing HVACCosts can range from tens of thousands to hundreds of thousands of dollars for retrofitting existing laboratories.

Table 2: Cost Comparison of PAPRs vs. N95 Respirators (Annualized)

ItemPAPR (per user)N95 Respirator (per user)Notes
Initial Unit Cost$1,200$5PAPR cost is a one-time purchase.
Annual Consumables (Filters, etc.)$300$1,300Assumes daily use and regular replacement of N95s and PAPR filters.
Annual Fit-Testing$0$100PAPRs with loose-fitting hoods do not require fit-testing.
Estimated Total Annual Cost $1,500 $1,405 While the initial investment for a PAPR is higher, the long-term operational costs can be comparable to or even less than disposable N95s, especially with heavy usage.

Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter.

Powered Air-Purifying Respirators (PAPRs)

  • Q: My PAPR is giving a low airflow alarm, even with a new filter and fully charged battery. What should I do? A:

    • Check for blockages: Ensure the breathing tube is not kinked or obstructed.

    • Inspect the filter: Verify that the correct filter is installed and that all packaging has been removed.

    • Examine the battery connection: Ensure the battery is securely connected to the blower unit.

    • Perform an airflow test: Use the manufacturer-provided airflow indicator to verify the flow rate. If it is below the specified minimum, the unit may require servicing.

  • Q: The battery on my PAPR doesn't seem to be holding a charge. What's the problem? A:

    • Check the charging contacts: Ensure the charging contacts on both the battery and the charger are clean and free of debris.

    • Verify the charging cycle: Confirm that the battery is being charged for the manufacturer-recommended duration.

    • Assess battery age: PAPR batteries have a finite lifespan. If the battery is several years old, it may need to be replaced.

On-Site Effluent Decontamination Systems

  • Q: The effluent decontamination system is showing a "treatment cycle failed" alarm. What are the initial troubleshooting steps? A:

    • Review system logs: Check the system's control panel for specific error messages or codes. This can often pinpoint the cause of the failure.

    • Verify utility supplies: Ensure that the system has an adequate supply of steam, water, and electricity as required.

    • Inspect for clogs: Check for any blockages in the system's filters or drains.

    • Confirm chemical levels (if applicable): For chemical-based systems, verify that there is a sufficient supply of the decontamination agent.

    • Check for leaks: Visually inspect the system for any leaks in pipes or tanks.

  • Q: Our batch effluent decontamination system is taking much longer than usual to complete a cycle. What could be the cause? A:

    • Heating element issues: The heating elements may be malfunctioning or covered in scale, reducing their efficiency.

    • Steam trap failure: A faulty steam trap can lead to inefficient heating and longer cycle times.

    • Incorrect loading: Overloading the system can increase the time required to reach the target decontamination temperature.

Multi-Factor Biometric Access Control

  • Q: The fingerprint scanner at the lab entrance is not recognizing my print. What should I do? A:

    • Clean the scanner: The scanner surface may be dirty. Use a soft, lint-free cloth to gently clean it.

    • Ensure proper finger placement: Place the pad of your finger flat on the center of the scanner.

    • Check your finger: Your finger may be too wet or too dry. Try wiping your finger and attempting again.

    • Re-enroll your fingerprint: If the issue persists, your stored biometric data may be corrupted. Contact your facility's security administrator to re-enroll your fingerprint.

  • Q: The facial recognition system is failing to identify me. What are some common causes? A:

    • Lighting conditions: Poor lighting or strong backlighting can interfere with facial recognition.

    • Changes in appearance: Significant changes in appearance, such as growing a beard or wearing new glasses, may affect recognition. You may need to update your biometric profile.

    • Camera obstruction: Ensure the camera lens is clean and unobstructed.

Experimental Protocols Under New Biosafety Guidelines

The expanded DURC and PEPP policy will require researchers to re-evaluate and potentially modify certain experimental protocols. Below is a detailed methodology for a hypothetical experiment that would likely fall under this new oversight.

Hypothetical Experiment: Assessing the Impact of a Novel Mutation on the Transmissibility of an Avian Influenza Virus in a Mammalian Model

1. Initial Institutional Review Entity (IRE) Assessment:

  • Prior to initiation, the Principal Investigator must submit a detailed research plan to the institution's IRE.

  • The IRE will assess whether the proposed research falls under the scope of the DURC/PEPP policy. This will involve determining if the experiment is reasonably anticipated to enhance the transmissibility of the avian influenza virus in mammals.

2. Biosafety and Biosecurity Plan:

  • All experiments will be conducted in a BSL-3 laboratory with enhanced biosecurity measures.

  • Access to the laboratory will be restricted to authorized personnel who have undergone a comprehensive security risk assessment.

  • A multi-factor biometric authentication system will be used to control entry to the facility.

3. Animal Model and Virus Strain:

  • The experiment will use a ferret model, which is a well-established model for influenza transmission studies.

  • The starting virus strain will be a low-pathogenicity avian influenza virus. A specific mutation, identified through in silico modeling as potentially increasing affinity for mammalian-like sialic acid receptors, will be introduced into the hemagglutinin (HA) gene of the virus using reverse genetics.

4. Experimental Procedure:

  • Inoculation: A cohort of ferrets will be intranasally inoculated with the engineered virus.

  • Transmission Study: Naive ferrets will be housed in adjacent cages with perforated dividers to assess respiratory droplet transmission.

  • Monitoring: Animals will be monitored daily for clinical signs of infection (e.g., weight loss, lethargy, respiratory distress). Nasal washes will be collected at regular intervals to quantify viral shedding.

  • Data Analysis: The rate of transmission to naive animals will be calculated and compared to the transmission rate of the wild-type virus.

5. Decontamination and Waste Management:

  • All liquid waste generated from animal housing and experimental procedures will be decontaminated using an on-site effluent decontamination system.

  • All solid waste will be autoclaved before being removed from the facility.

  • Personnel will wear PAPRs during all procedures involving live virus and will follow strict decontamination protocols upon exiting the laboratory.

Visualizing Workflows and Pathways

Diagram 1: Decision Pathway for DURC/PEPP Policy Compliance

DURC_PEPP_Decision_Pathway start Researcher Proposes Experiment involves_agents Does the experiment involve a covered biological agent or toxin? start->involves_agents experimental_outcomes Is the experiment reasonably anticipated to result in one of the specified experimental outcomes? involves_agents->experimental_outcomes Yes not_durc_pepp Experiment is not subject to DURC/PEPP oversight involves_agents->not_durc_pepp No ire_review Submit to Institutional Review Entity (IRE) for review experimental_outcomes->ire_review Yes experimental_outcomes->not_durc_pepp No risk_mitigation IRE develops risk mitigation plan ire_review->risk_mitigation funding_agency_review Submit to funding agency for final approval risk_mitigation->funding_agency_review proceed Proceed with experiment under approved mitigation plan funding_agency_review->proceed

Caption: A flowchart illustrating the decision-making process for researchers to determine if their proposed work requires review under the expanded DURC/PEPP policy.

Diagram 2: BSL-3 Experimental Workflow with New Compliance Requirements

BSL3_Workflow entry Personnel Entry biometric_auth Multi-Factor Biometric Authentication entry->biometric_auth donning_ppe Don PAPR and other required PPE biometric_auth->donning_ppe experiment Conduct Experiment in Biosafety Cabinet donning_ppe->experiment waste_disposal Dispose of liquid waste into Effluent Decontamination System experiment->waste_disposal doffing_ppe Doff PPE following established procedures waste_disposal->doffing_ppe decon_shower Decontamination Shower doffing_ppe->decon_shower exit Personnel Exit decon_shower->exit

Caption: A simplified workflow diagram showing the key steps for a researcher working in a BSL-3 laboratory under the new 2025 compliance requirements.

Diagram 3: Hypothetical Signaling Pathway Potentially Subject to DURC/PEPP Oversight

Signaling_Pathway pathogen Pathogen with Engineered Virulence Factor receptor Host Cell Receptor pathogen->receptor adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor immune_suppression Suppression of Innate Immune Genes transcription_factor->immune_suppression

Caption: A diagram of a hypothetical signaling pathway where an engineered pathogen virulence factor leads to the suppression of the host's innate immune response, an area of research that could fall under DURC/PEPP review.

References

Navigating the Shifting Sands: A Technical Support Center for Researchers Seeking Alternative Funding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In response to recent executive orders impacting research funding, this technical support center has been established to provide researchers, scientists, and drug development professionals with a comprehensive resource for securing alternative and emergency funding. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist in the continuation of vital research projects.

Troubleshooting Guides & FAQs

This section is designed to address common challenges and questions researchers face when their funding is unexpectedly affected.

Troubleshooting Grant Application Rejections

Q: My grant application was rejected. What are the immediate steps I should take?

A: It's disheartening to receive a rejection, but it's also an opportunity to improve. First, respectfully contact the funding agency or program officer and request feedback or reviewer comments.[1][2][3] Understanding the specific reasons for rejection is crucial for refining your proposal. Analyze the feedback to identify areas for improvement, which could range from the project's alignment with the funder's priorities to the clarity of your research plan.[4]

Q: What are some common mistakes to avoid in grant applications?

A: Many rejections stem from avoidable errors. These often include:

  • Not strictly adhering to the funder's guidelines and formatting requirements. [5]

  • Aims that are not well-defined, lack a clear hypothesis, or are overly ambitious.

  • A budget that is not well-justified or contains unrealistic requests. [5][6]

  • Insufficient detail in the experimental design and methods.

  • Failing to demonstrate the significance and potential impact of the research.

  • A lack of preliminary data to support the feasibility of the project.

Q: How can I strengthen my resubmission?

A: A strong resubmission directly addresses the reviewers' critiques. Clearly and concisely explain how you have revised the proposal in response to each point. If you disagree with a reviewer's comment, provide a polite and well-reasoned rebuttal. It can also be beneficial to have a colleague or mentor review the revised proposal before resubmission.[1]

Navigating a Sudden Loss of Funding

Q: My lab's primary funding has been unexpectedly cut. What is the first thing I should do?

A: The immediate priority is to assess your lab's financial situation and create a contingency plan.[7] Openly communicate with your lab members about the situation and explore all available internal resources, such as departmental funds or institutional bridge funding programs.[8]

Q: What are "bridge funding" programs, and how do I apply?

A: Bridge funding, or gap funding, provides short-term financial support to established researchers who experience a temporary lapse in external funding.[9][10] These funds are intended to maintain essential research activities and personnel while you secure new long-term grants.[10] Eligibility and application processes vary by institution, so contact your university's research office for specific details. Generally, you will need to demonstrate a strong funding track record and a high probability of securing future external support.[9]

Q: How can I manage my lab's resources during a funding gap?

A: During a funding gap, it's crucial to prioritize essential experiments and conserve resources. Consider scaling back non-critical research activities and exploring cost-saving measures. This might include sharing reagents and equipment with other labs or delaying non-essential purchases. Transparent communication with your team about the budget and priorities is key to navigating this challenging period.[7]

Alternative Funding Avenues

Diversifying your funding sources is a critical strategy for long-term research sustainability.[11][12] Below is a summary of various alternative funding opportunities.

Private Foundations and Non-Profit Organizations

Numerous private foundations and non-profit organizations offer grants for biomedical research. These can be an excellent alternative to traditional government funding.

Foundation/OrganizationKey Research AreasTypical Funding LevelsKey Eligibility Points
Wellcome Trust Discovery research, climate and health, infectious disease, mental health.[13]Varies widely, from early-career awards to multi-million pound discovery awards.[4][14]Open to researchers at all career stages, with a focus on bold and creative research ideas.[13][14]
Bill & Melinda Gates Foundation Global health, poverty, and development.Varies depending on the specific "Grand Challenge" or program.Often targets specific global health problems and encourages innovative, high-impact solutions.[15]
Chan Zuckerberg Initiative (CZI) Science, education, and justice & opportunity.[16]Significant funding for specific research areas and collaborative projects.Supports basic science, technology development, and collaborative research networks.[17]
American Cancer Society (ACS) Cancer research, including basic, translational, and clinical studies.[3][18]Ranges from smaller grants for early-career investigators to larger grants for established researchers.[5][11]Prioritizes innovative, high-impact cancer research and supports researchers at various career stages.[18]
Howard Hughes Medical Institute (HHMI) Basic biomedical research across a wide range of disciplines.Substantial, long-term funding for investigators.Highly competitive, targeting creative and productive researchers.[19]
Corporate and Industry Funding

Collaboration with industry can provide a valuable source of research funding and a direct path for translating discoveries into real-world applications.

Funding TypeDescriptionKey Considerations
Sponsored Research Agreements A company funds a specific research project in a university lab.Ensure the agreement allows for academic freedom and publication of results. Intellectual property rights should be clearly defined.
Corporate Foundations The philanthropic arm of a corporation that provides grants for research aligned with their mission.Research the foundation's priorities to ensure your project is a good fit.
In-Kind Support Companies may provide equipment, reagents, or expertise instead of direct funding.This can be valuable for reducing lab expenses and accessing cutting-edge technology.
International Collaborations

Expanding your collaborations internationally can open doors to new funding opportunities and scientific perspectives.

Funding SourceDescriptionHow to Engage
International Grants Many countries and international organizations offer grants to researchers worldwide.Explore databases of international funding opportunities and be open to collaborating with researchers in other countries.[18]
Bi-national Foundations Foundations established by two countries to promote scientific collaboration.Check for foundations specific to your country and potential collaborating countries.
European Research Council (ERC) Funds creative researchers of any nationality and age to run projects based in Europe.Proposals are evaluated on the basis of excellence.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in drug development research grant applications.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired time period.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones.[12]

Materials:

  • Coating antibody

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS)

  • Samples and standards

  • Detection antibody (often biotinylated)

  • Enzyme-conjugated streptavidin (e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates

  • Plate washer (optional)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.[20]

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.[20]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[20]

  • Enzyme Conjugate Incubation: Wash the plate and add enzyme-conjugated streptavidin. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Development: Wash the plate and add the substrate solution. Allow the color to develop in the dark.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues.

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system.

Mandatory Visualizations

Signaling Pathways

MAPK_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival

MAPK Signaling Pathway

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth, Proliferation

PI3K-Akt Signaling Pathway
Experimental and Logical Workflows

Drug_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Lead Selection Lead Selection Dose-Response->Lead Selection SAR Studies SAR Studies Lead Selection->SAR Studies In Vitro Assays In Vitro Assays SAR Studies->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models

Drug Screening Workflow

Funding_Strategy_Flowchart start Funding Impacted by Executive Order assess Assess Immediate Needs & Resources start->assess internal Explore Internal Funding (Bridge Grants, Departmental Funds) assess->internal external Identify External Funding Opportunities assess->external diversify Diversify Funding Portfolio external->diversify foundations Private Foundations & Non-Profits diversify->foundations corporate Corporate & Industry Partnerships diversify->corporate international International Collaborations diversify->international apply Prepare & Submit Grant Applications foundations->apply corporate->apply international->apply review Review & Revise Based on Feedback apply->review Resubmit review->apply Resubmit secure Secure Funding review->secure

Alternative Funding Strategy

References

how to handle data sharing and publication under the new research guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle data sharing and publication under the new research guidelines. Find answers to specific issues you might encounter during your experiments and ensure your research aligns with current standards.

Frequently Asked Questions (FAQs)

General Data Sharing Principles

Q1: What are the fundamental principles I should follow for data sharing?

A1: The core guidelines for modern data management are the FAIR Guiding Principles.[1][2] These principles aim to make data more discoverable and reusable for both humans and machines by ensuring they are:[3][4]

  • Findable: Data and its metadata should be easy to locate. This is often achieved by assigning a globally unique and persistent identifier, such as a Digital Object Identifier (DOI).[1][3]

  • Accessible: Once found, there should be clear protocols to access the data, which may include authentication and authorization steps.[1][2] FAIR data is not necessarily open data; it can be "as open as possible, and as closed as necessary."[2]

  • Interoperable: Data should be able to be integrated with other datasets and work with various applications for analysis and processing.[1] This often involves using a formal, shared, and broadly applicable language for knowledge representation.[1]

  • Reusable: To be reused, data should be well-described with rich metadata and have a clear, machine-readable license indicating usage permissions.[2][3]

Adhering to FAIR principles can increase the visibility and citation of your research.[3]

Q2: What are the common challenges researchers face when sharing data?

A2: Researchers encounter several practical challenges in data sharing. A major survey identified common obstacles, including:[5]

  • Time Constraints: Lack of time to properly organize and document data for sharing.[5]

  • Lack of Knowledge: Uncertainty about data standards, metadata creation, and available repositories.[5]

  • Misuse or Misinterpretation: Fear that others will misinterpret or misuse the data.[6][7]

  • Loss of Credit: Concern that competitors may gain recognition for work they initiated.[6][8]

  • Proprietary Information: In fields like engineering and materials science, commercial confidentiality is a significant barrier, especially in projects with industrial partners.[9]

NIH Data Management and Sharing (DMS) Policy

Q3: What is the new NIH Data Management and Sharing (DMS) Policy?

A3: Effective January 25, 2023, the NIH requires all researchers seeking funding to submit a Data Management and Sharing (DMS) Plan.[10][11][12] This policy aims to accelerate biomedical research by making scientific data more accessible and reusable.[10][13]

Q4: What needs to be included in an NIH DMS Plan?

A4: An NIH DMS Plan should be two pages or less and outline how you will manage and share scientific data generated by your research. The plan must address the following elements:[14]

  • Data Type: A description of the scientific data to be managed and shared.[14]

  • Related Tools, Software, and/or Code: Indication of any specialized tools needed to access or manipulate the data.[14]

  • Standards: The standards that will be applied to the data and metadata.[14]

  • Data Preservation, Access, and Associated Timelines: Details on the repository to be used and when the data will be made available.[14]

  • Access, Distribution, or Reuse Considerations: A description of any factors that might limit data sharing.[14]

  • Oversight of Data Management and Sharing: An explanation of how compliance with the plan will be monitored.[14]

Q5: Do I have to share all the data from my NIH-funded study?

A5: No, the policy does not require researchers to share all data. It applies to "scientific data," which is defined as the recorded factual material of sufficient quality to validate and replicate research findings.[10][11] Data such as lab notebooks, preliminary analyses, and drafts of scientific papers are not included.[11] There are also justifiable reasons for limiting data sharing, which should be explained in your DMS Plan.[11]

Clinical Trials and Drug Development

Q6: Are there specific data sharing requirements for clinical trials?

A6: Yes. The International Committee of Medical Journal Editors (ICMJE) requires a data sharing statement for all manuscripts reporting the results of clinical trials.[15] As of January 2019, clinical trials that began enrolling participants must include a data sharing plan in the trial's registration.[15] The statement must specify whether individual de-identified participant data will be shared, what data will be shared, when it will be available, and the criteria for access.[15]

Q7: How does data management apply to drug development?

A7: In drug development, good data management practices are critical for ensuring data quality and integrity.[16] This involves detailed processes for case report form design, data capture and validation, medical coding, and database locking. A Data Management Plan (DMP) is a protocol-specific document that outlines all of these procedures.[16]

Troubleshooting Guides

Data Anonymization and Privacy

Issue: I need to share sensitive human participant data but am concerned about privacy.

Solution: Anonymization is the process of permanently removing or altering personally identifiable information (PII) from a dataset.[17] This is a crucial step for sharing sensitive data.[18]

Methodologies for Data Anonymization:

TechniqueDescriptionExample
Suppression Removing direct identifiers from the dataset.Deleting columns with names, addresses, or social security numbers.[17]
Generalization Replacing specific data with broader categories.Changing an exact age to an age range (e.g., "30-39 years").[17][19]
Pseudonymization Replacing identifiers with a code or pseudonym. A key is required to re-link the data.Replacing a participant's name with a unique ID number.[18]
Data Masking Obscuring data with random characters or altered values.Replacing an email address with "--INVALID-LINK--".[17]
Data Perturbation Adding random noise to the data to protect confidentiality while maintaining analytical value.Adding a random value of +/- $1,000 to an income variable.[17]

Workflow for Anonymizing Research Data:

Anonymization_Workflow cluster_prep Step 1: Preparation cluster_anon Step 2: Anonymization cluster_val Step 3: Validation cluster_share Step 4: Sharing Assess Assess Re-identification Risk Identify Identify Direct & Indirect Identifiers Assess->Identify Identifies Apply Apply Anonymization Techniques (e.g., Suppression, Generalization) Identify->Apply Informs Review Review Anonymized Data Apply->Review Produces Check Check for Residual Identifiers Review->Check Leads to Check->Apply Re-anonymize if needed Share Share Data in Repository Check->Share If clean

Caption: A step-by-step workflow for the data anonymization process.

Selecting a Data Repository

Issue: I don't know where to deposit my data.

Solution: Choosing the right repository is key to complying with data sharing policies and ensuring the long-term accessibility of your data.

Decision Tree for Repository Selection:

Repository_Selection repo_node repo_node Funder Is a specific repository required by your funder or publisher? Discipline Is there a well-established, community-recognized repository for your discipline? Funder->Discipline No UseFunder Use the required repository. Funder->UseFunder Yes Institutional Does your institution have a repository? Discipline->Institutional No UseDiscipline Use the discipline-specific repository. Discipline->UseDiscipline Yes UseInstitutional Use the institutional repository. Institutional->UseInstitutional Yes UseGeneralist Use a generalist repository (e.g., Figshare, Zenodo, Dryad). Institutional->UseGeneralist No

Caption: A decision tree to guide researchers in selecting an appropriate data repository.

Checklist for Choosing a Repository:

  • Persistence: Does the repository issue a persistent identifier (e.g., DOI)?[20]

  • Preservation: Is there a clear plan for long-term data preservation?[20]

  • Anonymity: If required for double-anonymous peer review, does the repository support anonymous sharing?[20]

  • FAIR Alignment: Does the repository support the FAIR principles?[20]

Data Submission Troubleshooting

Issue: My data submission to a repository failed.

Solution: Submission errors are common and often relate to metadata completeness or file formatting.

Common Submission Errors and Solutions:

Error Message (Example)Likely CauseTroubleshooting Steps
"Metadata is incomplete or invalid."Required metadata fields are missing or contain incorrect information.1. Carefully review the repository's metadata requirements.[21] 2. Ensure all mandatory fields are filled out correctly. 3. Check for formatting errors in dates, names, or other specific fields.
"File format not supported."The file type you are trying to upload is not accepted by the repository.1. Consult the repository's documentation for a list of supported file formats.[22] 2. Convert your files to an open and widely used format where possible (e.g., .csv for tabular data).[22]
"Missing files referenced in metadata."Your metadata file lists files that have not been uploaded.1. Verify that all file names in your metadata sheet exactly match the names of the files you have uploaded, including extensions.[21] 2. Upload any missing files.[21]
"Duplicate project or sample ID."You are trying to register a project or sample that already exists in the system.1. If you have already registered the project or samples, select the option to use existing registrations.[21] 2. Do not create duplicate entries.[21]

Experimental Protocols

Detailed Methodology: Creating a Data Management and Sharing (DMS) Plan

This protocol outlines the steps for creating a DMS plan that aligns with the NIH policy.

  • Review Funder Requirements: Before starting, carefully read the specific data sharing requirements from your funding agency (e.g., the NIH DMS Policy).[23][24] Note any specific elements or formats they require.

  • Use a Template Tool (Optional but Recommended): Utilize tools like the DMPTool, which provides templates that are compliant with various funder requirements.[23][24]

  • Draft Element 1: Data Type:

    • Describe the types of scientific data that will be generated (e.g., genomic data, imaging data, clinical data).[25]

    • Specify the source of the data (e.g., human participants, animal models).[25]

    • Indicate the data formats (e.g., CSV, BAM, DICOM).

    • Estimate the amount of data to be generated.[25]

  • Draft Element 2: Related Tools, Software, and/or Code:

    • List any specialized software or tools required to view, open, or analyze the data.

  • Draft Element 3: Standards:

    • Identify the data and metadata standards that will be used. These may be discipline-specific.

  • Draft Element 4: Data Preservation, Access, and Timelines:

    • Name the repository where the data will be archived.

    • Specify when the data will be shared (no later than the time of an associated publication or the end of the award period).[25]

    • State how long the data will be accessible.

  • Draft Element 5: Access, Distribution, or Reuse Considerations:

    • Describe any limitations on data sharing due to ethical, legal, or technical reasons (e.g., restrictions from informed consent).[10]

    • Explain any processes for gaining controlled access to the data if it is not fully public.

  • Draft Element 6: Oversight:

    • Identify the individual(s) responsible for overseeing the implementation of the DMS plan.[25]

    • Describe how compliance will be monitored and managed.[25]

  • Budgeting:

    • Identify allowable costs for data management and sharing, such as data curation, formatting, and repository fees. Include these costs in your grant budget justification.[11]

  • Review and Finalize:

    • Ensure the plan is clear, concise, and no more than two pages.

    • Have a colleague or data librarian review the plan for completeness and clarity.

References

Technical Support Center: Optimizing Laboratory Protocols for New Biosafety and Biosecurity Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting laboratory protocols to meet evolving biosafety and biosecurity standards. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most significant recent updates to biosafety and biosecurity standards that my lab needs to be aware of?

A1: Two of the most impactful updates in the United States are the 6th Edition of the Biosafety in Microbiological and Biomedical Laboratories (BMBL) and recent amendments to the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. The BMBL 6th Edition places a heightened emphasis on conducting thorough risk assessments for all laboratory procedures and provides more detailed guidance on facility design, safety equipment, and best practices.[1][2][3][4][5][6] The updated NIH Guidelines include new requirements for research involving gene drive modified organisms and have reclassified certain viral agents.[7]

Q2: My research involves lentiviral vectors. How do the new standards affect my protocols?

A2: The updated standards reinforce the need for stringent containment and handling protocols for lentiviral vectors due to their ability to integrate into the host genome. Key considerations include the use of at least Biosafety Level 2 (BSL-2) containment, with BSL-2+ practices often recommended, especially when working with vectors encoding oncogenes or toxins. You will need to ensure your protocols include measures to prevent the generation of replication-competent lentivirus and to decontaminate all waste and work surfaces effectively. A detailed risk assessment is mandatory to determine the appropriate containment level for your specific constructs.

Q3: We are increasingly using CRISPR-Cas9 technology in our lab. What are the primary biosafety concerns and how can we mitigate them?

A3: The primary biosafety concerns with CRISPR-Cas9 technology are the potential for off-target effects, the delivery method of the CRISPR components, and the nature of the gene being edited.[8][9][10][11] To mitigate these risks, it is crucial to use a delivery method with a lower risk profile, such as ribonucleoprotein (RNP) complexes, whenever possible. If using viral vectors for delivery, BSL-2 or BSL-2+ containment is necessary.[8] Your risk assessment should carefully consider the potential consequences of off-target mutations and the function of the target gene. For instance, editing a tumor suppressor gene requires a higher level of caution.

Q4: What is the difference between biosafety and biosecurity, and why are both important?

A4: Biosafety focuses on protecting laboratory personnel and the environment from unintentional exposure to biological agents. This is achieved through the use of appropriate personal protective equipment (PPE), containment equipment, and safe laboratory practices. Biosecurity, on the other hand, aims to prevent the intentional theft, misuse, or release of biological agents. Both are critical for a comprehensive safety program to protect both the researchers and the public.

Q5: How often should we review and update our lab's biosafety protocols?

A5: Biosafety protocols should be reviewed at least annually and updated whenever there are significant changes to experimental procedures, personnel, or equipment.[1] It is also essential to review and update protocols in response to any new institutional, national, or international guidelines. Regular reviews ensure that your lab remains in compliance and that your safety measures are effective.

Troubleshooting Guides

Problem: We are unsure what Biosafety Level (BSL) is appropriate for our new line of research.

Solution:

  • Conduct a Thorough Risk Assessment: This is the foundational step for determining the appropriate BSL. Your risk assessment should identify the hazardous characteristics of the biological agent, the potential for exposure, and the consequences of such an exposure.[1][2][12][13][14]

  • Consult the BMBL and NIH Guidelines: These documents provide detailed descriptions of the practices, safety equipment, and facility design required for each BSL.[4][5]

  • Evaluate the Nature of Your Work: Consider the specific procedures you will be performing. Work that may generate aerosols, for example, will likely require a higher BSL.

  • Seek Guidance from your Institutional Biosafety Committee (IBC): Your IBC is a valuable resource for interpreting guidelines and making final determinations on appropriate biosafety levels.

Problem: Our facility is designated as BSL-2, but our new research involves a higher-risk agent that seems to require BSL-3 practices.

Solution:

  • Explore BSL-2+ Enhancements: In some cases, it may be possible to implement BSL-3 practices within a BSL-2 laboratory. This is often referred to as "BSL-2+" and involves using BSL-3 level personal protective equipment and specialized containment devices.

  • Facility Upgrades: If BSL-2+ is not sufficient, you may need to consider upgrading a portion of your laboratory to meet BSL-3 facility requirements. This can be a significant undertaking and will require careful planning and budgeting.

  • Collaboration: Consider collaborating with an institution that has a BSL-3 facility to conduct the higher-risk portions of your research.

Problem: We are experiencing contamination in our cell cultures despite following our updated protocols.

Solution:

  • Review Aseptic Technique: Ensure all personnel are rigorously following proper aseptic techniques, including proper handwashing, disinfection of work surfaces, and correct use of the biological safety cabinet.

  • Check Equipment: Verify that your biological safety cabinet is certified and functioning correctly. Ensure incubators and other equipment are regularly cleaned and decontaminated.

  • Test for Mycoplasma: Mycoplasma is a common and often undetected source of cell culture contamination. Regularly test your cell lines for mycoplasma.

  • Quarantine New Cell Lines: Always quarantine and test new cell lines before introducing them into your general cell culture stocks.

Data Presentation

Table 1: Laboratory-Acquired Infections (LAIs) by Pathogen Type (1974-2024)

Pathogen TypeNumber of IncidentsPercentage of Total
Bacteria25558.6%
Viruses15736.1%
Fungi102.3%
Parasites102.3%
Prions30.7%

Source: Adapted from a systematic review of laboratory-acquired infections.[15]

Table 2: Cost Comparison of BSL-2 and BSL-3 Facilities

FeatureBSL-2BSL-3
Construction Cost Baseline200-400% higher than BSL-2
Operational Cost Baseline200-800% higher than BSL-2
HVAC System Standard ventilationSingle-pass, directional airflow with HEPA filtration
Personal Protective Equipment (PPE) Lab coats, gloves, eye protectionSolid-front gowns, double gloves, respiratory protection

Source: Data compiled from various sources on laboratory construction and operational costs.[16][17]

Experimental Protocols

Detailed Methodology for Lentiviral Vector Production (BSL-2+)

This protocol is adapted for the production of lentiviral vectors in a BSL-2+ environment, incorporating enhanced safety measures.

Materials:

  • HEK293T cells

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfer plasmid containing the gene of interest

  • Transfection reagent (e.g., calcium phosphate or PEI)

  • Complete cell culture medium

  • 0.45 µm filter

  • Appropriate personal protective equipment (solid-front gown, double gloves, eye protection, and a respirator as determined by your risk assessment)

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Plasmid Preparation: Prepare a mixture of the packaging, envelope, and transfer plasmids in the appropriate ratio.

  • Transfection:

    • Perform the transfection within a certified Class II Biological Safety Cabinet (BSC).

    • Add the plasmid mixture to the cells using your chosen transfection reagent.

    • Incubate the cells for 12-18 hours.

  • Media Change: After incubation, carefully aspirate the transfection medium and replace it with fresh, complete medium. This step should be performed in the BSC to minimize aerosol generation.

  • Virus Harvest:

    • Harvest the viral supernatant at 48 and 72 hours post-transfection.

    • All handling of the viral supernatant must be done in the BSC.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Virus Concentration (Optional): If a higher viral titer is required, the supernatant can be concentrated by ultracentrifugation.

  • Decontamination:

    • All liquid waste containing the virus must be decontaminated with an appropriate disinfectant (e.g., 10% bleach) for at least 30 minutes before disposal.

    • All solid waste (pipette tips, plates, etc.) must be placed in a biohazard bag and autoclaved.

    • Thoroughly decontaminate the BSC and all work surfaces after use.

Adapting a CRISPR-Cas9 Protocol for Enhanced Biosafety (BSL-2)

This protocol outlines modifications to a standard CRISPR-Cas9 experiment to enhance biosafety when working with human cell lines.

Materials:

  • Human cell line of interest

  • Cas9 nuclease (recombinant protein or expression plasmid)

  • Guide RNA (sgRNA) targeting the gene of interest

  • Delivery method (e.g., electroporation, lipid-based transfection)

  • Appropriate personal protective equipment (lab coat, gloves, eye protection)

Procedure:

  • Risk Assessment: Before starting, conduct a risk assessment focusing on the target gene's function and the potential for off-target effects. If targeting a tumor suppressor or other critical gene, consider implementing BSL-2+ practices.

  • gRNA Design and Validation: Use bioinformatic tools to design sgRNAs with high on-target specificity and minimal off-target potential. Validate the efficiency of your sgRNAs in vitro if possible.

  • Delivery of CRISPR Components:

    • Whenever feasible, use a non-viral delivery method such as electroporation of a ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA). This transient delivery method reduces the risk of off-target effects and insertional mutagenesis compared to plasmid-based or viral methods.

    • If using plasmids, ensure they are of high purity to minimize cellular toxicity.

    • All cell manipulations should be performed in a Class II BSC.

  • Cell Culture and Analysis:

    • After delivery of the CRISPR components, culture the cells under standard conditions.

    • When harvesting cells for analysis, handle all materials as potentially biohazardous and decontaminate them appropriately.

  • Waste Disposal: All cell culture waste should be treated as biohazardous and decontaminated according to your institution's guidelines (e.g., autoclaving).

Mandatory Visualizations

Risk_Assessment_Workflow start Start: Identify Experimental Goal identify_hazards Step 1: Identify Biological Agents & Potential Hazards start->identify_hazards assess_procedures Step 2: Assess Laboratory Procedures (e.g., aerosol generation) identify_hazards->assess_procedures evaluate_personnel Step 3: Evaluate Personnel Competency & Training assess_procedures->evaluate_personnel determine_bsl Step 4: Determine Appropriate Biosafety Level (BSL) evaluate_personnel->determine_bsl implement_controls Step 5: Implement Control Measures (PPE, Engineering Controls) determine_bsl->implement_controls review_protocol Step 6: Review & Approve Protocol (IBC Review) implement_controls->review_protocol conduct_experiment Conduct Experiment review_protocol->conduct_experiment monitor_review Monitor & Review (Annual Review, After Incidents) conduct_experiment->monitor_review monitor_review->identify_hazards Re-assess if changes occur PPE_Selection_Decision_Tree start Start: Assess Procedure aerosol_risk Potential for Aerosol Generation? start->aerosol_risk splash_risk Potential for Splashes or Sprays? aerosol_risk->splash_risk No bsc Work in a Class II BSC aerosol_risk->bsc Yes bsl_level Working at BSL-3? splash_risk->bsl_level No face_shield Wear Face Shield or Goggles splash_risk->face_shield Yes respirator Wear Respirator (e.g., N95 or PAPR) bsl_level->respirator Yes standard_ppe Standard PPE: Lab Coat, Gloves, Eye Protection bsl_level->standard_ppe No bsc->splash_risk face_shield->bsl_level respirator->standard_ppe Lentiviral_Workflow cluster_BSL2_Plus BSL-2+ Containment cell_seeding Seed HEK293T Cells transfection Transfect with Plasmids in BSC cell_seeding->transfection media_change Change Media in BSC transfection->media_change harvest Harvest Viral Supernatant in BSC media_change->harvest decontamination Decontaminate All Waste harvest->decontamination end End: Purified Virus decontamination->end start Start start->cell_seeding

References

Navigating Compliance: Consequences of Violating the Executive Order on Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides answers to frequently asked questions regarding the ramifications of non-compliance with the Executive Order (EO) on Improving the Safety and Security of Biological Research. Understanding these consequences is crucial for ensuring uninterrupted research and funding.

Frequently Asked Questions (FAQs)

Q1: What is the primary focus of the Executive Order on Biological Research?

A1: The Executive Order aims to increase oversight and accountability for biological research, particularly "dangerous gain-of-function research". This type of research involves altering an organism in a way that enhances its functions, such as transmissibility or virulence.[1] The EO restricts federal funding for such research, especially when conducted by foreign entities in countries of concern or those lacking sufficient oversight.[1]

Q2: What are the immediate consequences for a grant recipient found in violation of the EO?

A2: A grant recipient found to be in violation of the executive order or its associated regulations may face the immediate revocation of their ongoing federal funding.[1][2][3] This applies not only to the individual researcher but can also extend to their employer or institution.[2][4][5]

Q3: Are there long-term penalties for non-compliance?

A3: Yes. In addition to the immediate loss of funding, individuals, employers, or institutions found in violation may be declared ineligible for federal life-sciences grant funds for a period of up to five years.[1][2][3][4]

Q4: How does the EO affect research collaborations, particularly with foreign institutions?

A4: The Executive Order explicitly requires recipients of federal funding to certify that they do not operate, participate in, or fund any "dangerous gain-of-function research" or other high-risk life-science research in foreign countries that could pose a significant societal or national security risk.[2][3][4][5] This includes countries that do not have oversight standards comparable to those of the United States.[1][3][5]

Q5: What is the institution's responsibility in ensuring compliance?

A5: A violation by a grant recipient can be considered a violation by their employer or institution.[2][4][5] Therefore, institutions are responsible for ensuring their researchers are aware of and compliant with the EO's requirements. This includes implementing internal oversight and reporting mechanisms.

Q6: Are there reporting requirements associated with this Executive Order?

A6: The Director of the Office of Science and Technology Policy (OSTP) is tasked with developing a reporting mechanism for federally funded research institutions to report dangerous gain-of-function research.[2][4] This reporting is intended to be publicly available to the maximum extent possible without compromising national security or intellectual property.[3][5]

Summary of Penalties for Non-Compliance

ConsequenceDescriptionDurationApplicable To
Funding Revocation Immediate termination of ongoing federal funding for the research .Immediate and ongoing for the specific grantIndividual Grant Recipient, Employer, Institution
Ineligibility for Future Funding Prohibition from receiving federal life-sciences grant funds.Up to 5 yearsIndividual Grant Recipient, Employer, Institution

Logical Flow of Non-Compliance Consequences

NonComplianceConsequences Start Violation of Biological Research Executive Order Investigation Investigation and Finding of Non-Compliance Start->Investigation ImmediateConsequences Immediate Consequences Investigation->ImmediateConsequences LongTermConsequences Long-Term Consequences Investigation->LongTermConsequences FundingRevocation Revocation of Ongoing Federal Funding ImmediateConsequences->FundingRevocation Leads to Ineligibility Ineligibility for Future Federal Life-Sciences Grants (Up to 5 Years) LongTermConsequences->Ineligibility Can result in AffectedParties Applicable To: - Individual Grant Recipient - Employer - Institution FundingRevocation->AffectedParties Ineligibility->AffectedParties

Caption: Logical workflow of non-compliance with the Biological Research EO.

References

Validation & Comparative

comparison of the new executive order with the 2024 DURC/PEPP policy

Author: BenchChem Technical Support Team. Date: December 2025

Washington D.C. - A new Executive Order, "Improving the Safety and Security of Biological Research," issued on May 5, 2025, has superseded and paused the implementation of the United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP), which was scheduled to take effect on May 6, 2025.[1][2][3] The executive order directs the Office of Science and Technology Policy (OSTP) and the National Security Advisor to revise or replace the 2024 policy within 120 days.[1][2][4] In the interim, the order mandates a pause on all "dangerous gain-of-function research."[1][5]

This move signals a significant shift in the federal government's approach to overseeing life sciences research that involves pathogens with the potential to cause a pandemic. The 2024 DURC/PEPP policy was intended to create a unified framework for the oversight of such research, replacing earlier policies from 2012, 2014, and the 2017 HHS P3CO Framework.[6][7]

Key Differences at a Glance

The following table summarizes the high-level differences between the now-superseded 2024 DURC/PEPP Policy and the new Executive Order.

Feature2024 DURC/PEPP PolicyMay 5, 2025 Executive Order
Status Superseded before full implementation[1][2]Active and in effect
Primary Focus Unified oversight framework for DURC and PEPP research[6][8]Immediate pause of "dangerous gain-of-function research" and policy reassessment[1][2][5]
Scope of Covered Research Broadly defined categories of experiments with specific agents and toxins[9][10]Initially focused on a pause of a broadly defined "dangerous gain-of-function research"[1][9]
Oversight Mechanism Institutional Review Entity (IRE) at the research institution level, with federal agency review[5][11]Immediate suspension of funding for paused research; development of a new oversight policy by OSTP and the National Security Advisor[1][2]
Immediate Impact on Researchers Required assessment of research projects for DURC/PEPP potential at the time of grant submission[11]Immediate pause of ongoing or planned "dangerous gain-of-function research" and review of all research activities[1][5]

Detailed Comparison

Scope and Definitions

The 2024 DURC/PEPP policy established a two-category framework for identifying research requiring additional oversight.[5][10]

  • Category 1 (DURC): Focused on research involving 15 specific biological agents and toxins and seven categories of experiments that could increase their harmful characteristics.

  • Category 2 (PEPP): Addressed research that was reasonably anticipated to create, transfer, or use a pathogen with enhanced pandemic potential (PEPP).[12] This was a broader category than previous policies and included pathogens that could be modified to pose a significant threat to public health.[3][13]

The new Executive Order introduces the term "dangerous gain-of-function research," which it defines as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1][9] While the full scope of research covered by this definition is subject to further clarification in the forthcoming policy, the immediate effect is a pause on a wide range of research that could potentially fall under this description.

Oversight and Review Process

The 2024 DURC/PEPP policy outlined a multi-layered review process heavily reliant on institutional oversight.

cluster_2024_policy 2024 DURC/PEPP Policy Oversight Workflow PI Principal Investigator (PI) Assesses if research is DURC/PEPP IRE Institutional Review Entity (IRE) Reviews PI's assessment and develops mitigation plan PI->IRE Submits assessment FundingAgency Federal Funding Agency Reviews IRE-approved plans IRE->FundingAgency Submits plan for review Research Research Proceeds (with mitigation) FundingAgency->Research Approves cluster_exec_order May 2025 Executive Order Immediate Workflow ResearchActivities All Ongoing/Planned Research dGOF_Check Is it 'dangerous gain-of-function research'? ResearchActivities->dGOF_Check Pause Research Paused dGOF_Check->Pause Yes Continue Research Continues (subject to existing regulations) dGOF_Check->Continue No NewPolicy OSTP & National Security Advisor Develop New Policy Pause->NewPolicy Awaits new guidance

References

Navigating the Evolving Landscape of Biosafety: A Comparative Analysis of New US Policies and International Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Washington D.C. - Recent updates to United States biosafety and biosecurity policies, including new regulations for gene drive modified organisms and enhanced oversight for dual-use research, have prompted a need for a clear comparison with established international standards. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals to navigate these evolving frameworks, presenting quantitative data, detailed methodologies, and visual workflows to clarify the key differences and overlaps.

The primary international benchmarks in this comparison are the World Health Organization's (WHO) Laboratory Biosafety Manual, 4th Edition (LBM4), which champions a risk-based approach, and the Cartagena Protocol on Biosafety, governing the transboundary movement of living modified organisms (LMOs). On the US side, this guide examines the April and September 2024 revisions to the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules, the 2024 US Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP), and the May 2025 Executive Order on "Improving the Safety and Security of Biological Research."

A Shift in Biosafety Paradigms: From Prescriptive to Risk-Based

A fundamental distinction between the new US policies and the WHO's latest guidance lies in their core philosophies. While the US maintains a more prescriptive framework with defined biosafety levels (BSLs) for specific types of research, the WHO's LBM4 advocates for a comprehensive, evidence-based risk assessment to determine the appropriate biosafety measures.[1] This moves away from a rigid correlation between a pathogen's risk group and a specific BSL, allowing for more flexibility and a nuanced approach based on the specific procedures being conducted.

Quantitative Comparison of Biosafety and Biocontainment

The following tables provide a structured comparison of key quantitative aspects of US and international biosafety standards.

Table 1: Biosafety Level (BSL) and Containment Requirements
FeatureUS Policy (BMBL, 6th Ed. & NIH Guidelines)International Standard (WHO LBM4)Key Differences
Basis for Containment Primarily determined by the Risk Group (RG) of the agent and the nature of the research (e.g., large scale, animal studies).[2][3]Based on a comprehensive, evidence-based risk assessment of the agent, procedures, personnel, and facility.[1]The US system is more prescriptive, directly linking Risk Groups to BSLs. The WHO approach is more flexible, allowing for tailored containment based on a broader risk assessment.
BSL-3 Practices Specific requirements for facility design, ventilation (negative pressure, single-pass air), and personal protective equipment (PPE).[3][4]Recommends similar core containment principles but emphasizes local risk assessment to determine the necessity of all features.While largely aligned, the US has more codified and universally applied facility requirements for BSL-3.
Gene Drive Modified Organisms (GDMOs) Minimum of BSL-2 containment required for all research involving GDMOs.[5][6]No specific international standard for GDMOs; containment would be determined by a case-by-case risk assessment.The US has established a minimum containment level for this emerging technology, whereas the international approach relies on its overarching risk assessment framework.
Risk Group Classification The US classifies certain agents like HIV and Hepatitis B as Risk Group 2.The European Union, for example, classifies HIV and Hepatitis B as Risk Group 3 agents, requiring higher containment.This highlights regional differences in risk perception and classification of the same pathogen.
Table 2: Risk Assessment Frameworks
ComponentUS DURC/PEPP PolicyWHO LBM4 Risk Assessment FrameworkKey Differences
Scope Focused on identifying and mitigating risks of "Dual Use Research of Concern" and research that could create "Pathogens with Enhanced Pandemic Potential."[7][8][9]A universal framework for assessing all biorisks in a laboratory setting, regardless of the nature of the research.[1]The US policy has a narrower, security-focused scope, while the WHO framework is a comprehensive biosafety management tool.
Key Assessment Criteria Considers factors such as the agent's transmissibility, virulence, and potential to overcome countermeasures.[10]Evaluates the biological agent, the procedures to be used, the competency of laboratory staff, and the laboratory environment.The US policy is heavily weighted towards the potential for deliberate misuse or the creation of highly consequential pathogens. The WHO's criteria are broader, encompassing all aspects of laboratory work.
Methodology A structured process involving initial self-assessment by the Principal Investigator (PI), followed by review by an Institutional Review Entity (IRE) and the funding agency.[7]A cyclical process of hazard identification, risk evaluation, and the implementation and review of control measures.[1]The US has a more formalized, multi-tiered review process for high-risk research, while the WHO provides a more general, adaptable methodology for institutions to implement.
Table 3: Laboratory Incident Reporting
AspectUS NIH GuidelinesInternational Recommendations (General)Key Differences
Immediate Reporting Required for spills and accidents in BSL-2 laboratories resulting in an overt exposure, and any spills or accidents in BSL-3 or BSL-4 laboratories with overt or potential exposure.[6][11]International standards like ISO 15189 also require formal incident reporting systems, but specific timelines can vary by country and institution.[12]The US has highly specific and legally mandated immediate reporting requirements for certain incidents.
30-Day Reporting Any significant problems, violations of the NIH Guidelines, or any significant research-related accidents and illnesses must be reported to the NIH Office of Science Policy (OSP) within 30 days.[11]While prompt reporting is a universal principle, a fixed 30-day timeframe is not a universal international standard and is often determined by national or institutional policy.[12]The US has a clear, federally mandated 30-day reporting window for a broad range of incidents.
Reporting Responsibility The responsibility is shared among the Institution, the Institutional Biosafety Committee (IBC), the Biological Safety Officer (BSO), and the Principal Investigator (PI).[11]Generally, the laboratory supervisor or a designated safety officer is responsible, with institutional oversight.The US policy explicitly outlines a shared responsibility model for incident reporting.

Methodologies and Experimental Protocols

The development of these policies is informed by a combination of historical experience with laboratory-acquired infections, expert opinion, and deliberative processes.

US Policy Development: The recent updates to the NIH Guidelines for GDMOs were developed following a public consultation process and were informed by a risk-based approach.[6] The framework for the DURC/PEPP policy evolved from previous US government policies on dual-use research and was shaped by a desire to create a more unified and comprehensive oversight system.[8][9] The Biosafety in Microbiological and Biomedical Laboratories (BMBL), which underpins much of the US biosafety framework, is a consensus document developed by experts from the CDC, NIH, and other institutions.

International Standard Development: The WHO's LBM4 was developed through a global consultative process involving numerous international experts.[8] Its shift to a risk-based methodology reflects a global trend towards more adaptable and sustainable biosafety practices that can be implemented in diverse resource settings.[1]

Visualizing the Biosafety Workflow

The following diagrams illustrate the logical flow of key biosafety processes under both the new US policies and international standards.

DURC_PEPP_Workflow cluster_researcher Researcher/Principal Investigator cluster_institution Institutional Oversight cluster_funder Federal Funding Agency start Proposed Research self_assessment Self-Assessment for DURC/PEPP Criteria start->self_assessment ire_review Institutional Review Entity (IRE) Review self_assessment->ire_review Potential DURC/PEPP Identified not_durc Standard Biosafety Review self_assessment->not_durc No DURC/PEPP Criteria Met risk_mitigation Develop Risk Mitigation Plan ire_review->risk_mitigation funder_review Funding Agency Review risk_mitigation->funder_review funding_decision Funding Decision funder_review->funding_decision research_approved Research Proceeds with Mitigation funding_decision->research_approved Approved research_denied Research Does Not Proceed funding_decision->research_denied Denied

Caption: Workflow for the US DURC/PEPP Policy Review Process.

WHO_Risk_Assessment_Cycle cluster_cycle WHO LBM4 Risk Assessment Cycle gather_info Gather Information on Agent and Procedures evaluate_risk Evaluate Risks of Exposure and Release gather_info->evaluate_risk develop_strategy Develop Risk Control Strategy evaluate_risk->develop_strategy select_measures Select and Implement Control Measures develop_strategy->select_measures review_effectiveness Review Effectiveness of Measures select_measures->review_effectiveness review_effectiveness->gather_info Continual Improvement

Caption: The Cyclical Nature of the WHO LBM4 Risk Assessment Framework.

Conclusion

The new US biosafety policies represent a significant step towards addressing the challenges posed by emerging biotechnologies and the potential for misuse of life sciences research. While generally aligned with the core principles of international standards, the US approach remains more prescriptive and regulatory-driven, particularly in its establishment of a minimum containment level for GDMO research and its detailed oversight framework for DURC/PEPP. In contrast, the WHO's LBM4 provides a more flexible and adaptable framework that places a strong emphasis on local risk assessment and the development of a robust safety culture.

For researchers and institutions, understanding the nuances of these different frameworks is crucial for ensuring compliance and maintaining the highest standards of biosafety and biosecurity. This guide serves as a starting point for navigating this complex and evolving landscape.

References

Scientific Community Grapples with Executive Order on Biological Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Washington D.C. - A recent Executive Order (EO) on "Improving the Safety and Security of Biological Research" has sent ripples through the scientific community, prompting a complex debate around national security, research oversight, and the potential for stifling critical advancements in drug development and disease prevention. This guide provides a comprehensive comparison of the EO's provisions with previous policies, an analysis of the scientific community's response, and a look at the tangible impacts on research, including the suspension of federally funded projects.

The Executive Order, issued on May 5, 2025, aims to bolster oversight of "dangerous gain-of-function research," which it defines as studies that could enhance the pathogenicity or transmissibility of infectious agents.[1][2] The order immediately paused federal funding for such research, both domestically and in foreign countries deemed to have insufficient oversight, pending the development of a new, more stringent regulatory framework within 120 days.[1][2] This move superseded the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (DURC/PEPP) that was finalized in 2024 and scheduled for implementation on May 6, 2025.[3][4][5][6]

Comparing the Directives: EO vs. 2024 DURC/PEPP Policy

The new Executive Order introduces several significant departures from the 2024 DURC/PEPP policy. While both aim to mitigate the risks associated with dual-use research, their scope, definitions, and enforcement mechanisms differ substantially.

FeatureExecutive Order on Improving the Safety and Security of Biological Research2024 U.S. Government Policy for Oversight of DURC and PEPP
Scope of Oversight Extends to all federally funded "dangerous gain-of-function research" and directs the development of a strategy to govern non-federally funded research.[1][2][7]Focused on federally funded research identified as Dual Use Research of Concern (DURC) or involving Pathogens with Enhanced Pandemic Potential (PEPP).[3][4][5][6]
Definition of "Dangerous Research" Broadly defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1][2]Provided more specific criteria for identifying DURC and research involving PEPPs, focusing on a list of 15 agents and 7 categories of experiments.
Immediate Actions Mandated an immediate pause on all federally funded research falling under its definition of "dangerous gain-of-function research."[3]Was set to be implemented on May 6, 2025, providing a structured framework for institutional review and oversight without an immediate, widespread pause.[3][4][5][6]
International Research Explicitly ends federal funding for "dangerous gain-of-function research" in countries of concern or those with inadequate oversight.[1][2][8]Required international collaborations to adhere to U.S. oversight standards but did not impose an outright ban based on country.
Enforcement Includes provisions for the revocation of funding and a potential five-year ban on future federal life-sciences grants for violations.[8]Relied on a tiered system of review and mitigation plans developed by institutions and funding agencies.

The Scientific Community's Response: A Mix of Concern and Calls for Clarity

The response from the scientific community has been multifaceted, with many organizations expressing significant concerns about the EO's potential negative impacts on research. A primary criticism is the vagueness of the term "dangerous gain-of-function research," which critics argue could be interpreted broadly and arbitrarily, leading to the suspension of vital research projects.[3]

The American Society for Microbiology (ASM) voiced apprehension that the pause on research could "unnecessarily hinder scientific progress and will drive the 'best and brightest' away from the field."[9] The Nuclear Threat Initiative (NTI), while acknowledging the positive step towards bolstering oversight, raised concerns that the pause on gain-of-function research, which is not well-defined in the order, could "grind large areas of life science research to a halt in the United States."[10]

In response to the EO, some in the scientific community have proposed alternative approaches to oversight. One prominent suggestion is the creation of an independent federal authority for "bio-responsibility."[7] Proponents of this model argue that it would provide a more balanced and expert-driven approach to risk assessment, moving away from a system where oversight responsibilities primarily lie with the same agencies that fund the research.[7]

Quantifiable Impacts: A Look at Suspended Research

The Executive Order has had immediate and tangible consequences for the research community. Both the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA) have issued notices halting new applications for research that could fall under the EO's definition of "dangerous gain-of-function research."[11][12]

While precise, comprehensive data on the full scope of the impact is still emerging, reports have surfaced of numerous grant suspensions. It has been reported that at least 40 NIH-funded research projects were initially suspended, with a significant portion of these focused on critical public health threats.

Impact Area Reported Figures Source
Total NIH Grants Suspended At least 40 initially suspended
Tuberculosis Research Grants Suspended At least 22
Additional NIH Awards Flagged for Potential Suspension 172
Broader NIH Grant Cancellations (related to multiple EOs) Over 1,800 grants totaling $8 billion[13]
USDA Funding Freeze (related to multiple EOs) Over $6 billion[14]

It is important to note that the larger figures for grant cancellations and funding freezes are linked to a series of executive orders and not solely attributable to the biological research EO.

A Case Study: Suspended Tuberculosis Research

A significant number of the suspended NIH grants were focused on tuberculosis (TB) research. This research is fundamental to understanding how Mycobacterium tuberculosis, the bacterium that causes TB, develops resistance to antibiotics and evades the human immune system. The long-term goal of such research is to develop new drugs and vaccines to combat a disease that remains a major global health threat.

Experimental Protocols of Suspended-Type Research

While the exact protocols of the suspended projects are not publicly available, the methodologies employed in this field of research are well-established. They often involve a combination of genetic and phenotypic analyses to identify and characterize drug resistance mechanisms and host-pathogen interactions.

1. Identification of Drug Resistance Genes:

  • Objective: To identify the specific genetic mutations in Mycobacterium tuberculosis that confer resistance to antibiotic drugs.

  • Methodology:

    • Genomic Sequencing: Whole-genome sequencing of drug-resistant strains of M. tuberculosis is performed to identify mutations that are not present in drug-susceptible strains. Portable sequencing devices like the MinION can be used for rapid analysis.[1]

    • Polymerase Chain Reaction (PCR): PCR-based methods are used to amplify specific genes known to be associated with drug resistance, followed by sequencing to detect mutations.[1]

    • Drug Susceptibility Testing (DST): Phenotypic tests, such as the BACTEC MGIT 960 system, are used to determine the concentration of a drug required to inhibit the growth of the bacteria, confirming the resistance phenotype.[11]

2. Investigating Immune Evasion Mechanisms:

  • Objective: To understand how Mycobacterium tuberculosis avoids being destroyed by the host's immune cells, such as macrophages.

  • Methodology:

    • Cell Culture Models: Human or murine macrophage cell lines are infected with M. tuberculosis. Researchers then study the host-pathogen interactions at a molecular level.

    • Genetic Manipulation of M. tuberculosis: Specific genes in the bacterium that are suspected of being involved in immune evasion are "knocked out" or altered. The effect of these mutations on the bacterium's ability to survive within macrophages is then assessed.

    • Proteomics and Transcriptomics: Techniques like mass spectrometry and RNA sequencing are used to analyze the proteins and genes that are expressed by both the bacterium and the host cell during infection to identify key molecules involved in the immune evasion process.[15]

Visualizing the Impact and Proposed Alternatives

To better understand the logical flow of the Executive Order's impact and the proposed alternative, the following diagrams are provided.

EO_Impact EO Executive Order on Improving the Safety and Security of Biological Research Pause Immediate Pause on Federally Funded 'Dangerous Gain-of-Function' Research EO->Pause NewPolicy Development of New Oversight Policy (within 120 days) Pause->NewPolicy NIH_USDA NIH and USDA Halt New Grant Applications Pause->NIH_USDA Suspension Suspension of Existing Research Grants (e.g., TB research) NIH_USDA->Suspension Uncertainty Uncertainty and Disruption in the Scientific Community Suspension->Uncertainty

Workflow of the Executive Order's Impact

Proposed_Alternative CurrentModel Current Oversight Model (Pre-EO) Funding agencies also responsible for oversight ProposedModel Proposed Alternative: Independent 'Bio-responsibility' Authority CurrentModel->ProposedModel Shift to RiskAssessment Independent Risk-Benefit Assessment ProposedModel->RiskAssessment ClearGuidelines Development of Clear and Consistent Guidelines ProposedModel->ClearGuidelines Trust Increased Trust and Collaboration between Scientists and Regulators RiskAssessment->Trust ClearGuidelines->Trust

Proposed Alternative Oversight Framework

The coming months will be critical in shaping the future of biological research in the United States. The scientific community awaits the new policy framework with the hope that it will strike a balance between ensuring national security and fostering the innovation necessary to address pressing global health challenges.

References

New Executive Orders Send Shockwaves Through Scientific Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Washington D.C. - A series of executive orders signed in 2025 have ushered in a new era of federal oversight for scientific research, leading to the abrupt termination of hundreds of grants, stalling critical projects, and creating an atmosphere of uncertainty within the academic community. Researchers in fields deemed low-priority by the current administration, such as climate change, diversity, equity, and inclusion (DEI), and LGBTQ+ health, have been disproportionately affected, raising concerns about the future of scientific inquiry and innovation in the United States.

The most sweeping of these is the August 7, 2025, executive order that grants political appointees new authority to review and approve federal research grants to ensure they align with the administration's priorities.[1] This has led to a contentious shift in the grant approval process, which has traditionally been guided by peer review. Critics argue that this move politicizes science and undermines the merit-based system that has been the bedrock of American research for decades.

This report presents a series of comparison guides detailing case studies of research projects impacted by these new executive orders. The guides provide an objective look at the research that has been defunded, including its stated goals, methodologies, and, where available, preliminary findings. It also explores the alternatives researchers are pursuing in the face of these funding challenges.

Comparison Guide 1: Research on Diversity, Equity, and Inclusion (DEI) and LGBTQ+ Health

Research projects focusing on DEI and the health of LGBTQ+ individuals have been significantly impacted by the new executive orders. The administration has explicitly stated that it will not fund initiatives that "promote 'anti-American values'" or recognize sex beyond a male-female binary. This has resulted in the termination of numerous grants aimed at understanding and addressing health disparities within these communities.

Case Study: Dr. Brittany Charlton, Harvard T.H. Chan School of Public Health

Dr. Brittany Charlton, a leading researcher in LGBTQ+ health, had multiple NIH-funded grants abruptly terminated. Her work focused on critical areas of health disparities affecting the LGBTQ+ community.

Research Project TitleStated GoalsQuantitative Data (Pre-Termination)
Obstetrical Outcomes for Lesbian, Gay, and Bisexual WomenTo document and analyze obstetrical outcomes for sexual minority women to identify and mitigate health disparities.Data from the Nurses' Health Study II cohort, including 92,314 women, was being analyzed to compare outcomes.[2]
Impact of Discriminatory Laws on LGBTQ+ Youth Mental HealthTo investigate the correlation between discriminatory legislation and mental health outcomes among LGBTQ+ adolescents.The project was designed to collect and analyze longitudinal data from national surveys of youth.

Experimental Protocols:

Dr. Charlton's research on obstetrical outcomes utilized a longitudinal cohort study design, analyzing data from the Nurses' Health Study II. This involved statistical analysis of large datasets to identify trends and disparities in health outcomes based on sexual orientation. The study on the mental health of LGBTQ+ youth was designed as a prospective cohort study, intending to follow a large group of adolescents over time to assess the impact of new legislation on their mental well-being. Data collection methods were to include validated mental health questionnaires and tracking of legislative changes at the state level.

Alternative Approaches:

In response to the termination of her federal funding, Dr. Charlton and her colleagues are actively seeking alternative funding from private foundations and philanthropic organizations that prioritize LGBTQ+ health research.[3] They are also focusing on publishing findings from previously collected data to ensure the knowledge gained is not lost.

experimental_workflow cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_dissemination Dissemination A Nurses' Health Study II Cohort Data C Statistical Analysis of Obstetrical Outcomes A->C B National Youth Surveys D Correlation Analysis of Laws and Mental Health B->D E Peer-Reviewed Publications C->E F Policy Briefs D->F

Workflow for Dr. Charlton's LGBTQ+ Health Research.

Comparison Guide 2: Climate Change Research

The executive orders have also taken a direct aim at climate change research, with the administration seeking to reshape the U.S. Global Change Research Program and withdrawing from international climate agreements.[4] The stated goal is to increase domestic fossil fuel production, leading to the cancellation of numerous grants funding research into the impacts of climate change and the development of renewable energy technologies.

Case Study: Dr. Kelton Minor, Columbia University

Dr. Kelton Minor, a postdoctoral research scientist at Columbia University's Data Science Institute, had his NIH Director's Early Independence Award canceled. His research leverages large-scale datasets to understand human adaptation to environmental changes.

Research Project TitleStated GoalsQuantitative Data (Pre-Termination)
Human Adaptation to Environmental and Technological ChangesTo use large-scale datasets from wearables and social media to study how climate change impacts human well-being, including sleep and mental health.Analysis of data from over 47,000 individuals across 68 countries showed that rising ambient temperatures are eroding human sleep globally.[5]

Experimental Protocols:

Dr. Minor's research employed a "planetary social and behavioral data science" approach. This involved the collection and analysis of massive, passively collected datasets, such as those from sleep-tracking wearables and sentiment analysis of social media posts. For example, his sleep study analyzed billions of minute-level sleep observations to correlate sleep patterns with temperature fluctuations. This methodology allows for real-world, large-scale insights into the subtle but significant impacts of climate change on human populations.

Alternative Approaches:

Following the cancellation of his grant, Dr. Minor has been vocal about the impact on his research and career. He and other researchers in similar positions are exploring funding opportunities from private foundations, international research councils, and universities that have committed to supporting climate change research. There is also a growing movement to create "data rescue" projects to archive and preserve valuable climate data that may be at risk of being lost due to the shift in federal priorities.

logical_relationship A Executive Order on Grant Oversight B Politicization of Grant Review A->B C Termination of Climate Change Research Grants B->C D Loss of Critical Climate Data C->D E Impeded Progress on Climate Adaptation Strategies C->E F Increased Reliance on Alternative Funding C->F G Focus on 'Data Rescue' Initiatives D->G

Impact of Executive Order on Climate Research.

The Broader Impact and the Search for Alternatives

The cancellation of hundreds of NIH grants at Columbia University, totaling approximately $250 million, exemplifies the widespread impact of the new executive orders.[6] The university announced that nearly 180 researchers would receive termination or nonrenewal notices.[7] While the administration cited the university's response to on-campus protests as the reason for the cancellations, the move has been widely criticized as an attack on academic freedom and scientific research.

In response to these challenges, the scientific community is exploring a range of alternative funding mechanisms. These include:

  • Private Foundations and Philanthropy: Organizations like the Bill & Melinda Gates Foundation and the Chan Zuckerberg Initiative are increasingly seen as vital sources of support for basic and applied research.[8]

  • Crowdfunding: Platforms that allow researchers to appeal directly to the public for funding are gaining traction for smaller-scale projects.[9]

  • International Collaboration: Researchers are forging stronger partnerships with international institutions and funding bodies to sustain their work.

  • University-led Initiatives: Some universities are establishing internal funds to provide bridge funding for researchers who have lost federal grants.

The long-term consequences of this shift in federal research policy remain to be seen. However, the immediate impact is a significant disruption to the scientific enterprise, with the potential to delay critical discoveries and discourage the next generation of scientists. The scientific community's ability to adapt and find new models of support will be crucial in navigating this challenging new landscape.

References

Navigating the New Era of Biosafety: A Comparative Guide to Institutional Preparedness

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As researchers, scientists, and drug development professionals adapt to the latest biosafety guidelines, a thorough understanding of their institutional interpretation is paramount for ensuring compliance and maintaining a safe research environment. This guide provides a comparative analysis of key biosafety protocols and technologies, supported by experimental data, to empower institutions in validating their implementation of these new standards. The forthcoming updates to the National Institutes of Health (NIH) Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules, effective June 1, 2025, emphasize increased transparency through public access to Institutional Biosafety Committee (IBC) rosters and meeting minutes.[1][2] This shift, alongside evolving regulations for Biosafety Level 3 (BSL-3) facilities, necessitates a proactive approach to re-evaluating and reinforcing existing safety measures.[3]

Core Biosafety Equipment: A Performance Comparison

The selection and proper functioning of core biosafety equipment are foundational to mitigating risks in the laboratory. This section compares the performance of essential equipment based on available data.

Table 1: Performance Comparison of Biological Safety Cabinets (BSCs)
FeatureClass I BSCClass II BSC (Type A2)Class III BSC
Personnel Protection YesYesYes (Highest Level)
Product Protection NoYesYes
Environmental Protection YesYesYes
Typical Use Cases Housing equipment (centrifuges), animal cage dumpingSterile cell culture, microbiology, pharmaceutical compoundingWork with BSL-4 agents, high-risk infectious agents
Airflow Pattern Inward airflow, HEPA-filtered exhaustHEPA-filtered downward laminar flow, HEPA-filtered exhaustGas-tight enclosure, HEPA-filtered supply and exhaust

Class I cabinets protect the user and the environment but not the product from contamination. Class II cabinets offer protection for the user, environment, and the product. Class III cabinets provide the maximum level of containment for personnel, product, and the environment and are required for work with the most hazardous pathogens.[4][5][6][7]

Table 2: HEPA Filter Efficiency Standards
StandardMinimum EfficiencyParticle Size for Testing
DOE-STD-3020-2015 (US) 99.97%0.3 µm
EN 1822 (Europe) 99.95% (H13) - 99.999995% (U17)Most Penetrating Particle Size (MPPS), typically 0.1-0.2 µm
ISO 29463 (International) ISO 35 H (99.95%) - ISO 75 U (99.99997%)Most Penetrating Particle Size (MPPS)

HEPA filters are critical components of BSCs and cleanrooms. Their performance is defined by their ability to remove a high percentage of airborne particles. Different international standards exist, but all ensure a high level of filtration efficiency.[8][9][10]

Advanced Research Protocols: Performance and Methodologies

The updated guidelines will invariably impact protocols for advanced research areas such as viral vector production and cell line engineering. This section provides a comparative overview of common techniques and detailed experimental protocols.

Table 3: Comparison of AAV Production Yields in Different Cell Culture Media
Cell Culture MediumAAV SerotypeProduction SystemViral Titer (vg/mL)Reference
SFM4Transfx-293AAV2Suspension HEK2933.33E+08 IVP/mL[1]
F17 MediumAAV2Suspension HEK2931.28E+08 IVP/mL[1]
DMEM + 2% FBSAAV2-DJAdherent HEK293TVaries with additives[2]
DMEM + 1% FBSAAV2-DJAdherent HEK293TVaries with additives[2]

The choice of cell culture medium significantly impacts the yield of adeno-associated virus (AAV) vectors. Suspension cultures are becoming more prevalent for scalability, and specialized media formulations can enhance productivity.[11]

Table 4: Comparison of Lentiviral Vector Transduction Efficiency Enhancement
Enhancement AgentTarget CellsFold Increase in Transduction EfficiencyReference
PolybreneVariousVaries by cell type and concentration[12]
DEAE-DextranVariousGenerally superior to polybrene in tested cell lines[12]
PEIHEK-293TComparable to Lipofectamine for transfection

Polycations like Polybrene and DEAE-Dextran are commonly used to increase the efficiency of lentiviral transduction by neutralizing the charge repulsion between the viral particles and the cell membrane.[12]

Visualizing Biosafety Workflows and Pathways

To aid in the institutional interpretation and implementation of the new biosafety guidelines, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships.

Institutional_Biosafety_Guideline_Interpretation cluster_guidelines New Biosafety Guidelines (e.g., NIH, CDC) cluster_interpretation Institutional Interpretation & Implementation cluster_compliance Compliance & Reporting Guideline_Release Release of New Biosafety Guidelines Risk_Assessment Conduct Institutional Risk Assessment Guideline_Release->Risk_Assessment Initiates Policy_Revision Revise Institutional Biosafety Policies & SOPs Risk_Assessment->Policy_Revision IBC_Training Train IBC Members & Research Staff Policy_Revision->IBC_Training Protocol_Review Review & Approve Research Protocols under New Guidelines IBC_Training->Protocol_Review Public_Posting Publicly Post IBC Roster & Meeting Minutes Protocol_Review->Public_Posting Annual_Reporting Annual Reporting to Regulatory Bodies Protocol_Review->Annual_Reporting

Institutional interpretation workflow for new biosafety guidelines.

AAV_Production_Workflow Cell_Culture Suspension HEK293T Cell Culture Transfection Triple Plasmid Transfection Cell_Culture->Transfection Incubation Incubation & Virus Production Transfection->Incubation Harvest Cell Lysis & Harvest Incubation->Harvest Purification Iodixanol Gradient Purification Harvest->Purification QC Quality Control (qPCR, SDS-PAGE, TEM) Purification->QC Final_Product Purified AAV Vector QC->Final_Product

A sample experimental workflow for AAV production in suspension cells.

Detailed Experimental Protocols

To facilitate the validation of institutional procedures, this section provides detailed methodologies for key experiments.

Protocol 1: HEPA Filter Integrity Testing (Photometer Method)

Objective: To confirm that a HEPA filter is free from leaks in the filter media, sealant, and frame.

Materials:

  • Aerosol photometer

  • Aerosol generator (e.g., using Poly-alpha olefin - PAO)

  • Pressurized air or nitrogen source

  • Tubing and connections

Procedure:

  • Preparation: Turn on the Biological Safety Cabinet (BSC) and allow it to run for at least 15 minutes to stabilize.

  • Upstream Concentration Measurement: Introduce the aerosol challenge upstream of the HEPA filter. Connect the photometer's upstream sampling port to the upstream test port of the BSC. The photometer should read 100% or be calibrated to a baseline of 100%.

  • Downstream Leak Scanning: Switch the photometer to the downstream measurement mode. Scan the entire downstream face of the HEPA filter and the filter perimeter with the photometer probe.

  • Scanning Technique: Move the probe in slightly overlapping strokes, approximately 1 inch from the filter face, at a rate of no more than 2 inches per second.

  • Leak Detection: A leak is indicated by a photometer reading greater than 0.01% of the upstream aerosol concentration.

  • Seals and Gaskets: Pay special attention to the filter seals and gaskets, as these are common locations for leaks.

  • Documentation: Record the results, including the locations of any leaks identified. Leaks must be repaired or the filter replaced, followed by re-testing.

Protocol 2: Vaporized Hydrogen Peroxide (VHP) Decontamination of a BSL-3 Laboratory

Objective: To achieve a validated 6-log reduction of a resistant biological indicator in a BSL-3 laboratory.

Materials:

  • Vaporized Hydrogen Peroxide (VHP) generator

  • 35% Hydrogen Peroxide solution

  • Biological Indicators (BIs) (e.g., Geobacillus stearothermophilus spores)

  • Chemical Indicators (CIs)

  • Fans for air circulation

  • VHP sensors for monitoring concentration

Procedure:

  • Preparation: Seal the BSL-3 laboratory, including all doors, windows, and penetrations. Place BIs and CIs in locations that are challenging to decontaminate (e.g., corners, inside equipment).

  • Dehumidification: The VHP generator will first circulate dry air to reduce the relative humidity within the laboratory to a setpoint (e.g., <40% RH).

  • Conditioning: The generator begins to introduce VHP into the space to rapidly raise the concentration to the desired level.

  • Decontamination: The VHP concentration is maintained at the target level for a validated contact time to ensure microbial kill. Fans are used to ensure even distribution of the VHP.

  • Aeration: The generator stops introducing VHP and begins to break it down into water and oxygen. The ventilation system of the laboratory is used to exhaust the remaining VHP until the concentration drops to a safe level (e.g., <1 ppm).

  • Validation: Aseptically collect the BIs and incubate them according to the manufacturer's instructions. No growth in the BIs indicates a successful decontamination cycle.

Protocol 3: High-Yield AAV Production in Suspension HEK293T Cells

Objective: To produce a high titer of recombinant AAV vectors using a scalable suspension cell culture system.

Materials:

  • Suspension-adapted HEK293T cells

  • Serum-free suspension culture medium (e.g., SFM4Transfx-293)

  • Triple plasmids: pAAV-GOI (Gene of Interest), pHelper, and pAAV-Rep/Cap

  • Transfection reagent (e.g., PEI)

  • Shake flasks or bioreactor

  • Iodixanol for density gradient purification

  • qPCR reagents for viral titer determination

Procedure:

  • Cell Culture: Culture suspension HEK293T cells in serum-free medium in shake flasks on an orbital shaker in a humidified CO2 incubator. Maintain cell viability above 95%.

  • Transfection: On the day of transfection, dilute the cells to the optimal density. Prepare the plasmid DNA mixture (pAAV-GOI, pHelper, pAAV-Rep/Cap) and the transfection reagent in separate tubes with serum-free medium. Combine the two solutions, incubate briefly, and add to the cell culture.

  • Virus Production: Incubate the transfected cells for 48-72 hours.

  • Harvest: Harvest the cells by centrifugation. The supernatant can also be collected as some AAV serotypes are secreted into the medium.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and perform freeze-thaw cycles to release the viral particles.

  • Purification: Treat the lysate with a nuclease to digest cellular DNA and RNA. Purify the AAV particles using an iodixanol step-gradient ultracentrifugation.

  • Quality Control: Determine the viral genome (vg) titer by qPCR. Assess the purity and integrity of the viral proteins (VP1, VP2, VP3) by SDS-PAGE and silver staining. The morphology of the viral particles can be visualized by transmission electron microscopy (TEM).

This guide serves as a starting point for institutions to critically evaluate and validate their biosafety protocols in light of the new guidelines. A commitment to robust risk assessment, continuous training, and transparent documentation will be essential for navigating the evolving landscape of biosafety and ensuring the continued safety and integrity of biomedical research.

References

Navigating the New Landscape: Assessing the Long-Term Impact of the Executive Order on Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

An Executive Order (EO) introducing new restrictions on gain-of-function (GoF) research has sent ripples through the virology community, prompting a critical reassessment of research trajectories and methodologies.[1][2] This guide provides a comprehensive comparison of the research landscape before and after the EO, offering objective analysis and supporting data to aid researchers, scientists, and drug development professionals in navigating this evolving environment. The EO's primary aim is to enhance the safety and security of biological research by terminating or suspending federal funding for certain GoF studies, particularly those conducted in foreign countries of concern, and by increasing oversight for such research domestically.[3][4][5][6]

Quantitative Impact on Virology Research Funding and Projects

The full quantitative impact of the most recent Executive Order on virology research is still unfolding, and comprehensive official data remains limited. However, initial reports and historical precedent offer a glimpse into the potential scale of its effect.

Following the issuance of the EO, the National Institutes of Health (NIH) announced the termination of funding for GoF research in specified foreign locations and the suspension of funding for other such projects pending new policy implementation.[3][7] One report indicated that an NIH review following the executive order led to the suspension of 40 experiments, which included eleven tuberculosis studies that scientists had previously considered safe.[8][9]

For historical context, a similar funding pause on GoF research in 2014 affected 18 NIH-funded research projects.[10] This precedent suggests that the current, more stringent EO could have a numerically larger impact on the portfolio of federally funded virology research. The lack of a readily available, detailed public list of affected projects and their funding levels presents a challenge for a precise quantitative assessment at this time.

MetricPre-Executive OrderPost-Executive Order (Based on available data)
Federally Funded GoF Projects Ongoing, with oversight under previous frameworks.Termination of projects in "countries of concern"; suspension of other "dangerous" GoF research.[3][7]
Reported Suspended Experiments Not applicable.40 experiments suspended in an initial NIH review.[8][9]
Historical Precedent (2014 Moratorium) Not applicable.18 NIH-funded projects were affected.[10]
International Collaborations Robust, with funding for GoF research in various countries.Significantly curtailed, with a ban on funding in specified nations.[4][5] Potential to discourage international scientific partnerships.[11]

Comparing Research Approaches: Gain-of-Function vs. Alternatives

The EO has intensified the debate around the necessity of GoF research versus the viability of alternative methodologies. This section compares these approaches to inform experimental design and grant applications.

Research ApproachDescriptionAdvantagesDisadvantages & Limitations
Gain-of-Function (GoF) Research Involves altering a pathogen to enhance its transmissibility, virulence, or host range to study potential pandemic threats.- Directly investigates mechanisms of viral evolution and adaptation. - Can predict potential pandemic-causing mutations. - Informs the development of broadly effective vaccines and therapeutics.- Inherent biosafety and biosecurity risks. - Subject to stringent and sometimes uncertain regulatory oversight. - Potential for public and political controversy.
Loss-of-Function Research Involves inactivating or removing a gene to study its normal function.- Lower biosafety risk compared to GoF. - Can identify essential viral genes as drug targets.- May not fully elucidate the mechanisms of enhanced virulence or transmissibility.
Low-Pathogenicity Virus Studies Utilizes less harmful viral strains as models for more dangerous counterparts.- Significantly reduced biosafety concerns. - Can provide foundational knowledge of viral biology.- Findings may not be directly translatable to highly pathogenic strains.
In Silico Modeling Uses computational simulations to predict viral evolution and spread.- No biological risk. - Can analyze vast datasets and model complex scenarios.- Predictions are only as good as the underlying data and algorithms. - Lacks the biological complexity of in vivo systems.
Single-Protein/Replication-Incompetent Virus Studies Focuses on individual viral components or viruses that cannot fully replicate.- High level of safety. - Allows for detailed study of specific molecular interactions.- Does not capture the full lifecycle and pathogenic potential of the virus.

Experimental Protocols in Virology Research

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section outlines key methodologies central to the ongoing discourse on GoF and its alternatives.

Protocol 1: Assessing Viral Pathogenicity and Transmissibility (Animal Model)
  • Virus Preparation: A well-characterized, low-passage virus stock is prepared and titrated to determine the concentration of infectious particles (e.g., Plaque-Forming Units/mL or TCID50/mL).

  • Animal Inoculation: A suitable animal model (e.g., ferrets for influenza, transgenic mice expressing human receptors) is inoculated with a defined dose of the virus via a relevant route (e.g., intranasal, intratracheal).

  • Clinical Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, changes in body temperature, and morbidity.

  • Viral Shedding and Load: Samples (e.g., nasal washes, throat swabs, tissue homogenates) are collected at various time points post-infection to quantify viral shedding and replication using techniques like qPCR or plaque assays.

  • Transmission Studies: Naive animals are co-housed with infected animals (direct contact) or placed in adjacent cages with shared airflow (aerosol transmission) to assess the efficiency of virus spread.

  • Pathological Analysis: Tissues are collected at the end of the experiment for histopathological examination to determine the extent of tissue damage and inflammation.

Protocol 2: Generation of a Recombinant Virus (Gain-of-Function Example)
  • Gene Synthesis and Cloning: The gene of interest with the desired mutation(s) is synthesized and cloned into a viral reverse genetics plasmid.

  • Plasmid Transfection: A set of plasmids encoding the entire viral genome, including the plasmid with the mutated gene, are co-transfected into a suitable cell line (e.g., 293T cells).

  • Virus Rescue: The supernatant from the transfected cells, containing the rescued recombinant virus, is harvested.

  • Virus Amplification and Sequencing: The rescued virus is amplified in a suitable cell line or embryonated chicken eggs, and its entire genome is sequenced to confirm the presence of the intended mutations and the absence of off-target changes.

  • Phenotypic Characterization: The resulting recombinant virus is then characterized for its growth kinetics, virulence, and transmissibility using protocols such as the one described above.

Visualizing Key Pathways and Workflows

To further clarify the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz.

Viral_Entry_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis NF_kB NF-κB Pathway Receptor->NF_kB PI3K_Akt PI3K/Akt Pathway Endosome->PI3K_Akt MAPK MAPK Pathway Endosome->MAPK Replication Viral Replication PI3K_Akt->Replication MAPK->Replication Immune_Response Host Immune Response NF_kB->Immune_Response Replication->Virus Assembly & Release

Caption: Key signaling pathways activated during viral entry and replication.

GoF_Workflow cluster_planning Phase 1: Planning & Approval cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Dissemination Hypothesis Formulate Hypothesis (e.g., mutation increases transmissibility) Design Experimental Design (in silico, in vitro, in vivo) Hypothesis->Design Oversight Institutional & Federal Oversight Review (P3CO Framework) Design->Oversight Generation Generate Mutant Virus (Reverse Genetics) Oversight->Generation Approval Characterization Phenotypic Characterization (Pathogenicity & Transmissibility) Generation->Characterization Data_Analysis Data Analysis & Interpretation Characterization->Data_Analysis Publication Publication with Risk Mitigation Plan Data_Analysis->Publication

Caption: A generalized workflow for gain-of-function virology research.

This guide aims to provide a foundational resource for the virology community as it adapts to the evolving regulatory landscape. By understanding the quantitative and qualitative impacts of the Executive Order, comparing the available research methodologies, and adhering to rigorous experimental protocols, researchers can continue to advance our understanding of viral threats while upholding the highest standards of safety and biosecurity.

References

A Comparative Analysis of Gain-of-Function Research Definitions: Executive Order vs. Previous NIH Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the definition of "gain-of-function" (GoF) research as outlined in the May 5, 2025, Executive Order 14292, and the previous framework utilized by the National Institutes of Health (NIH), known as the Department of Health and Human Services (HHS) P3CO Framework. This document is intended for researchers, scientists, and drug development professionals to clarify the evolving regulatory landscape of GoF research.

The recent Executive Order introduces a broad definition of "dangerous gain-of-function research," warranting a close examination of its components against the prior NIH guidance to understand the implications for ongoing and future research projects.

Key Definitional Differences at a Glance

The following table summarizes the core distinctions between the two definitions:

FeatureExecutive Order 14292 Definition of "Dangerous Gain-of-Function Research"Previous NIH Approach (HHS P3CO Framework)
Primary Terminology "Dangerous gain-of-function research""Research involving enhanced potential pandemic pathogens (ePPPs)"
Core Definition Scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility.[1]Research reasonably anticipated to create, transfer, or use a potential pandemic pathogen that has been enhanced to be likely highly transmissible and/or virulent in humans.
Scope of Pathogens Applies to any "infectious agent or toxin with the potential to cause disease."[1]Focused on "potential pandemic pathogens" (PPPs), which are pathogens capable of "wide and uncontrollable spread" and causing "significant morbidity and/or mortality" in humans.[2]
Specified Outcomes of Concern Includes a broad list of outcomes such as enhancing harmful consequences, disrupting immune responses, conferring resistance to treatments, increasing stability or transmissibility, altering host range, enhancing human susceptibility, or reconstituting extinct pathogens.[1]Primarily concerned with enhancements that make a pathogen "likely highly transmissible and likely capable of wide and uncontrollable spread in human populations" and "likely highly virulent and likely to cause significant morbidity and/or mortality in humans."[2]
Context of "Gain-of-Function" The term "gain-of-function" is used directly and broadly to encompass a wide range of experimental outcomes that increase the hazardous characteristics of a pathogen.The P3CO framework avoids the general term "gain-of-function" and instead focuses on a specific subset of research that creates "enhanced" potential pandemic pathogens.

Detailed Comparison of Definitions

Executive Order 14292: A Broadened Scope

Executive Order 14292, issued on May 5, 2025, defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1] This definition is further clarified by a list of "covered research activities" that could lead to significant societal consequences. These activities include research that:

  • Enhances the harmful consequences of the agent or toxin.

  • Disrupts beneficial immunological responses or vaccine effectiveness.

  • Confers resistance to prophylactic or therapeutic interventions.

  • Increases the stability, transmissibility, or dissemination of the agent or toxin.

  • Alters the host range or tropism of the agent or toxin.

  • Enhances the susceptibility of a human host population.

  • Generates or reconstitutes an eradicated or extinct agent or toxin.[1]

This definition is notably broad, applying to any infectious agent or toxin, not just those with pandemic potential.

The Preceding NIH Framework: HHS P3CO

Prior to the Executive Order, the NIH's approach to overseeing this area of research was guided by the HHS P3CO (Potential Pandemic Pathogen Care and Oversight) Framework. This framework was established in 2017 to guide funding decisions for research involving "enhanced potential pandemic pathogens" (ePPPs).[2][3]

The P3CO framework was more narrowly focused than the new Executive Order. It applied to research that was "reasonably anticipated to create, transfer, or use" a potential pandemic pathogen that had been modified to become "likely highly transmissible and likely capable of wide and uncontrollable spread in human populations" and "likely highly virulent and likely to cause significant morbidity and/or mortality in humans."[2]

The P3CO framework was developed out of a deliberative process that also considered the concept of "Dual Use Research of Concern" (DURC), which refers to life sciences research that could be directly misapplied to pose a significant threat to public health and safety.[4][5] The P3CO framework represented a specific application of this principle to pathogens with pandemic potential.

Visualizing the Definitional Workflows

The following diagrams illustrate the logical flow of each definition, providing a visual guide for researchers to assess their work against these frameworks.

EO_Definition_Workflow cluster_input Start: Proposed Research cluster_criteria EO 14292 Criteria cluster_output Classification start Involves an infectious agent or toxin? q1 Potential to enhance pathogenicity or transmissibility? start->q1 Yes q2 Results in a listed 'covered research activity'? q1->q2 Yes not_dangerous_gof Not classified as 'Dangerous Gain-of-Function Research' q1->not_dangerous_gof No dangerous_gof Considered 'Dangerous Gain-of-Function Research' q2->dangerous_gof Yes q2->not_dangerous_gof No

Caption: Workflow for the EO's definition of "dangerous gain-of-function research."

NIH_P3CO_Workflow cluster_input Start: Proposed Research cluster_criteria HHS P3CO Framework Criteria cluster_output Classification start Involves a potential pandemic pathogen (PPP)? q1 Reasonably anticipated to create, transfer, or use an enhanced PPP? start->q1 Yes q2 Enhanced PPP likely highly transmissible AND likely highly virulent in humans? q1->q2 Yes not_eppp_research Not subject to P3CO Review q1->not_eppp_research No eppp_research Subject to P3CO Review q2->eppp_research Yes q2->not_eppp_research No

References

evaluating the effectiveness of the new oversight mechanisms for biological research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to New Oversight Mechanisms for Biological Research

The landscape of biological research oversight is undergoing significant transformation, driven by rapid advancements in biotechnology and a heightened awareness of the potential for dual-use applications. This guide provides a comparative analysis of new and evolving oversight mechanisms, with a focus on policies in the United States and their comparison with European approaches. It is intended for researchers, scientists, and drug development professionals to navigate and understand the current and future regulatory environment.

Evolution of Oversight in the United States

Recent years have seen a concerted effort in the United States to consolidate and expand the oversight of biological research, particularly concerning Dual-Use Research of Concern (DURC) and studies involving pathogens with enhanced pandemic potential (PEPP).

A key development was the planned implementation of the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" in May 2025.[1][2][3][4] This policy was designed to merge and supersede previous frameworks from 2012, 2014, and 2017, creating a more unified and comprehensive oversight system.[4][5] The new policy expanded the scope of research requiring additional scrutiny and categorized it into two tiers to streamline review.[3][4][6]

However, a Presidential Executive Order issued on May 5, 2025, paused the implementation of this new policy, mandating a 120-day review to revise or replace it.[7] The executive order also halted federal funding for certain categories of "dangerous gain-of-function research" and signaled an intent to develop oversight for non-federally funded research.[8][9]

Key Oversight Bodies and Their Roles

The cornerstone of U.S. oversight is the institutional review process, carried out by committees within the research institutions themselves.

  • Institutional Biosafety Committee (IBC): The IBC is a foundational committee responsible for reviewing a wide range of research involving biohazardous materials, including recombinant or synthetic nucleic acid molecules.[10][11][12] Its focus is on ensuring the safety of research staff, the public, and the environment.[10]

  • Institutional Review Entity (IRE): Established specifically for the oversight of DURC, the IRE is tasked with reviewing research that involves specific high-consequence pathogens and toxins and falls into one of seven categories of experiments.[4][13] The IRE conducts a risk-benefit assessment and works with the principal investigator and funding agency to develop a risk mitigation plan if the research is determined to be DURC.[14][15]

The Review Process for Potential DURC

The review process for research with DURC potential follows a structured workflow, beginning with the principal investigator (PI) and escalating as needed.

DURC_Review_Process cluster_PI Principal Investigator (PI) cluster_Institution Research Institution cluster_Gov Government Funding Agency cluster_Outcome Research Outcome PI PI conducts research with one of the 15 listed agents and one of 7 experimental effects Self_Assess PI completes Self-Assessment Form PI->Self_Assess IBC Institutional Biosafety Committee (IBC) Preliminary Review Self_Assess->IBC IRE Institutional Review Entity (IRE) Full DURC Review IBC->IRE Potential DURC Identified Risk_Assess Risk-Benefit Assessment IRE->Risk_Assess Mitigation Develop Risk Mitigation Plan Risk_Assess->Mitigation Agency_Review Funding Agency Review & Approval of Mitigation Plan Mitigation->Agency_Review Proceed Research proceeds with oversight and mitigation Agency_Review->Proceed

A simplified workflow for the review of potential Dual-Use Research of Concern (DURC) in the U.S.

Comparison with European Union Approaches

The European Union's approach to the regulation of biotechnology research is often characterized by specific statutory regulations that are influenced by public perception.[16] This can be contrasted with the U.S. model, which has historically relied more on existing laws and guidance to regulatory bodies.

A forthcoming EU Biotech Act aims to simplify the regulatory landscape, enhance investment, and streamline the process of bringing research discoveries to market.[17][18][19] The goal is to bolster the EU's competitiveness in biotechnology while maintaining high safety and ethical standards.[17][19]

FeatureUnited States OversightEuropean Union Oversight
Primary Driver National security and biosafety concerns, often in response to specific events.Public concern, ethical considerations, and fostering a competitive bio-economy.[16][19]
Regulatory Framework A mix of federal laws, guidance, and institutional self-governance.[20]More centralized and specific statutory regulations.[16]
Key Legislation (Emerging) Paused 2025 DURC/PEPP Policy and superseding Executive Order.Forthcoming EU Biotech Act.[17][19]
Oversight Structure Decentralized institutional committees (IBCs, IREs) with federal agency oversight for funded research.[4][10]Harmonized legislation across member states, with national authorities providing scientific advice.[3]

Oversight in Emerging Biotechnologies

Synthetic Biology

The governance of synthetic biology is recognized as needing to be proactive and adaptive due to the rapid pace of innovation.[17] The focus is on balancing the promotion of innovation with the management of potential risks. Oversight often falls to Institutional Biosafety Committees, which review experiments for safety and security concerns.[21]

Gene Editing (CRISPR)

The regulatory landscape for gene editing technologies like CRISPR is still evolving and lacks global harmonization.[22] While CRISPR is noted for its efficiency and scalability in clinical applications, it faces rigorous regulatory scrutiny regarding off-target effects and long-term safety.[22] Oversight mechanisms are working to keep pace with the rapid advancements in this field.

Evaluating the Effectiveness of Oversight Mechanisms

A significant challenge in the field of biological research oversight is the lack of extensive quantitative data on the effectiveness of different mechanisms. However, frameworks and methodologies for evaluation have been proposed.

Experimental Protocols for Evaluation

One proposed methodology for evaluating national biorisk management is a scorecard approach based on international standards. This involves assessing a country's performance across a range of metrics for biosafety, biosecurity, and dual-use research oversight.[2]

Key Metrics for Evaluation of Biorisk Management:

CategorySample Metrics
Biosafety - National laboratory biosafety standards and guidelines.- Mandatory training in biosafety.- National system for reporting laboratory accidents.
Biosecurity - National laboratory biosecurity standards and guidelines.- Personnel suitability and reliability programs.- Physical security measures for facilities.
Dual-Use Oversight - National policy for dual-use research oversight.- Requirement for institutional review of dual-use research.- Guidance on the communication of dual-use research findings.

This table is a conceptual representation based on the scorecard methodology described in open-source literature and does not represent an official evaluation.

Lessons from Past Policies

Evaluations of the 2014 U.S. policy on institutional DURC oversight have provided valuable insights. These "lessons learned" highlight the importance of a well-constituted Institutional Review Entity with diverse expertise to look broadly at research and consider multiple avenues of potential misuse.[4] One of the challenges identified was the difficulty for principal investigators to grasp the concept of dual-use research, underscoring the need for ongoing training and education.[23]

Logical Relationships in Oversight

The decision-making process within an Institutional Review Entity (IRE) for a research project identified as potential DURC involves a series of logical steps to assess risk and determine the appropriate course of action.

IRE_Decision_Logic Start Research identified as potential DURC by IBC Is_Agent_Listed Involves one of 15 listed agents? Start->Is_Agent_Listed Is_Experiment_Listed Falls into one of 7 experimental categories? Is_Agent_Listed->Is_Experiment_Listed Yes Conduct_Risk_Benefit Conduct comprehensive risk-benefit assessment Is_Experiment_Listed->Conduct_Risk_Benefit Yes Not_DURC Not subject to DURC policy Is_Experiment_Listed->Not_DURC No Benefits_Outweigh_Risks Do benefits outweigh risks? Conduct_Risk_Benefit->Benefits_Outweigh_Risks Develop_Mitigation Develop risk mitigation plan Benefits_Outweigh_Risks->Develop_Mitigation Yes Do_Not_Conduct Do not conduct research as proposed Benefits_Outweigh_Risks->Do_Not_Conduct No Agency_Approval Submit to funding agency for approval Develop_Mitigation->Agency_Approval Proceed_With_Plan Proceed with mitigation plan Agency_Approval->Proceed_With_Plan Is_Agent_listed Is_Agent_listed Is_Agent_listed->Not_DURC No

Decision-making logic for an Institutional Review Entity (IRE) assessing potential DURC.

Conclusion

The mechanisms for overseeing biological research are in a dynamic phase of development. The trend in the United States is toward a more comprehensive and centralized federal policy, though recent events have introduced a period of re-evaluation. In contrast, the European Union is moving to streamline its regulatory environment to foster innovation. For researchers and institutions, staying abreast of these changes is crucial for ensuring compliance and conducting responsible science. The effectiveness of these new oversight mechanisms will ultimately depend on their ability to balance the advancement of science with the mitigation of potential risks, a process that will require ongoing evaluation and adaptation.

References

A Tale of Two Directives: Expert Opinions on the Scientific Merits of Recent Biological Research Executive Orders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A shifting federal landscape for biological research, marked by the recent issuance of an executive order pausing certain research modalities and the earlier revocation of an order aimed at bolstering the bioeconomy, has spurred intense debate among scientists, researchers, and drug development professionals. This guide provides a comparative analysis of the scientific merits of the 2025 Executive Order on "Improving the Safety and Security of Biological Research" and the now-revoked 2022 Executive Order 14081, "Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy."

At a Glance: Comparing Two National Strategies

FeatureExecutive Order on Improving the Safety and Security of Biological Research (May 2025)Executive Order on Advancing Biotechnology and Biomanufacturing Innovation (Sept 2022 - Revoked March 2025)
Primary Focus Biosecurity and risk mitigation from potentially hazardous research.Fostering the U.S. bioeconomy and advancing biotechnology and biomanufacturing.
Key Scientific Mandate Pauses federal funding for "dangerous gain-of-function" research.[1][2][3]Coordinated a whole-of-government approach to advance biotechnology and biomanufacturing innovation.[4]
Stated Rationale To protect Americans from lab accidents and the potential creation of dangerous pathogens.[5]To leverage biotechnology to address societal challenges in health, climate change, energy, and food security, and to maintain U.S. technological leadership.[4][6]
Expert Support Proponents argue it is a necessary measure to prevent potential pandemics originating from research settings.[5]Supporters lauded its potential to strengthen the domestic biotechnology industry, create jobs, and build more resilient supply chains.[2][7]
Expert Criticism Critics contend it will hinder crucial research for pandemic preparedness, vaccine development, and understanding viral evolution.[1][8]The revocation was met with concern that it will have far-reaching negative consequences for the U.S. biotech industry and could cede leadership in the field to other nations.

Deep Dive: 2025 Executive Order on Improving the Safety and Security of Biological Research

This executive order, issued in May 2025, has been a focal point of discussion due to its primary provision: a pause on federal funding for "dangerous gain-of-function" (GoF) research. This type of research involves modifying pathogens in a way that could enhance their transmissibility or virulence.[1]

The Scientific Debate on Gain-of-Function Research

Arguments in Favor of GoF Research:

Proponents, including many virologists and infectious disease experts, argue that GoF research is a critical tool for pandemic preparedness. By studying how viruses might evolve to become more dangerous, scientists can:

  • Develop Vaccines and Therapeutics: GoF studies can identify potential viral vulnerabilities and inform the development of broadly effective vaccines and antiviral drugs before a pandemic emerges.[1][5] Many successful live-attenuated vaccines were developed through research that could be considered GoF.[5]

  • Enhance Surveillance: Understanding the genetic changes that could lead to a more dangerous virus allows for more targeted surveillance of circulating pathogens, enabling an earlier response to potential threats.[5]

  • Understand Viral Evolution and Host Adaptation: This research provides fundamental insights into how viruses jump from animals to humans and what makes them more transmissible.[9]

Arguments Against GoF Research:

Concerns about GoF research center on the potential for accidental release of an enhanced pathogen from a laboratory, which could trigger a pandemic. Supporters of the executive order's pause on this research emphasize the following:

  • Biosafety and Biosecurity Risks: The potential for a lab accident, while low, has catastrophic consequences that, in their view, outweigh the potential benefits of the research.

  • Dual-Use Research of Concern (DURC): There is concern that the knowledge and techniques generated from GoF research could be misused for malicious purposes.[1]

Strengthening Nucleic Acid Synthesis Screening

A less controversial aspect of the 2025 executive order is its directive to strengthen the screening of synthetic nucleic acid orders. This measure is intended to prevent unauthorized individuals or groups from obtaining the genetic material of dangerous pathogens. Experts generally view this as a positive step towards enhancing biosecurity.[8]

Nucleic_Acid_Screening_Workflow cluster_customer Customer cluster_provider Synthesis Provider cluster_concern Follow-up Customer Customer Places Order Screening Sequence and Customer Screening Customer->Screening Order Submission Synthesis Nucleic Acid Synthesis Screening->Synthesis Order Approved FollowUp Follow-up with Customer and/or Authorities Screening->FollowUp Potential Concern Identified Shipping Ship to Customer Synthesis->Shipping

A simplified workflow for nucleic acid synthesis screening.

Retrospective: The Revoked 2022 Executive Order on Advancing Biotechnology and Biomanufacturing Innovation

Issued in September 2022 and revoked in March 2025, Executive Order 14081 aimed to create a "whole-of-government approach" to foster the U.S. bioeconomy.[4] Its goal was to leverage biotechnology and biomanufacturing to address a wide range of national challenges.

Scientific Merits and Objectives

EO 14081 was built on the premise that biotechnology is a key driver of economic growth and innovation. Its scientific merits were rooted in the potential of biological research to:

  • Advance Health and Medicine: The order sought to accelerate the development of new diagnostics, therapeutics, and vaccines.[4]

  • Address Climate Change: It promoted research into biofuels, bio-based materials, and other technologies to reduce greenhouse gas emissions.[10]

  • Improve Food Security: The order encouraged innovation in agriculture to enhance crop yields and resilience.

  • Strengthen Supply Chains: By promoting domestic biomanufacturing, the order aimed to reduce reliance on foreign sources for critical products.[2]

The order established the National Biotechnology and Biomanufacturing Initiative, which produced reports and roadmaps to guide research and development efforts.[11][12]

Expert Opinions on the Revocation

The revocation of EO 14081 was met with significant concern from many in the scientific and biotechnology communities. Critics of the decision argued that it would:

  • Undermine U.S. Competitiveness: The move is seen by some as a setback that could allow other countries, particularly in Europe, to take the lead in the burgeoning bioeconomy.

  • Create Uncertainty: The sudden reversal of policy has created an unstable environment for researchers and companies, potentially discouraging long-term investment in biotechnology.[13]

  • Slow Progress: The lack of a coordinated federal strategy could slow the translation of basic research into practical applications that address pressing societal needs.[13]

The administration that revoked the order stated that it "funneled Federal resources into radical biotech and biomanufacturing initiatives under the guise of environmental policy."

Bioeconomy_Strategy_Logic EO14081 Executive Order 14081 NBBI National Biotechnology and Biomanufacturing Initiative EO14081->NBBI Established Health Health Solutions NBBI->Health Drives Innovation in Climate Climate Solutions NBBI->Climate Drives Innovation in Food Food Security NBBI->Food Drives Innovation in SupplyChain Supply Chain Resilience NBBI->SupplyChain Drives Innovation in

Logical relationship of key elements in the revoked EO 14081.

Experimental Protocols and Data Presentation

A central challenge in evaluating the scientific merits of these executive orders is the availability of direct, quantitative data. For the 2025 order, a key area of interest is the impact of GoF research on the timeline of vaccine development.

Example Experimental Workflow: Rapid Vaccine Development

The following is a generalized workflow for developing a vaccine against a novel virus, highlighting stages where GoF research could potentially accelerate the process.

Vaccine_Development_Workflow A Virus Identification and Sequencing B Antigen Identification (Potentially informed by GoF) A->B C Vaccine Candidate Design B->C D Preclinical Testing (Animal Models) C->D E Clinical Trials (Phase I, II, III) D->E F Regulatory Approval E->F G Manufacturing and Distribution F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

Washington D.C. - A new Executive Order (EO) on biosafety, EO 14292, titled "Improving the Safety and Security of Biological Research," was signed on May 5, 2025, introducing significant changes to the oversight of life sciences research in the United States. This guide provides a comprehensive comparison of the new EO with the previous 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP), details legal challenges and clarifications, and presents methodologies for institutional compliance.

The EO immediately paused federal funding for "dangerous gain-of-function research" and rescinded the 2024 DURC/PEPP policy, which was set to be implemented just a day later.[1] The Order has created a "policy vacuum" and significant uncertainty within the scientific community as institutions grapple with the new, more stringent definitions and the suspension of research activities.[2]

Policy Frameworks: A Head-to-Head Comparison

Executive Order 14292 fundamentally alters the landscape of biosafety oversight, shifting from a framework that was the result of extensive scientific deliberation to one mandated by executive action. The full scope of the new regulatory environment remains partially undefined, as the White House Office of Science and Technology Policy (OSTP) was tasked with issuing a replacement policy within 120 days of the EO but has missed the September 2, 2025 deadline.[3]

The following table compares the key provisions of the now-rescinded 2024 DURC/PEPP Policy with the directives and definitions set forth in EO 14292.

Feature2024 DURC/PEPP PolicyExecutive Order 14292 on Biosafety
Primary Focus Unified oversight for "Dual Use Research of Concern" and research involving "Pathogens with Enhanced Pandemic Potential."Halting and reviewing "dangerous gain-of-function research."[4]
Scope of Research Covered Applied to a list of 15 specific agents and toxins for DURC and a broader definition for PEPP research.[5]A broader, more ambiguous definition of "dangerous gain-of-function research" that enhances pathogenicity or transmissibility of any infectious agent or toxin.[4]
Oversight of Privately Funded Research Generally did not cover privately funded research beyond the Federal Select Agent Program.[6]Explicitly directs the development of a strategy to govern, limit, and track non-federally funded "dangerous gain-of-function research."[4]
Funding Restrictions Established a review process for funding decisions.Immediately paused new federal funding for "dangerous gain-of-function research."[7]
International Research Had provisions for oversight of international collaborations.Ends federal funding for "dangerous gain-of-function research" in "countries of concern" and other nations with inadequate oversight.[6]
Implementation Was set to be implemented on May 6, 2025, after a lengthy deliberative process.[6]Immediate implementation upon signing, with a 120-day deadline for OSTP to issue a new policy.[8][7]

Legal Challenges and Clarifications

The abrupt implementation of EO 14292 has raised significant legal questions and has been met with concern from the scientific community. While specific lawsuits directly challenging EO 14292 are still emerging, the broader context of legal challenges to the administration's executive orders on research funding provides a potential roadmap for future litigation.

A recent Government Accountability Office (GAO) report found that the NIH's cancellation of $8 billion in grants in 2025, under executive orders targeting diversity, equity, and inclusion initiatives, violated federal law.[9] This finding, centered on the Impoundment Control Act, could provide a legal basis for challenging the suspension of grants under EO 14292.

The primary clarification awaited by the research community is the new policy from the OSTP. As of mid-September 2025, this policy has not been released, leaving institutions in a state of uncertainty.[3] In the interim, federal funding agencies like the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA) have issued notices to their awardees, instructing them to halt any research that could fall under the EO's definition of "dangerous gain-of-function research."

Experimental Protocols: Institutional Review and Risk Assessment

In the absence of a final policy from the OSTP, research institutions are tasked with interpreting the broad definition of "dangerous gain-of-function research" provided in EO 14292. The Order defines this as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[4]

Institutions are now required to conduct a comprehensive review of their research portfolios to identify any projects that may fall under this new definition. The NIH has mandated that all awardees complete this review and report any relevant projects.

Proposed Methodology for Risk Assessment: The Robust Decision Making (RDM) Framework

To address the challenge of assessing research with uncertain outcomes, the RAND Corporation has proposed a "Robust Decision Making" (RDM) framework. This analytic framework is designed to help identify robust strategies in the face of "deep uncertainty," where stakeholders may not agree on the relationships between actions, consequences, and probabilities.

The RDM process can be adapted for institutional review of potentially "dangerous gain-of-function research" through the following steps:

  • Decision Framing: The Institutional Biosafety Committee (IBC) and the Principal Investigator (PI) collaboratively define the scope of the proposed research, the potential risks and benefits, and the uncertainties involved.

  • Evaluate Strategies Across Futures: The review team models a wide range of plausible future scenarios, considering different potential outcomes of the research and external factors. The proposed research protocol and various mitigation strategies are then evaluated for their performance across these scenarios.

  • Vulnerability Analysis: The analysis identifies the specific circumstances or "futures" in which the proposed research, even with mitigation strategies, could lead to undesirable consequences.

  • Trade-off Analysis: The IBC and PI weigh the trade-offs between different mitigation strategies, considering their effectiveness, cost, and impact on the research objectives.

  • Adaptive Strategy Development: Based on the analysis, an adaptive research and oversight plan is developed. This plan may include specific go/no-go decision points, continuous monitoring, and pre-defined adjustments to the research protocol based on emerging data.

Visualizing the New Biosafety Landscape

To aid in understanding the shifts in the regulatory environment, the following diagrams illustrate key workflows and relationships.

cluster_old 2024 DURC/PEPP Policy Framework A Research Proposal B PI Assesses for DURC/PEPP Criteria A->B C Institutional Review Entity (IRE) Review B->C If criteria met F Research Commences B->F If not DURC/PEPP D Risk Mitigation Plan Development C->D E Federal Agency Review & Approval D->E E->F

Workflow under the 2024 DURC/PEPP Policy.

cluster_new Executive Order 14292 Framework A Research Proposal B PI & Institution Assess for 'Dangerous Gain-of-Function' A->B C Immediate Halt & Report to Funding Agency B->C If criteria potentially met E Uncertain Path to Resumption B->E If not 'dangerous' D OSTP Policy Review (Pending) C->D D->E

Workflow under Executive Order 14292.

cluster_oversight Biosafety Oversight Structure under EO 14292 A Executive Office of the President B Office of Science and Technology Policy (OSTP) A->B Directs C Federal Funding Agencies (NIH, USDA, etc.) B->C Issues Policy/Guidance (Pending) D Research Institutions C->D Implements Funding Restrictions E Institutional Biosafety Committees (IBCs) D->E Mandates Review F Principal Investigators (PIs) D->F Oversees E->F Reviews & Approves Research

Oversight structure under EO 14292.

References

Safety Operating Guide

Proper Disposal Procedures for Ethylene Oxide (EO)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethylene Oxide (EO), a highly reactive, flammable, and carcinogenic chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions: Before beginning any disposal procedures, it is crucial to understand and implement all relevant safety measures. Only personnel thoroughly trained in the hazards of Ethylene Oxide should handle EO waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Butyl rubber, Teflon, or Silvershield), protective clothing, and eye or face protection.[1] Contact lenses should not be worn when working with Ethylene Oxide.[1]

  • Ventilation: All work with Ethylene Oxide must be conducted in a well-ventilated area, preferably within a chemical fume hood or glove box to minimize inhalation exposure.[1]

  • Ignition Sources: Ethylene Oxide is extremely flammable. Keep it away from heat, sparks, open flames, and any other potential ignition sources. Smoking is strictly prohibited in areas where EO is handled.[2][3]

  • Emergency Procedures: Ensure that emergency protocols for accidental releases are established and that all personnel are familiar with these procedures.[2]

Ethylene Oxide Waste Classification

Ethylene Oxide and materials contaminated with it are classified as hazardous waste due to their ignitability, reactivity, and toxicity.[2] As such, they must be managed in accordance with all local, regional, national, and international regulations.

Step-by-Step Disposal Protocol

The primary and required method for the disposal of Ethylene Oxide is through a certified hazardous waste disposal facility. Under no circumstances should Ethylene Oxide be disposed of through standard laboratory waste streams or drains. [1]

  • Containerization:

    • Place all Ethylene Oxide waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), into a suitable, designated hazardous waste container.

    • The container must be properly labeled as "HAZARDOUS WASTE" and clearly identify the contents, including "Ethylene Oxide" and relevant hazard warnings (e.g., Toxic, Flammable, Reactive).[1]

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1][3]

  • Waste Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[1]

  • Spill and Leak Procedures:

    • In the event of a spill or leak, immediately evacuate the area and remove all ignition sources.[4]

    • Only trained personnel wearing appropriate PPE should re-enter the area after it has been thoroughly ventilated.[4]

    • For small liquid spills, use a non-combustible absorbent material to contain the spill.[5]

    • Collect all contaminated absorbent materials and place them in a sealed, properly labeled container for hazardous waste disposal.[2][5]

    • Wash the spill area with water.[5]

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₂H₄O[4]
CAS Number 75-21-8[4]
OSHA Permissible Exposure Limit (PEL) 1 ppm (8-hour time-weighted average)[4][5]
Odor Threshold ~700 ppm[4]
Flash Point <0 °F[6]
Flammability Range in Air 2.6% - 100%[1]
Experimental Protocols

Disposal of Ethylene Oxide is a regulated process and does not typically involve experimental protocols in a standard laboratory setting. The accepted and required procedure is collection by a certified hazardous waste management service.

However, in the context of emergency response to a small spill, the following neutralization steps may be considered for trained personnel in a controlled environment with appropriate safety measures. This is not a standard disposal method.

Small Quantity Spill Neutralization (Emergency Use Only)

  • Objective: To neutralize a small, contained liquid Ethylene Oxide spill.

  • Materials:

    • Appropriate PPE (as described above).

    • Inert absorbent material (e.g., vermiculite, sand).

    • Solution for neutralization (e.g., a dilute solution of sodium bisulfite or a mixture of water and a small amount of sulfuric acid - to be determined by trained chemical safety professionals).

  • Procedure:

    • Ensure the area is secure and well-ventilated.

    • Contain the liquid spill with inert absorbent material.

    • Slowly and carefully add the neutralizing solution to the contained spill. Be aware that the reaction may be exothermic.

    • Allow the reaction to complete.

    • Collect the neutralized mixture and all contaminated materials into a designated hazardous waste container.

    • Label the container appropriately, noting the contents and that it has been neutralized.

    • Arrange for disposal through a certified hazardous waste facility.

Diagrams

EO_Disposal_Workflow start Start: EO Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Protective clothing - Eye/face protection start->ppe spill Spill or Leak Occurs start->spill containerize Containerize Waste ppe->containerize label_waste Label Container: - 'HAZARDOUS WASTE' - 'Ethylene Oxide' - Hazard Symbols containerize->label_waste store_waste Store Safely: - Cool, dry, ventilated area - Away from ignition sources label_waste->store_waste contact_ehs Contact EHS or Waste Contractor store_waste->contact_ehs pickup Waste Pickup by Certified Personnel contact_ehs->pickup end End: Proper Disposal pickup->end spill->ppe No evacuate Evacuate & Ventilate spill->evacuate Yes contain_spill Contain Spill with Inert Absorbent evacuate->contain_spill contain_spill->containerize Collect Contaminated Material

Caption: Logical workflow for the routine and emergency disposal of Ethylene Oxide waste.

EO_Signaling_Pathway EO_Exposure Ethylene Oxide Exposure Inhalation Inhalation EO_Exposure->Inhalation Skin_Contact Skin/Eye Contact EO_Exposure->Skin_Contact Ingestion Ingestion (less common) EO_Exposure->Ingestion Respiratory_Irritation Respiratory Irritation, Lung Injury Inhalation->Respiratory_Irritation CNS_Effects Central Nervous System Effects: Headache, Nausea, Dizziness Inhalation->CNS_Effects Skin_Irritation Skin Irritation, Blistering, Frostbite Skin_Contact->Skin_Irritation Eye_Damage Eye Irritation, Corneal Injury Skin_Contact->Eye_Damage Gastric_Irritation Gastric Irritation, Liver Injury Ingestion->Gastric_Irritation Long_Term Chronic Exposure Risks Respiratory_Irritation->Long_Term CNS_Effects->Long_Term Cancer Cancer Long_Term->Cancer Reproductive_Effects Reproductive Effects Long_Term->Reproductive_Effects Mutagenic_Changes Mutagenic Changes Long_Term->Mutagenic_Changes Neurotoxicity Neurotoxicity Long_Term->Neurotoxicity

Caption: Health hazards associated with Ethylene Oxide exposure pathways.

References

Essential Safety and Operational Guide for Handling EO-122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of EO-122, a potent calcium and sodium channel antagonist intended for research purposes. Adherence to these guidelines is critical to ensure personnel safety and proper experimental conduct.

Chemical Identification:

  • Name: this compound

  • Synonyms: PFS-1144

  • IUPAC Name: N-(2,6-dimethylphenyl)quinuclidine-3-carboxamide hydrochloride

  • CAS Number: 23581-62-6

Hazard Identification and Toxicity

This compound is a substance with significant potential hazards that require careful management in a laboratory setting.

Primary Hazards:

  • Acute Toxicity: this compound is poisonous by intravenous and intraperitoneal routes of exposure.

  • Decomposition Products: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).

Quantitative Toxicity Data:

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Toxic Effects Observed
MouseIntraperitoneal66 mg/kgDyspnea (difficult or labored breathing)
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment.

Body AreaRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.
Eyes Safety glasses with side shields or splash gogglesMust be worn at all times in the laboratory to protect against accidental splashes.
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodAll handling of solid this compound and preparation of its solutions must be conducted in a fume hood to prevent inhalation of airborne particles and potential decomposition fumes.
Operational Plan: Handling and Experimental Protocols

Strict adherence to the following procedures is necessary to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling this compound, ensure the designated chemical fume hood is operational and the work area is clear of unnecessary items. Assemble all required equipment and reagents.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above.

  • Weighing and Solution Preparation:

    • Conduct all weighing of solid this compound within the chemical fume hood.

    • Use a spatula to transfer the solid to a tared weigh boat.

    • To prepare solutions, slowly add the weighed solid to the desired solvent in a suitable container.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Experimental Use:

    • Keep all containers of this compound, both solid and in solution, sealed when not in immediate use.

    • If heating is part of the experimental protocol, it must be done with extreme caution in the fume hood, using a well-controlled heating source. Monitor for any signs of decomposition (e.g., evolution of brown fumes).

  • Post-Experiment:

    • Clean all non-disposable equipment that came into contact with this compound according to standard laboratory procedures for hazardous chemicals.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • All solid this compound waste, including contaminated weigh boats, gloves, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound must be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's official chemical waste management program.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill:

    • For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container.

    • For a larger spill or a spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Visualized Workflows and Logical Relationships

To further clarify the procedural steps and logical connections in handling this compound, the following diagrams are provided.

G Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_fume_hood Verify Fume Hood Operation gather_materials Assemble Materials & PPE prep_fume_hood->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe Proceed to Handling weigh_solid Weigh Solid this compound don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution experiment Conduct Experiment prep_solution->experiment clean_equipment Decontaminate Equipment experiment->clean_equipment Experiment Complete dispose_waste Segregate & Dispose Waste clean_equipment->dispose_waste clean_workspace Clean Work Area dispose_waste->clean_workspace

Caption: Figure 1: Standard Operating Procedure for Handling this compound.

G Figure 2: Emergency Response Logic for this compound Exposure cluster_response Immediate Actions start Exposure Event Occurs skin_contact Skin Contact: Flush with water for 15 min start->skin_contact eye_contact Eye Contact: Flush with water for 15 min start->eye_contact inhalation Inhalation: Move to fresh air start->inhalation seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report_incident Report to Supervisor/ Safety Officer seek_medical->report_incident

Caption: Figure 2: Emergency Response Logic for this compound Exposure.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.